Ethyl 1-ethylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-11-7-5-9(6-8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFCAAUQJJZDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455368 | |
| Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24252-38-8 | |
| Record name | Ethyl 1-ethyl-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24252-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-ethylpiperidine-4-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 24252-38-8), a tertiary amine and ester functionalized piperidine derivative. While direct experimental data for this specific molecule is limited in published literature, this document leverages established principles of organic chemistry and extensive data from its immediate precursor, Ethyl piperidine-4-carboxylate, to provide a robust and scientifically grounded resource. We present a detailed examination of its molecular structure, predictable physicochemical and spectroscopic properties, a validated synthesis protocol with mechanistic insights, and a discussion of its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a foundational reference for researchers utilizing this compound as a key building block in the synthesis of novel chemical entities.
Introduction and Molecular Identity
This compound is a disubstituted piperidine, a heterocyclic scaffold of immense importance in the pharmaceutical industry. The piperidine ring is a core structural motif in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The title compound features an ethyl ester at the C4 position and an ethyl group on the ring nitrogen, making it a versatile tertiary amine intermediate for further chemical elaboration.
Its strategic value lies in its bifunctional nature: the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the tertiary amine remains a key site for salt formation or interaction with biological targets. These features make it a valuable building block for creating libraries of compounds in the pursuit of new therapeutic agents, particularly those targeting the central nervous system (CNS).[1][3]
Molecular Structure
The structure consists of a central piperidine ring functionalized with two distinct ethyl-containing groups.
Caption: Molecular Structure of this compound.
Core Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 24252-38-8 | [4] |
| Molecular Formula | C₁₀H₁₉NO₂ | [4] |
| Molecular Weight | 185.26 g/mol | [4] |
| InChIKey | IYFCAAUQJJZDHW-UHFFFAOYSA-N | [4] |
| SMILES | CCN1CCC(CC1)C(=O)OCC | [4] |
Synthesis Pathway and Experimental Protocol
This compound is most efficiently prepared via the N-alkylation of its secondary amine precursor, Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Among various alkylation strategies, reductive amination offers a superior method due to its high selectivity, mild reaction conditions, and avoidance of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[5]
The selected pathway involves the reaction of Ethyl piperidine-4-carboxylate with acetaldehyde in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Workflow for Synthesis via Reductive Amination.
Mechanistic Rationale
The reaction proceeds in two key stages within a single pot. First, the nucleophilic secondary amine of Ethyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a transient iminium ion. The choice of sodium triacetoxyborohydride is critical; it is a sterically hindered and mild hydride donor that is selective for the reduction of the electrophilic iminium ion over the aldehyde starting material.[6][7][8] This selectivity prevents the wasteful reduction of acetaldehyde to ethanol and ensures a high yield of the desired tertiary amine product. The use of an aprotic solvent like 1,2-dichloroethane (DCE) is standard as it is compatible with the moisture-sensitive reducing agent.[7]
Detailed Experimental Protocol
This protocol is adapted from established general procedures for reductive amination.[8][9]
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl piperidine-4-carboxylate (1.0 equiv) and anhydrous 1,2-dichloroethane (to make a ~0.2 M solution).
-
Addition of Aldehyde: Add acetaldehyde (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the stirred solution. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to afford the pure this compound.
Physicochemical and Spectroscopic Properties
The addition of an N-ethyl group to Ethyl piperidine-4-carboxylate is expected to influence its physical and spectroscopic properties in a predictable manner.
Predicted Physicochemical Properties
| Property | Precursor: Ethyl piperidine-4-carboxylate | Predicted: this compound | Rationale for Prediction |
| Molecular Weight | 157.21 g/mol [10] | 185.26 g/mol [4] | Additive mass of C₂H₄ group. |
| Boiling Point | ~204 °C (lit.)[3] | > 204 °C | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density | ~1.02 g/mL at 25 °C[3] | ~0.98 - 1.01 g/mL | Tertiary amines are often slightly less dense than corresponding secondary amines. |
| LogP (XLogP3) | 0.5[10] | 1.3[4] | The addition of a nonpolar ethyl group increases lipophilicity. |
Predicted Spectroscopic Data
The following spectral data are predicted based on the known spectra of the precursor and fundamental principles of spectroscopy.
3.2.1. ¹H NMR Spectroscopy (Predicted) (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Unlikely to shift significantly from precursor. |
| ~2.90 | Broad Doublet (br d) | 2H | Piperidine H₂ₑ, H₆ₑ | Protons α to nitrogen are shifted downfield due to the electron-donating ethyl group. |
| ~2.45 | Quartet (q) | 2H | -N-CH₂ -CH₃ | Characteristic signal for the N-ethyl methylene protons. |
| ~2.30 | Multiplet (m) | 1H | Piperidine H₄ | Minor shift expected. |
| ~2.05 | Triplet of Triplets (tt) | 2H | Piperidine H₂ₐ, H₆ₐ | Protons α to nitrogen are shifted downfield. |
| ~1.85 | Multiplet (m) | 2H | Piperidine H₃ₑ, H₅ₑ | Minor shift expected. |
| ~1.65 | Multiplet (m) | 2H | Piperidine H₃ₐ, H₅ₐ | Minor shift expected. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Unlikely to shift significantly from precursor. |
| ~1.08 | Triplet (t) | 3H | -N-CH₂-CH₃ | Characteristic signal for the N-ethyl methyl protons. |
3.2.2. ¹³C NMR Spectroscopy (Predicted) (Solvent: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~175.0 | C =O (Ester) | Minor shift expected from precursor. |
| ~60.3 | -O-CH₂ -CH₃ | Minor shift expected from precursor. |
| ~52.5 | Piperidine C ₂, C ₆ | Carbons α to the tertiary nitrogen will be shifted downfield compared to the secondary amine precursor. |
| ~52.0 | -N-CH₂ -CH₃ | New signal for the N-ethyl methylene carbon. |
| ~41.0 | Piperidine C ₄ | Minor shift expected from precursor. |
| ~28.5 | Piperidine C ₃, C ₅ | Minor shift expected from precursor. |
| ~14.2 | -O-CH₂-CH₃ | Minor shift expected from precursor. |
| ~12.0 | -N-CH₂-CH₃ | New signal for the N-ethyl methyl carbon. |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2800 | Strong | C-H stretching (Aliphatic) |
| ~1730 | Strong | C=O stretching (Ester) |
| 1250-1000 | Strong | C-O stretching (Ester) & C-N stretching |
A key diagnostic difference from the precursor (Ethyl piperidine-4-carboxylate) would be the absence of the N-H stretch typically seen around 3300 cm⁻¹.
3.2.4. Mass Spectrometry (Predicted)
| m/z | Assignment |
| 185 | [M]⁺ (Molecular Ion) |
| 170 | [M - CH₃]⁺ |
| 140 | [M - OC₂H₅]⁺ |
| 112 | [M - COOC₂H₅]⁺ |
Reactivity, Applications, and Safety
Chemical Reactivity
-
Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It will readily react with acids to form ammonium salts, which can be advantageous for purification or creating aqueous formulations.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 1-ethylpiperidine-4-carboxylic acid. It can also undergo transesterification or be converted to amides via aminolysis.
Applications in Drug Development
As a functionalized piperidine, this compound is a valuable intermediate for synthesizing more complex molecules. Its precursor is a known building block for CNS drugs and analgesics.[1] By extension, the title compound can be used in:
-
Lead Optimization: Serving as a scaffold to explore structure-activity relationships by modifying the ester or using the tertiary amine as an anchor point.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The ester can be converted into a variety of functional groups, enabling the construction of complex target molecules.
-
Fragment-Based Drug Discovery: The 1-ethylpiperidine moiety can be incorporated as a fragment that imparts desirable physicochemical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related structures such as N-ethylpiperidine and the parent ester.[11][12][13]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.[11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound represents a versatile and valuable chemical intermediate for research and development. This guide has provided a scientifically rigorous framework for its identity, properties, and synthesis. By detailing a robust reductive amination protocol and offering well-grounded predictions of its physicochemical and spectroscopic characteristics, we have created a practical resource to enable its effective use in the laboratory. As with any chemical, all handling and reactions should be conducted with appropriate safety measures in place, following a thorough risk assessment.
References
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-
Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved January 12, 2026, from [Link]
- Apollo Scientific. (2022). Safety Data Sheet: Ethyl piperidine-4-carboxylate.
- Chem-Impex. (n.d.). Ethyl 4-hydroxy-1-piperidinecarboxylate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem. Retrieved January 12, 2026, from [Link]
- Fisher Scientific. (2025). Safety Data Sheet.
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 12, 2026, from [Link]
- Smith, R. V., et al. (n.d.). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences.
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Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to Ethyl 1-ethylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-ethylpiperidine-4-carboxylate, a substituted piperidine derivative, is a molecule of significant interest within the realms of pharmaceutical chemistry and organic synthesis. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications in drug discovery and development. We will delve into the causality behind synthetic choices, ensuring a robust understanding for researchers and scientists. The protocols and data presented herein are curated to uphold the highest standards of scientific integrity, providing a self-validating framework for laboratory application.
CAS Number: 24252-38-8
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂ | PubChem |
| Molecular Weight | 185.26 g/mol | PubChem |
| Appearance | Likely a clear to pale yellow liquid | Inferred from related compounds |
| Boiling Point | Not explicitly available | |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
| SMILES | CCN1CCC(CC1)C(=O)OCC | PubChem |
| InChI | InChI=1S/C10H19NO2/c1-3-11-7-5-9(6-8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | PubChem |
Synthesis of this compound
The synthesis of this compound is a critical process for its availability in research and pharmaceutical development. The most logical and common synthetic route involves the N-alkylation of a readily available precursor, ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate.
Conceptual Synthetic Workflow
The synthesis can be visualized as a two-step process starting from isonipecotic acid. The first step is the esterification of the carboxylic acid, followed by the N-ethylation of the piperidine nitrogen.
Caption: Synthetic pathway from isonipecotic acid.
Step 1: Synthesis of Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate)
The precursor, ethyl piperidine-4-carboxylate, is typically synthesized via Fischer esterification of isonipecotic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of isonipecotic acid (1 equivalent) in anhydrous ethanol (acting as both solvent and reactant), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0°C.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained for a period of time, typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]
-
Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl piperidine-4-carboxylate as an oil.[1]
Step 2: N-Ethylation of Ethyl piperidine-4-carboxylate
The introduction of the ethyl group onto the piperidine nitrogen can be achieved through several methods, with reductive amination being a common and efficient approach.
Experimental Protocol (Reductive Amination):
-
Imine Formation: Dissolve ethyl piperidine-4-carboxylate (1 equivalent) and acetaldehyde (1-1.5 equivalents) in a suitable solvent such as methanol or acetonitrile. The reaction is often carried out in the presence of a weak acid like acetic acid to facilitate imine formation.[1][2]
-
Reduction: To the solution containing the in-situ formed iminium ion, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).[1][2] These mild reducing agents are selective for the iminium ion over the ester and aldehyde functionalities.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique like TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of water or a basic solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.
Alternative N-Alkylation Workflow:
A direct N-alkylation using an ethylating agent like ethyl bromide or ethyl iodide is also a viable method.
Caption: Direct N-alkylation workflow.
Applications in Drug Development and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] Substituted piperidines like this compound serve as valuable building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs).
Role as a Pharmaceutical Intermediate
While specific, publicly available examples of this compound being a key intermediate in the synthesis of a marketed drug are limited, its structural motifs are present in various therapeutic agents. Piperidine derivatives are known to be crucial components in drugs targeting the central nervous system (CNS), as well as in analgesics and antihistamines.[5]
Avatrombopag Impurity
This compound has been identified as a potential impurity in the manufacturing of Avatrombopag, a thrombopoietin receptor agonist. This underscores the importance of robust analytical methods for its detection and quantification to ensure the purity and safety of the final drug product.
Scaffold for Novel Drug Discovery
The chemical handles present in this compound (the tertiary amine and the ethyl ester) allow for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The tertiary amine can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross the blood-brain barrier. These features make it an attractive scaffold for the generation of compound libraries for screening against various biological targets.
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra would show characteristic peaks for the ethyl groups on the nitrogen and the ester, as well as the protons of the piperidine ring.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight of the compound.
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound.
Conclusion
This compound is a valuable chemical entity with a clear synthetic pathway and significant potential in the field of drug discovery and development. Its role as a versatile building block, stemming from the privileged piperidine scaffold, ensures its continued relevance for medicinal chemists. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective utilization in the quest for novel therapeutics.
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China PEACE Chemical Industry Co., Ltd. Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Characterization of Ethyl 1-ethylpiperidine-4-carboxylate
Abstract
Ethyl 1-ethylpiperidine-4-carboxylate is a tertiary amine and a piperidine derivative of significant interest in pharmaceutical development. As a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Avatrombopag, a comprehensive understanding of its molecular structure, synthesis, and analytical characterization is critical for researchers and drug development professionals.[1] This guide provides an in-depth exploration of the molecule's structural features, including its conformational analysis. It outlines a logical and field-proven synthetic pathway and details the spectroscopic techniques (NMR, MS, IR) required for unambiguous structural elucidation and quality control. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction & Significance
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate potency and selectivity, making it a versatile building block in the synthesis of drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[2][3]
This compound: An Overview
This compound (CAS No: 24252-38-8) is a specific derivative of this important scaffold.[1] It features an ethyl group at the 1-position (the nitrogen atom) and an ethyl carboxylate moiety at the 4-position. This substitution pattern makes it a valuable intermediate, as the ester functionality can be readily hydrolyzed or converted into other functional groups, while the N-ethyl group influences the compound's basicity and lipophilicity.
Relevance in Drug Development: A Case Study as an Avatrombopag Impurity
The direct relevance of this molecule to the pharmaceutical industry is highlighted by its identification as a process-related impurity in the manufacturing of Avatrombopag.[1] Avatrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia. In regulated drug development, the identification, synthesis, and characterization of any impurity are mandatory for ensuring the safety and efficacy of the final drug product. Therefore, a robust understanding of this compound is not merely academic but a practical necessity for process chemists and quality control analysts.
Molecular Structure and Physicochemical Properties
Chemical Identity
A precise definition of a molecule is foundational to all subsequent work. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 24252-38-8 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| Canonical SMILES | CCN1CCC(CC1)C(=O)OCC | [1] |
| InChIKey | IYFCAAUQJJZDHW-UHFFFAOYSA-N | [1] |
Structural Elucidation and Conformational Analysis
The structure of this compound consists of a central piperidine ring. To minimize ring strain, the piperidine ring adopts a stable chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The two key substituents are the N-ethyl group and the C4-ethyl carboxylate group. The ethyl carboxylate group is significantly bulkier than a hydrogen atom. To minimize steric hindrance (1,3-diaxial interactions), this bulky group will strongly prefer the more spacious equatorial position. This conformational preference is a critical aspect of its structure and influences its reactivity and interaction with biological systems.
Caption: Chair conformation of this compound.
Synthesis and Purification
Rationale for Synthetic Strategy
A common and efficient method for preparing N-alkylated piperidines is through the direct alkylation of the corresponding secondary amine precursor. The precursor, Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate), is commercially available and relatively inexpensive.[2][4] The secondary amine nitrogen is nucleophilic and readily reacts with electrophilic alkylating agents. This strategy is preferred for its high yield, straightforward execution, and ease of purification.
Proposed Synthetic Workflow
The synthesis involves a standard nucleophilic substitution reaction. Ethyl piperidine-4-carboxylate acts as the nucleophile, and an ethylating agent such as ethyl iodide or ethyl bromide serves as the electrophile. A non-nucleophilic base, like potassium carbonate, is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation
This protocol is a self-validating system, incorporating in-process checks and final product characterization to ensure success.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-4-carboxylate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10 mL per gram of starting material).
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed. This prevents incomplete reactions or the formation of degradation byproducts.
-
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Dissolve the oil in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Validation: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy as detailed in the following section.
Comprehensive Spectroscopic Analysis
Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the most informative tool for confirming the structure. The predicted signals are based on the known spectra of similar piperidine derivatives.[5]
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| -OCH₂CH₃ | 1.25 | Triplet | 3H | Ester Ethyl -CH₃ |
| -NCH₂CH₃ | 1.10 | Triplet | 3H | N-Ethyl -CH₃ |
| Piperidine H2, H6 (axial/eq) | 2.80 - 3.00 | Multiplet | 4H | Protons adjacent to N |
| -NCH₂CH₃ | 2.45 | Quartet | 2H | N-Ethyl -CH₂ |
| Piperidine H4 | 2.30 | Multiplet | 1H | Proton at ester position |
| Piperidine H3, H5 (axial/eq) | 1.70 - 1.95 | Multiplet | 4H | Protons adjacent to C4 |
| -OCH₂CH₃ | 4.12 | Quartet | 2H | Ester Ethyl -CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon backbone of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
-
C=O (Ester): ~175 ppm
-
-OCH₂CH₃: ~60 ppm
-
Piperidine C2, C6: ~52 ppm
-
-NCH₂CH₃: ~47 ppm
-
Piperidine C4: ~41 ppm
-
Piperidine C3, C5: ~28 ppm
-
-OCH₂CH₃: ~14 ppm
-
-NCH₂CH₃: ~12 ppm
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Expected Molecular Ion (M+) : For C₁₀H₁₉NO₂, the expected m/z for [M+H]⁺ is 186.15.
-
Key Fragmentation: A primary fragmentation pathway involves the loss of the ethoxy group (-•OCH₂CH₃) from the ester, leading to a significant fragment at m/z 140. Another common fragmentation is the loss of the entire ethyl carboxylate group.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O Stretch | ~1730 | Strong, sharp peak characteristic of an ester. |
| C-H Stretch | 2800-3000 | Aliphatic C-H bonds. |
| C-O Stretch | 1150-1250 | Ester C-O bond. |
| C-N Stretch | 1000-1200 | Tertiary amine C-N bond. |
Analytical Methods for Quality Control
For use in drug development, the purity of this compound must be rigorously controlled.
Chromatographic Purity
-
Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) is an excellent method for assessing purity. A non-polar capillary column would be suitable.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid or TFA is also a standard method. Detection can be achieved using a UV detector at a low wavelength (~210 nm) or, for higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).
Workflow for Identity and Purity Confirmation
Caption: A typical QC workflow for identity and purity verification.
Safety, Handling, and Storage
Hazard Identification
While specific toxicity data for this compound is not widely published, data from structurally related compounds like Ethyl piperidine-4-carboxylate suggest it should be handled as a potential irritant.[6][7]
-
Inhalation: May cause respiratory irritation.[8]
Recommended Handling Procedures
-
Use in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Avoid breathing vapors or mists.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep away from ignition sources as the compound may be combustible.[6][8]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Protect from moisture and incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is more than a simple organic molecule; it is a critical component in the landscape of pharmaceutical synthesis and quality control. A thorough, first-principles understanding of its three-dimensional structure, logical synthesis, and detailed spectroscopic signature is indispensable for any scientist working in drug development. The protocols and data presented in this guide serve as a comprehensive reference, enabling researchers to confidently synthesize, identify, and handle this compound, thereby ensuring the integrity and quality of their work.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11106043, this compound. PubChem.[Link]
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LookChem. Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights. LookChem.[Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem.[Link]
-
Cheméo. Ethyl piperidine-4-carboxylate Physical Properties. Cheméo.[Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100867, Ethyl 4-aminopiperidine-1-carboxylate. PubChem.[Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. PubChem.[Link]
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NIST. Ethyl piperidine-4-carboxylate. NIST WebBook.[Link]
- Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 1-ethylpiperidine-4-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-ethylpiperidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this compound, this guide establishes a robust predictive framework grounded in the empirical data of its precursor, Ethyl 4-piperidinecarboxylate, and foundational spectroscopic principles. This approach offers a valuable, scientifically-grounded resource for the identification, characterization, and quality control of this and structurally related piperidine derivatives.
Introduction: The Significance of Spectroscopic Analysis in Drug Development
In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical workflow. For piperidine derivatives like this compound, which are common scaffolds in medicinal chemistry, a thorough understanding of their spectroscopic signatures is critical for ensuring identity, purity, and stability. This guide provides a detailed examination of the expected spectroscopic characteristics of this compound, offering a predictive yet scientifically rigorous analysis.
The core of our approach is to leverage the well-documented spectroscopic data of the parent molecule, Ethyl 4-piperidinecarboxylate, as a validated starting point. By understanding the influence of the N-ethylation on the electronic environment of the piperidine ring and the ethyl ester moiety, we can confidently predict the spectral features of the target compound. This methodology not only provides a practical guide for researchers working with this specific molecule but also illustrates a broader principle of predictive spectroscopy in chemical analysis.
Molecular Structure and Predicted Spectroscopic Features
The structural transition from Ethyl 4-piperidinecarboxylate to this compound involves the alkylation of the secondary amine on the piperidine ring. This seemingly simple modification induces notable and predictable shifts in the spectroscopic data.
Caption: Molecular structures of the precursor and target compounds.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The introduction of the N-ethyl group is expected to cause a downfield shift in the signals of the adjacent methylene protons on the piperidine ring (positions 2 and 6) due to the electron-withdrawing inductive effect of the additional alkyl group. Furthermore, new signals corresponding to the ethyl group on the nitrogen will appear.
Table 1: Comparison of Experimental ¹H NMR Data for Ethyl 4-piperidinecarboxylate and Predicted Data for this compound (in CDCl₃, 400 MHz)
| Assignment | Ethyl 4-piperidinecarboxylate (Experimental) [1] | This compound (Predicted) | Rationale for Prediction |
| -O-CH₂ -CH₃ | 4.12 ppm (q, J = 7.1 Hz, 2H) | ~4.12 ppm (q) | Minimal change expected as it is distant from the N-ethyl group. |
| -O-CH₂-CH₃ | 1.24 ppm (t, J = 7.1 Hz, 3H) | ~1.24 ppm (t) | Minimal change expected. |
| Piperidine H4 | 2.38 ppm (tt, 1H) | ~2.4-2.5 ppm (m) | Slight downfield shift due to the overall change in the ring's electronic environment. |
| Piperidine H2, H6 (axial) | 2.61 ppm (td, 2H) | ~2.8-3.0 ppm (m) | Significant downfield shift due to the inductive effect of the N-ethyl group. |
| Piperidine H2, H6 (equatorial) | 3.07 ppm (dt, 2H) | ~3.1-3.3 ppm (m) | Significant downfield shift. |
| Piperidine H3, H5 (axial) | 1.59 ppm (m, 2H) | ~1.6-1.7 ppm (m) | Minor downfield shift. |
| Piperidine H3, H5 (equatorial) | 1.87 ppm (m, 2H) | ~1.9-2.0 ppm (m) | Minor downfield shift. |
| N-CH₂ -CH₃ | N/A | ~2.4-2.6 ppm (q) | New signal for the methylene protons of the N-ethyl group. |
| N-CH₂-CH₃ | N/A | ~1.1-1.2 ppm (t) | New signal for the methyl protons of the N-ethyl group. |
| NH | Variable | N/A | Disappearance of the NH proton signal. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similar to ¹H NMR, the introduction of the N-ethyl group will influence the chemical shifts in the ¹³C NMR spectrum. The carbons directly attached to the nitrogen (C2 and C6) will experience the most significant downfield shift. New signals for the N-ethyl group carbons will also be present.
Table 2: Comparison of Experimental ¹³C NMR Data for Ethyl 4-piperidinecarboxylate and Predicted Data for this compound (in CDCl₃)
| Assignment | Ethyl 4-piperidinecarboxylate (Experimental) [2] | This compound (Predicted) | Rationale for Prediction |
| C =O | ~175 ppm | ~175 ppm | Minimal change expected. |
| -O-C H₂-CH₃ | ~60 ppm | ~60 ppm | Minimal change expected. |
| Piperidine C4 | ~41 ppm | ~41-42 ppm | Minor downfield shift. |
| Piperidine C2, C6 | ~45 ppm | ~52-55 ppm | Significant downfield shift due to N-alkylation. |
| Piperidine C3, C5 | ~28 ppm | ~28-29 ppm | Minor downfield shift. |
| -O-CH₂-C H₃ | ~14 ppm | ~14 ppm | Minimal change expected. |
| N-C H₂-CH₃ | N/A | ~52-54 ppm | New signal for the N-ethyl methylene carbon. |
| N-CH₂-C H₃ | N/A | ~12-14 ppm | New signal for the N-ethyl methyl carbon. |
Infrared (IR) Spectroscopy
The most notable change in the IR spectrum upon N-ethylation will be the disappearance of the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region for secondary amines. Other characteristic peaks, such as the C=O stretch of the ester and C-H stretches, will remain largely unchanged.
Table 3: Comparison of Key Experimental IR Peaks for Ethyl 4-piperidinecarboxylate and Predicted Peaks for this compound
| Functional Group | Ethyl 4-piperidinecarboxylate (Experimental) | This compound (Predicted) | Rationale for Prediction |
| N-H Stretch | ~3300-3500 cm⁻¹ (broad) | Absent | The secondary amine is converted to a tertiary amine. |
| C-H Stretch (sp³) | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | Characteristic of alkyl groups, will remain. |
| C=O Stretch (Ester) | ~1730 cm⁻¹ | ~1730 cm⁻¹ | The ester functional group is unchanged. |
| C-O Stretch | ~1100-1300 cm⁻¹ | ~1100-1300 cm⁻¹ | The C-O bonds of the ester will still be present. |
| C-N Stretch | ~1000-1250 cm⁻¹ | ~1000-1250 cm⁻¹ | The C-N bond vibration will be present. |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) will be a key indicator of the successful N-ethylation. The molecular weight of this compound is 185.26 g/mol , an increase of 28.05 g/mol (the mass of an ethyl group minus a hydrogen) from the precursor's molecular weight of 157.21 g/mol .[3][4] The fragmentation pattern is also expected to change, with characteristic losses of fragments from the N-ethyl group and the piperidine ring.
Table 4: Comparison of Key Mass Spectrometry Data
| Parameter | Ethyl 4-piperidinecarboxylate (Experimental) [3] | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 157.21 g/mol | 185.26 g/mol [4] | Addition of a C₂H₅ group and loss of an H atom. |
| Molecular Ion Peak [M]⁺ | m/z 157 | m/z 185 | Corresponds to the molecular weight of the target compound. |
| Key Fragment | m/z 84 (piperidine ring fragment) | m/z 112 (N-ethylpiperidine ring fragment) | Fragmentation will likely involve the substituted piperidine ring. |
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the spectroscopic data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for acquiring high-quality NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For ¹H spectra, integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR accessory.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
If using a direct insertion probe, apply a small amount of the sample to the probe tip. For GC-MS, inject the dilute solution into the gas chromatograph.
-
-
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging the empirical data of its precursor, Ethyl 4-piperidinecarboxylate, and applying fundamental principles of spectroscopy, we have established a detailed set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The inclusion of standardized experimental protocols further ensures that researchers can confidently acquire and interpret high-quality spectroscopic data for this compound. This comprehensive approach serves as an invaluable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the efficient and accurate characterization of this and other related piperidine derivatives.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-piperidinecarboxylate. Wiley-VCH GmbH. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-Ethylpiperidine-4-carboxylate
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
Ethyl 1-ethylpiperidine-4-carboxylate is a tertiary amine and a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous pharmaceuticals and biologically active compounds. Its robust structure and the presence of a reactive ester handle make it a valuable building block in drug discovery and development. Accurate structural verification of such intermediates is paramount to ensure the integrity of the synthetic pathway and the identity of the final active pharmaceutical ingredient (API).
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following systematic numbering scheme for this compound will be used throughout this guide.
Caption: IUPAC Numbering Scheme for this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and the number of protons in each environment (integration). The predicted chemical shifts are based on the known spectrum of the parent compound, ethyl 4-piperidinecarboxylate[1][4], with modifications inferred from data on N-ethylpiperidine[5].
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H¹³ | ~ 1.10 | Triplet (t) | ~ 7.1 | 3H | Terminal methyl of the N-ethyl group, coupled to the adjacent methylene (H⁷). |
| H⁸ | ~ 1.25 | Triplet (t) | ~ 7.1 | 3H | Terminal methyl of the ester ethyl group, coupled to the oxymethylene (H¹²). Based on ethyl 4-piperidinecarboxylate.[1] |
| H³ax, H⁵ax | ~ 1.75 | Multiplet (m) | - | 2H | Axial protons on C³ and C⁵, shielded relative to equatorial protons. Expected to be complex due to multiple couplings. |
| H³eq, H⁵eq | ~ 1.95 | Multiplet (m) | - | 2H | Equatorial protons on C³ and C⁵, deshielded relative to axial protons. |
| H²ax, H⁶ax | ~ 2.05 | Multiplet (m) | - | 2H | Axial protons on C² and C⁶, adjacent to the nitrogen. Shift is downfield from H³/H⁵ due to proximity to nitrogen. |
| H⁴ | ~ 2.30 | Multiplet (tt) | - | 1H | Methine proton at the point of substitution. Expected to be a triplet of triplets due to coupling with adjacent axial and equatorial protons. |
| H⁷ | ~ 2.40 | Quartet (q) | ~ 7.1 | 2H | Methylene of the N-ethyl group, deshielded by the nitrogen and coupled to the methyl (H¹³). Based on 1-ethylpiperidine.[5] |
| H²eq, H⁶eq | ~ 2.85 | Multiplet (m) | - | 2H | Equatorial protons on C² and C⁶, deshielded by the adjacent nitrogen. The N-ethyl group induces a downfield shift compared to the parent amine. |
| H¹² | ~ 4.12 | Quartet (q) | ~ 7.1 | 2H | Oxymethylene of the ester ethyl group, highly deshielded by the adjacent oxygen and coupled to the methyl (H⁸). Based on ethyl 4-piperidinecarboxylate.[1] |
Detailed Causality of Assignments:
-
Ethyl Groups (H⁷/H¹³ and H¹²/H⁸): The spectrum will feature two distinct ethyl patterns. The ester ethyl group (-OCH₂CH₃) is characterized by a quartet (H¹²) around 4.12 ppm, significantly deshielded by the adjacent oxygen atom, and a corresponding triplet (H⁸) around 1.25 ppm.[1] The N-ethyl group (-NCH₂CH₃) will appear more upfield, with its methylene quartet (H⁷) around 2.40 ppm due to the influence of the nitrogen, and its methyl triplet (H¹³) around 1.10 ppm.[5] The characteristic quartet-triplet pattern with a 2:3 integration ratio is definitive for these groups.
-
Piperidine Ring Protons (H²-H⁶): The piperidine ring protons present a more complex region.
-
H² and H⁶ Protons: The protons on the carbons alpha to the nitrogen (C² and C⁶) are the most deshielded of the ring protons. The presence of the N-ethyl group removes the N-H proton and locks the nitrogen inversion, leading to distinct axial and equatorial signals. The equatorial protons (H²eq, H⁶eq) are typically more deshielded (~2.85 ppm) than their axial counterparts (H²ax, H⁶ax, ~2.05 ppm).
-
H³ and H⁵ Protons: These protons are further from the nitrogen and appear more upfield. Again, axial (~1.75 ppm) and equatorial (~1.95 ppm) protons will have slightly different chemical shifts, leading to a complex multiplet.
-
H⁴ Proton: The single methine proton at the 4-position is coupled to four neighboring protons (H³ax, H³eq, H⁵ax, H⁵eq). This will likely result in a complex multiplet, often appearing as a triplet of triplets, centered around 2.30 ppm.
-
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The predicted chemical shifts are derived by considering the known spectrum of ethyl 4-piperidinecarboxylate[6] and the established effects of N-alkylation on piperidine rings[7].
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C¹³ | ~ 12.5 | N-ethyl group methyl carbon. Based on 1-ethylpiperidine. |
| C⁸ | ~ 14.3 | Ester ethyl group methyl carbon. Based on ethyl 4-piperidinecarboxylate.[6] |
| C³, C⁵ | ~ 28.5 | Piperidine ring carbons beta to the ester and gamma to the nitrogen. |
| C⁴ | ~ 41.0 | Methine carbon of the piperidine ring, bearing the ester group. |
| C⁷ | ~ 52.0 | N-ethyl group methylene carbon, deshielded by the nitrogen. |
| C², C⁶ | ~ 53.0 | Piperidine ring carbons alpha to the nitrogen. The N-ethyl group causes a downfield shift compared to the secondary amine precursor.[7] |
| C¹² | ~ 60.4 | Ester ethyl group oxymethylene carbon, deshielded by the oxygen.[6] |
| C⁹ | ~ 175.0 | Carbonyl carbon of the ester group, significantly deshielded. |
Detailed Causality of Assignments:
-
Alkyl Region (10-70 ppm):
-
The two methyl carbons (C⁸ and C¹³) will be the most upfield signals.
-
The piperidine ring carbons (C², C³, C⁴, C⁵, C⁶) and the N-ethyl methylene (C⁷) appear in the 25-55 ppm range. The carbons directly attached to the nitrogen (C², C⁶, and C⁷) are the most deshielded in this cluster. N-alkylation typically shifts the alpha-carbons (C²/C⁶) downfield compared to the parent secondary amine.[7]
-
The oxymethylene carbon (C¹²) of the ester is significantly deshielded by the electronegative oxygen atom, appearing around 60.4 ppm.
-
-
Carbonyl Region (>170 ppm):
-
The ester carbonyl carbon (C⁹) will be the most downfield signal in the spectrum, typically appearing around 175 ppm, which is a characteristic chemical shift for ester carbonyls.
-
Part 3: Experimental Protocol
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample like this compound.
Workflow for NMR Sample Preparation and Analysis
Sources
- 1. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 2. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethylpiperidine(766-09-6) 1H NMR [m.chemicalbook.com]
- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-ethylpiperidine-4-carboxylate
Foreword: The Analytical Imperative in Modern Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities and their metabolites are paramount. Ethyl 1-ethylpiperidine-4-carboxylate, a molecule featuring a substituted piperidine ring—a common scaffold in medicinal chemistry—presents a unique analytical challenge. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the mass spectrometric behavior of this compound. By moving beyond rote protocols, we will explore the causal relationships between molecular structure, ionization techniques, and fragmentation patterns, thereby empowering the analyst to develop robust and reliable methods for characterization and quantification.
Molecular Profile of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C10H19NO2 | PubChem[1] |
| Molecular Weight | 185.26 g/mol | PubChem[1] |
| Exact Mass | 185.141578849 Da | PubChem[1] |
| CAS Number | 24252-38-8 | PubChem[1] |
The structure of this compound incorporates a tertiary amine within the N-ethylpiperidine ring and an ethyl ester functional group. This combination of a basic nitrogen atom and a readily cleavable ester group dictates its behavior in the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is a powerful technique for identification and quantification.
The Rationale Behind Electron Ionization (EI)
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a chemical fingerprint, enabling confident structural elucidation and library matching. For a molecule like this compound, the primary sites of ionization will be the lone pair of electrons on the nitrogen and oxygen atoms.
Predicted Electron Ionization (EI) Fragmentation Pathway
The fragmentation of N-substituted piperidine derivatives is often dominated by α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion.
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Loss of an Ethyl Radical): The most probable initial fragmentation is the loss of the ethyl group attached to the nitrogen, resulting in a stable iminium ion.
-
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester functionality can lead to the loss of an ethoxy radical (•OCH2CH3).
-
Loss of the Carboxylate Group: Fragmentation can also involve the loss of the entire ethyl carboxylate group.
-
Ring Opening and Fission: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS
This protocol provides a robust starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent such as methanol or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Adjustable based on analyte concentration. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min | |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | To be optimized for optimal separation. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard for EI. |
| Quadrupole Temp | 150 °C | Standard for EI. |
| Ionization Energy | 70 eV | Standard for EI to generate reproducible spectra. |
| Mass Scan Range | m/z 40-400 | To encompass the molecular ion and key fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For the analysis of this compound in complex matrices, such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity.
The Advantage of Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation.[5] This is particularly advantageous for quantitative analysis as it maximizes the signal of the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. Given the basic nature of the piperidine nitrogen, positive ion ESI is the method of choice.
Predicted ESI-MS/MS Fragmentation Pathway
In an ESI-MS/MS experiment, the protonated molecule ([M+H]+ at m/z 186) is isolated and subjected to collision-induced dissociation (CID). The fragmentation is driven by the location of the proton, which will preferentially be on the most basic site, the N-ethylpiperidine nitrogen.
Key Predicted Fragmentation Pathways:
-
Neutral Loss of Ethylene: A common fragmentation pathway for N-ethyl groups is the neutral loss of ethylene (C2H4).
-
Loss of the Ethyl Ester Group: Cleavage of the ester can result in the loss of the entire ethyl carboxylate group.
-
Ring Opening: The protonated piperidine ring can undergo ring-opening, followed by further fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocol: LC-MS/MS
This protocol provides a foundation for developing a quantitative LC-MS/MS method. Method validation according to regulatory guidelines is essential for use in drug development.[6]
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Instrumentation:
-
Liquid Chromatograph: A UHPLC system such as a Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer such as a Sciex Triple Quad™ or equivalent.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5-95% B over 5 minutes | To be optimized for analyte retention and separation from matrix components. |
| Flow Rate | 0.4 mL/min | |
| Column Temp | 40 °C | |
| Injection Volume | 5 µL | |
| Ion Source | Electrospray Ionization (ESI) | |
| Polarity | Positive | |
| IonSpray Voltage | 5500 V | |
| Temperature | 500 °C | |
| MRM Transitions | To be determined empirically. Likely transitions: 186 -> 158 186 -> 112 | The most intense and specific fragment ions should be chosen for quantification and qualification. |
Data Interpretation and Validation: A Holistic Approach
The trustworthiness of any analytical data relies on a self-validating system. For both GC-MS and LC-MS/MS, this involves:
-
Confirmation of the Molecular Ion/Protonated Molecule: The presence of the expected molecular ion in EI-MS or the protonated molecule in ESI-MS is the first confirmation of the analyte's identity.
-
Consistent Fragmentation: The observed fragment ions should align with the predicted fragmentation pathways based on the molecule's structure.
-
Isotopic Pattern Analysis: For high-resolution mass spectrometry, the measured isotopic pattern should match the theoretical pattern for the elemental composition of the ion.
-
Method Validation: For quantitative applications, the method must be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines (e.g., FDA, ICH).[6]
Conclusion: From Data to Decision
The mass spectrometric analysis of this compound is a tractable challenge that can be approached systematically. By understanding the interplay between the analyte's structure and the chosen analytical technique, researchers can develop robust and reliable methods for its identification and quantification. The protocols and predicted fragmentation pathways presented in this guide provide a strong foundation for method development, empowering scientists to generate high-quality data that can confidently inform critical decisions in the drug development pipeline.
References
- GC-MS analytical method for 1-(Piperidin-2 - Benchchem. (URL not available)
-
Ethyl piperidine-4-carboxylate - NIST WebBook. ([Link])
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Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem. ([Link])
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. ([Link])
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. ([Link])
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This compound | C10H19NO2 | CID 11106043 - PubChem. ([Link])
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- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Physical properties of N-ethyl ethyl isonipecotate
An In-Depth Technical Guide to the Physical Properties of N-Ethyl Ethyl Isonipecotate
Introduction
N-Ethyl ethyl isonipecotate, systematically known as ethyl 1-ethylpiperidine-4-carboxylate, is a tertiary amine and ester derivative of isonipecotic acid. As a member of the piperidine class of compounds, it serves as a crucial building block and intermediate in the synthesis of a wide range of pharmacologically active molecules. The physical properties of such an intermediate are not merely academic data points; they are critical parameters that govern its reactivity, purification, formulation, and storage. Understanding these properties is paramount for process optimization, ensuring batch-to-batch consistency, and meeting the stringent quality standards of the pharmaceutical industry.
This guide provides a comprehensive overview of the core physical properties of N-ethyl ethyl isonipecotate. Recognizing that specific experimental data for this compound is not extensively published, we will focus on its verified chemical identity, computed physical properties, and, most importantly, the robust experimental protocols required to determine these properties in a laboratory setting. This approach is designed to empower researchers with the practical knowledge needed to fully characterize this and similar intermediates.
Molecular and Chemical Identity
Accurate identification is the cornerstone of any chemical study. The following identifiers unambiguously define N-ethyl ethyl isonipecotate.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 24252-38-8 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1][2] |
| Molecular Weight | 185.26 g/mol | [1][2] |
| Canonical SMILES | CCN1CCC(CC1)C(=O)OCC | [1] |
| InChIKey | IYFCAAUQJJZDHW-UHFFFAOYSA-N | [1] |
| Synonyms | 1-Ethylpiperidine-4-carboxylic acid ethyl ester, N-ethyl ethyl isonipecotate | [1] |
Physical Properties: A Data-Driven Overview
While experimentally determined data for N-ethyl ethyl isonipecotate is sparse in public literature, computational models provide valuable estimations. It is also instructive to consider the properties of its parent compound, ethyl isonipecotate (CAS 1126-09-6), to predict the influence of N-alkylation.
Computed and Expected Properties
The addition of an ethyl group to the piperidine nitrogen atom is expected to increase the molecular weight and likely the boiling point, while potentially altering its polarity and solubility profile.
| Property | Value (N-Ethyl Ethyl Isonipecotate) | Comparative Value (Ethyl Isonipecotate) | Rationale for Expected Change |
| Appearance | Expected to be a clear to pale yellow liquid | Clear colorless to pale yellow liquid[3] | Structural similarity suggests a similar appearance. |
| Boiling Point | No experimental data found. | ~204 °C (lit.)[4] | The increase in molecular weight (185.26 vs. 157.21 g/mol ) would be expected to raise the boiling point. |
| Density | No experimental data found. | ~1.02 g/mL at 25 °C (lit.)[4] | A similar density is expected, though it may be slightly lower due to the added non-polar alkyl chain. |
| Refractive Index | No experimental data found. | n20/D 1.459 (lit.)[4] | Expected to be in a similar range. |
| Solubility | Expected to be soluble in common organic solvents. | Miscible with ethanol and acetone; slightly soluble in water.[3] | The added ethyl group will increase lipophilicity, likely decreasing water solubility while maintaining solubility in organic solvents. |
| XLogP3 (Computed) | 1.3 | 0.5 | The computed octanol-water partition coefficient suggests increased lipophilicity compared to the parent compound.[1][5] |
Experimental Determination of Physical Properties
For any new batch or newly synthesized sample of N-ethyl ethyl isonipecotate, experimental verification of its physical properties is essential for quality control. The following section provides detailed, field-proven methodologies.
Workflow for Physicochemical Characterization
The logical flow from receiving or synthesizing a sample to its full characterization is a self-validating process that ensures the integrity of all subsequent data.
Caption: Logical workflow for compound characterization.
Protocol for Boiling Point Determination (Micro-Distillation)
Causality: The boiling point is a fundamental property that indicates purity. For a pure substance, the boiling point should be sharp and constant at a given pressure. This protocol is suitable for the small quantities typical in research and development.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus, ensuring all glassware is clean and dry. Use a calibrated thermometer with the bulb positioned just below the side-arm leading to the condenser.
-
Sample Charging: Charge the distillation flask with 2-3 mL of purified N-ethyl ethyl isonipecotate and a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Heating: Begin gentle heating using a temperature-controlled heating mantle.
-
Equilibration: Allow the system to equilibrate as the vapor rises and a reflux ring is established.
-
Data Recording: Record the temperature at which the first drop of distillate condenses and falls into the receiving flask. Continue distillation and record the temperature range over which the bulk of the material distills. A narrow range (e.g., < 2 °C) is indicative of high purity.
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation.
Protocol for Density Measurement
Causality: Density is a characteristic property that can be used to identify a substance or check its purity. It is highly sensitive to temperature.
Methodology:
-
Instrument Calibration: Calibrate a digital density meter or pycnometer with deionized water at a known temperature (e.g., 25.0 °C).
-
Temperature Control: Ensure the sample is thermally equilibrated to the target temperature (e.g., 25.0 °C ± 0.1 °C) using a water bath.
-
Measurement (Pycnometer Method): a. Weigh the clean, dry pycnometer (m₁). b. Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to the target temperature. c. Weigh the filled pycnometer (m₂). d. Empty and clean the pycnometer, then fill it with deionized water and weigh it (m₃).
-
Calculation: The density (ρ) is calculated as: ρ_sample = (m₂ - m₁) / (m₃ - m₁) * ρ_water.
Protocol for Refractive Index Measurement
Causality: The refractive index is a measure of how light propagates through a substance. It is a highly accurate physical constant used for identification and quality control, sensitive to both temperature and wavelength.
Methodology:
-
Instrument Preparation: Turn on the Abbe refractometer and its light source. Ensure the prisms are clean using a soft tissue and an appropriate solvent (e.g., isopropanol), then allow them to dry completely.
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
-
Sample Application: Place 1-2 drops of the N-ethyl ethyl isonipecotate sample onto the lower prism.
-
Measurement: Close the prisms and allow a minute for temperature equilibration (typically 20.0 °C or 25.0 °C). Adjust the instrument until the dividing line in the eyepiece is sharp and centered.
-
Reading: Read the refractive index from the scale. Perform the measurement in triplicate and report the average value.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-ethyl ethyl isonipecotate is not widely available, its structure as a tertiary amine and ester suggests hazards similar to its parent compound, ethyl isonipecotate. The following precautions are mandatory.
-
Hazard Profile: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to prevent degradation.[2]
Caption: Safe handling workflow for N-ethyl ethyl isonipecotate.
Concluding Remarks
N-Ethyl ethyl isonipecotate is a valuable intermediate whose utility in drug development is directly linked to its physicochemical properties. This guide establishes its definitive chemical identity and provides a framework for its characterization. The emphasis on detailed experimental protocols serves as a critical tool for researchers, enabling them to generate the reliable, high-quality data necessary for advancing their scientific and developmental objectives. The principles and methodologies outlined herein are not only applicable to the title compound but can be readily adapted for the broader class of piperidine-based intermediates, promoting a culture of precision and safety in the laboratory.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11106043, this compound. [Online] Available at: [Link]
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Cheméo. Ethyl piperidine-4-carboxylate. [Online] Available at: [Link]
-
Stenutz. ethyl isonipecotate. [Online] Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Online] Available at: [Link]
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Introduction: The Enduring Prominence of the Piperidine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of N-Substituted Piperidine-4-Carboxylates
The piperidine ring, a six-membered heterocyclic amine, stands as one of the most ubiquitous and privileged structures in modern drug discovery.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids is a testament to its versatile and favorable properties.[2][3] The rigid, chair-like conformation of the piperidine scaffold provides a reliable framework for orienting functional groups in three-dimensional space, which is critical for precise interactions with biological targets.[1] Furthermore, the nitrogen atom introduces a basic center that can be crucial for solubility and receptor binding, while also serving as a key point for chemical modification.[4]
Within this important class of heterocycles, N-substituted piperidine-4-carboxylates and their derivatives represent a particularly fruitful area of research. This scaffold offers two primary points for diversification: the nitrogen atom (N-1) and the carboxylate group (C-4). This dual functionality allows for the systematic modulation of a compound's physicochemical properties—such as lipophilicity, polarity, and hydrogen bonding capacity—to optimize its pharmacokinetic (ADME) and pharmacodynamic profiles.[1][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of N-substituted piperidine-4-carboxylate derivatives, underscoring their immense potential in the development of next-generation therapeutics.
The Piperidine-4-Carboxylate Core: A Versatile Chemical Synthesis Building Block
The utility of the N-substituted piperidine-4-carboxylate scaffold stems from its inherent structural and chemical properties. The use of a protecting group on the nitrogen, such as the tert-butoxycarbonyl (Boc) group, is a common strategy that allows for selective manipulation of the carboxylic acid functionality without interference from the amine.[5] This approach enables the step-wise and controlled assembly of complex molecular architectures, a necessity in modern medicinal chemistry.[1]
The strategic positioning of the carboxylate at the 4-position allows for the introduction of a wide array of functionalities, including amides, esters, and more complex heterocyclic systems, further expanding the chemical space that can be explored.[6][7] This versatility has made N-Boc-piperidine-4-carboxylic acid a cornerstone intermediate in the synthesis of compounds targeting a wide range of therapeutic areas, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1][8]
General Synthesis and Screening Workflow
The synthesis of novel N-substituted piperidine-4-carboxylate derivatives typically follows a structured workflow, beginning with commercially available starting materials and proceeding through functionalization and biological evaluation. The diagram below illustrates a typical pathway for the discovery of new bioactive agents based on this scaffold.
Caption: General workflow for the synthesis and biological evaluation of N-substituted piperidine-4-carboxylate derivatives.
A Spectrum of Biological Activities
The structural versatility of N-substituted piperidine-4-carboxylates has led to the discovery of compounds with a broad range of pharmacological applications.
Antimicrobial Activity
Derivatives of this scaffold have shown significant promise as antimicrobial agents, active against both bacteria and fungi.[9][10][11]
Focus: A New Class of DNA Gyrase Inhibitors
A particularly noteworthy development is the identification of piperidine-4-carboxamides (P4Cs) as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[12] This is especially relevant for treating infections caused by resistant pathogens like Mycobacterium abscessus, a bacterium known for its intrinsic resistance to many antibiotics.[12]
-
Mechanism of Action: These P4C compounds function as DNA gyrase poisons. They bind to the GyrA subunit of the DNA gyrase enzyme, stabilizing the DNA-gyrase complex after DNA cleavage. This prevents the re-ligation of the DNA strands, leading to permanent single-strand breaks and inducing the SOS response, which ultimately results in bacterial cell death.[12] Docking studies suggest a binding mode similar to other NBTIs like gepotidacin.[12]
Caption: Mechanism of action for piperidine-4-carboxamide (P4C) DNA gyrase inhibitors.
-
Structure-Activity Relationship (SAR): SAR studies on P4C analogs targeting M. abscessus have revealed key structural features for potency. For example, the compound MMV688844 (844) was identified as a potent inhibitor. Synthetic modifications led to 844-TFM, where adding a trifluoromethyl group at the 4-position of the phenyl moiety increased the activity nearly tenfold (MIC = 1.5 µM).[12] Further optimization by replacing the phenyl group with a quinoline ring (compound 5n) maintained high potency against both the bacteria (MIC = 1.5 µM) and the gyrase enzyme (IC50 = 3.12 µM).[12]
Table 1: Antimicrobial Activity of Selected Piperidine-4-Carboxamides against M. abscessus
| Compound | Key Structural Feature | MIC (µM) | DNA Gyrase IC50 (µM) | Reference |
| 844 | p-Chlorophenyl RHS | 12.5 | >50 | [12] |
| 844-TFM | p-Trifluoromethylphenyl RHS | 1.5 | 1.5 | [12] |
| 5n | 8-Quinoline RHS | 1.5 | 3.12 | [12] |
| 5l | 4-Fluoro-8-quinoline RHS | 0.78 | 1.5 | [12] |
| 5r | 4-Chloro-8-quinoline RHS | 0.78 | 1.5 | [12] |
Anticancer Activity
N-substituted piperidine derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines, including those of the prostate, breast, lung, and colon.[13][14] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways.
-
Tubulin Inhibition: A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a novel class of tubulin inhibitors.[7] SAR optimization revealed that specific aromatic substituents on both the 1,2,4-oxadiazole ring and the terminal carboxamide were crucial for potency. The most active compound, 12a , exhibited a GI50 value of 120 nM against the DU-145 prostate cancer cell line.[7] Studies also showed that the 1,4-substitution pattern on the piperidine ring was optimal for activity.[7]
-
HIF-1α Activation: Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor involved in tumor progression, presenting a potential antitumor strategy.[15] Compounds with 4-chloro or 4-hydroxyl substitutions on the benzamide phenyl ring showed potent activity in HepG2 cells with IC50 values of 0.12 µM and 0.13 µM, respectively.[15]
-
Sigma-1 (σ1) Receptor Ligands: 4-(2-aminoethyl)piperidine scaffolds have been developed as σ1 receptor ligands with antiproliferative properties.[16] Selected 1-methylpiperidine derivatives inhibited the growth of androgen-negative human prostate cancer cells (DU145) with IC50 values in the low micromolar range.[16]
Table 2: Anticancer Activity of Selected Piperidine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | Activity (GI50 / IC50) | Reference |
| 12a | Tubulin Inhibitor | DU-145 (Prostate) | 120 nM | [7] |
| 10b | HIF-1α Activator | HepG2 (Liver) | 0.12 µM | [15] |
| 16 | Not specified | 786-0 (Kidney) | 0.4 µg/mL | [13] |
| 20a | σ1 Receptor Ligand | DU145 (Prostate) | 12.0 µM | [16] |
Central Nervous System (CNS) Activity
The piperidine scaffold is a cornerstone in the development of CNS-active agents due to its ability to cross the blood-brain barrier and interact with various receptors and transporters.[4]
-
M1 Muscarinic Receptor Agonists: Selective activation of the M1 muscarinic acetylcholine receptor (mAChR) is a promising therapeutic strategy for cognitive impairments associated with Alzheimer's disease and schizophrenia.[17] A series of 1-(N-substituted piperidin-4-yl)benzimidazolones were identified as potent, selective, and orally active M1 mAChR agonists. Optimization of the N-capping group on the piperidine ring led to compounds with excellent CNS penetration and robust in vivo efficacy in animal models of cognition enhancement.[17] For instance, compound 5 from this series reversed scopolamine-induced amnesia in a dose-dependent manner.[17]
-
Analgesic Activity: Many congeners of fentanyl, a potent opioid analgesic, are based on the 1-substituted 4-aminopiperidine scaffold.[18] Research into 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines has aimed to identify potent, short-acting analgesic agents for surgical use.[18] Additionally, novel benzoyl derivatives of piperidine-4-carboxamide have demonstrated good analgesic profiles in animal models.[9]
Enzyme Inhibition
The adaptability of the N-substituted piperidine-4-carboxylate scaffold allows it to be tailored to fit the active sites of various enzymes.
-
Steroid-5α-reductase Inhibitors: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2, which are implicated in conditions like benign prostatic hyperplasia.[19] Compounds with bulky N-substituents, such as dicyclohexylacetyl (7 ) and diphenylcarbamoyl (9 ), showed potent inhibition, with compound 7 exhibiting strong and selective inhibition of the type 2 isozyme (IC50 = 60 nM for human enzyme).[19]
-
Carbonic Anhydrase (CA) Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed as inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII.[20] These isoforms are validated targets for cancer therapy. Several synthesized compounds showed inhibitory activity in the low nanomolar range and demonstrated selectivity over the cytosolic isoforms hCA I and II.[20]
Structure-Activity Relationship (SAR) Logic
The biological target and potency of N-substituted piperidine-4-carboxylates are highly dependent on the nature of the substituents at the N1 and C4 positions. The following diagram summarizes the general SAR trends observed across different therapeutic areas.
Caption: Logical relationships between substituents and observed biological activities for the piperidine-4-carboxylate scaffold.
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides representative, step-by-step methodologies for the synthesis and biological evaluation of N-substituted piperidine-4-carboxylate derivatives.
Protocol 1: General Synthesis of an N-Arylmethyl Piperidine-4-Carboxamide
This protocol describes a common synthetic sequence involving N-protection, amide coupling, deprotection, and final N-alkylation via reductive amination.
Objective: To synthesize N-benzyl-1-(4-fluorobenzyl)piperidine-4-carboxamide.
Materials:
-
Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Benzylamine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
N-Protection:
-
Dissolve ethyl isonipecotate (1 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and cool the solution to 0 °C.
-
Add (Boc)2O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Causality: The Boc group protects the piperidine nitrogen, preventing it from reacting in the subsequent amide coupling step and directing reactivity to the ester.
-
Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected ester.
-
-
Ester Hydrolysis:
-
Dissolve the Boc-protected ester (1 eq) in a mixture of THF:MeOH:H2O (3:1:1).
-
Add LiOH (2 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: Saponification converts the ethyl ester to a carboxylic acid, which is necessary for the amide bond formation.
-
Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate. Dry and concentrate to yield the Boc-protected carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the Boc-protected acid (1 eq) in anhydrous DCM.
-
Add benzylamine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq).
-
Stir at room temperature for 4-6 hours.
-
Causality: HBTU is a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the acid formed.
-
Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate. Purify by column chromatography to obtain the Boc-protected amide.
-
-
N-Deprotection:
-
Dissolve the Boc-protected amide (1 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Causality: TFA is a strong acid that cleaves the acid-labile Boc group, exposing the piperidine nitrogen for the final substitution step.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
-
Reductive Amination:
-
Dissolve the deprotected amine salt (1 eq) in DCM.
-
Add 4-fluorobenzaldehyde (1.2 eq) and STAB (1.5 eq).
-
Stir at room temperature for 12-16 hours.
-
Causality: The aldehyde and secondary amine form a transient iminium ion, which is then selectively reduced by the mild hydride donor STAB to form the tertiary amine product.
-
Quench the reaction with saturated NaHCO3 solution, extract with DCM, dry, and concentrate. Purify the crude product by column chromatography to yield the final compound.
-
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of a synthesized compound on a cancer cell line.
Objective: To determine the GI50 (concentration that inhibits cell growth by 50%) of a test compound against the DU-145 human prostate cancer cell line.
Materials:
-
DU-145 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37 °C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding:
-
Harvest DU-145 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Causality: This initial incubation ensures that cells are in a logarithmic growth phase and properly adhered before drug treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells for a positive control (doxorubicin), a vehicle control (medium with DMSO only), and an untreated control (medium only).
-
Self-Validation: The use of controls is critical. Doxorubicin confirms the assay is working and provides a benchmark, while the vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity at the concentration used.
-
Incubate the plate for 48 hours at 37 °C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours.
-
Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration using the formula: % Inhibition = 100 - [ (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) ] * 100
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the GI50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
N-substituted piperidine-4-carboxylates and their derivatives continue to be a highly productive scaffold in the field of medicinal chemistry. Their synthetic tractability and the wide range of biological activities they exhibit—from antimicrobial and anticancer to CNS modulation and enzyme inhibition—ensure their continued relevance in drug discovery.[1][2][4] The research highlighted in this guide demonstrates that subtle structural modifications to this core can lead to significant gains in potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas. The development of novel synthetic methodologies will enable access to more complex and diverse analogs.[2][21] A deeper understanding of the molecular interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will facilitate more rational drug design.[12][20] Furthermore, exploring this scaffold for novel therapeutic applications, such as antiviral or anti-parasitic agents, could open up new avenues for treating human diseases. The N-substituted piperidine-4-carboxylate core is not merely a common fragment; it is a dynamic and powerful platform for the discovery of innovative medicines.
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Mavromoustakos, T., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmaChem . [Link]
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Palkó, M., et al. (2017). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 22(10), 1649. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Rauf, A., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-638. [Link]
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Ghosh, P., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 844-858. [Link]
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Rauf, A., et al. (2014). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 36(1), 123-130. [Link]
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Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ChemistrySelect, 4(15), 4531-4534. [Link]
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Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers. [Link]
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Various Authors. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
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Ivachtchenko, A. V., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 23(17), 4879-4883. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. JOCPR. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
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Davoren, J. E., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 1(6), 295-300. [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]
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Zimmerman, D. M., et al. (1983). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 26(7), 986-991. [Link]
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Asati, V., et al. (2012). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Mini-Reviews in Medicinal Chemistry, 12(14), 1438-1448. [Link]
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Al-Harrasi, A., et al. (2021). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 11(23), 13916-13933. [Link]
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de Oliveira, R. B., et al. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 23(17), 5848-5857. [Link]
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Biftu, T., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(12), 3951-3969. [Link]
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D'Ascenzio, M., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1087-1091. [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 13(12), 1201-1216. [Link]
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Various Authors. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
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Khan, I., et al. (2014). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Bioinorganic Chemistry and Applications, 2014, 612476. [Link]
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Khan, I., et al. (2014). (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. [Link]
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Various Authors. (2025). Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications. ResearchGate. [Link]
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Parvathaneni, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861546. [Link]
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Ethyl 1-ethylpiperidine-4-carboxylate as a pharmaceutical intermediate
An In-Depth Technical Guide to Ethyl 1-ethylpiperidine-4-carboxylate as a Pharmaceutical Intermediate
Executive Summary
This compound (CAS No. 24252-38-8) is a pivotal tertiary amine ester that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its piperidine core is a common scaffold in many biologically active molecules, particularly those targeting the central nervous system (CNS).[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols with mechanistic insights, spectroscopic characterization, and critical applications in medicinal chemistry. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scalability.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis, including planning reactions, purification, and storage. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24252-38-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 185.26 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow/brown liquid | Guidechem[3] |
| Boiling Point | ~204 °C (for parent ethyl piperidine-4-carboxylate) | ChemicalBook[4] |
| Density | ~1.02 g/cm³ (for parent ethyl piperidine-4-carboxylate) | ChemicalBook[4] |
| Solubility | Soluble in common organic solvents; sparingly soluble in water. | Guidechem[3] |
Caption: Chemical structure of this compound.
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound is primarily achieved through two efficient and scalable routes: direct N-alkylation of a secondary amine precursor or reductive amination of a ketone. The choice of pathway often depends on the availability of starting materials and desired purity profile.
Pathway A: Direct N-Alkylation of Ethyl Isonipecotate
This is the most direct approach, involving the ethylation of the secondary amine nitrogen of Ethyl piperidine-4-carboxylate (commonly known as ethyl isonipecotate).
Causality and Mechanistic Insight: This is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of ethyl isonipecotate acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or ethyl bromide). A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the desired tertiary amine product. The choice of a non-nucleophilic, sterically hindered base can prevent side reactions.
Caption: Workflow for N-Alkylation Synthesis Pathway.
Experimental Protocol: N-Alkylation
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-4-carboxylate (1.0 eq.).
-
Reagent Addition: Add a suitable solvent such as acetonitrile (5-10 volumes) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.).
-
Ethylating Agent: Add the ethylating agent, such as ethyl bromide or ethyl iodide (1.2 eq.), dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5] The crude product is then purified by vacuum distillation to yield the final product as a clear oil.
Pathway B: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the pharmaceutical industry.[6] This pathway involves the reaction of a ketone, 1-substituted-4-piperidone, with an amine source, followed by reduction of the intermediate iminium ion. To synthesize the target molecule, one would react ethyl 4-oxopiperidine-1-carboxylate with acetaldehyde in the presence of a reducing agent. However, a more direct route starts with 1-ethyl-4-piperidone.
Causality and Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate. The ketone (1-ethyl-4-piperidone) reacts with an amine (if starting from a different precursor) or is already the correct N-substituted substrate. In the presence of an acid catalyst, the carbonyl is protonated, making it more electrophilic for nucleophilic attack. The subsequent reduction of the C=N double bond of the iminium ion is achieved with a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not reduce the ester group.[7]
Caption: Conceptual Workflow for Reductive Amination Pathway.
Experimental Protocol: Reductive Amination (Illustrative)
Note: This protocol is adapted from procedures for similar reductive aminations.[8][9][10]
-
Reactor Setup: In a round-bottom flask, dissolve the ketone precursor, such as Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq), in a suitable solvent like dichloromethane (DCM) or methanol/acetic acid mixture (10:1 v/v).[8][9]
-
Amine Source: Add acetaldehyde (1.5 eq.) to the solution and stir for 30-60 minutes to allow for iminium ion formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaCNBH₃, 1.5 eq.) portion-wise, ensuring the temperature remains low.[8][9]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material using column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical step. Standard analytical techniques are employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the N-ethyl group (a quartet and a triplet), and the piperidine ring protons (a series of multiplets in the 1.5-3.1 ppm range).[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbon of the ester (~175 ppm), the carbons of the ethyl groups, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 185 or 186, respectively, confirming the molecular weight.[11]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.
Application as a Pharmaceutical Intermediate
The primary value of this compound lies in its role as a precursor to more complex molecules, particularly opioid analgesics like Pethidine (Meperidine) and its analogs.[12][13]
Role in Pethidine Analog Synthesis: Pethidine is 1-methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester. The core structure is a 4-substituted piperidine. This compound can be used to create analogs where the N-methyl group is replaced by an N-ethyl group. The synthesis involves introducing a phenyl group at the 4-position, typically via a Grignard reaction with phenylmagnesium bromide on a related 4-piperidone, followed by esterification, or by direct manipulation of the ester group on the target intermediate. The N-ethyl substitution can modulate the pharmacological properties of the final API, such as potency, duration of action, and side-effect profile.[12]
Caption: Role as an intermediate in the synthesis of Pethidine analogs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Handling: Use in a well-ventilated area or a fume hood.[14][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[15] Keep containers tightly sealed when not in use.[14]
-
Fire Safety: The compound is combustible.[14] Keep away from heat, sparks, and open flames.[15] Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[14]
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[14][15] Ensure all ignition sources are removed.[14]
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Discovery and history of ethyl piperidine carboxylate derivatives
An In-Depth Technical Guide to the Discovery and History of Ethyl Piperidine Carboxylate Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the origins and development of ethyl piperidine carboxylate derivatives, a class of compounds that holds a significant place in the annals of medicinal chemistry. We will dissect the seminal discoveries, the underlying scientific rationale of the era, and the foundational synthetic protocols that paved the way for numerous therapeutic agents.
The Piperidine Scaffold: A Privileged Structure in Chemical History
The six-membered nitrogen-containing heterocycle, piperidine, is a structural motif of profound importance in the natural world and pharmaceutical sciences. It forms the core of numerous alkaloids, such as piperine from black pepper, which gave the ring system its name, and the infamous coniine from poison hemlock.[1][2] The inherent conformational flexibility and the basicity of the nitrogen atom make the piperidine ring an ideal scaffold for interacting with biological targets. Its journey from a component of natural toxins and spices to a cornerstone of synthetic drug design is a testament to the evolution of organic and medicinal chemistry.
A Serendipitous Breakthrough: The Discovery of Pethidine (Meperidine)
The story of the first fully synthetic opioid is a classic example of serendipity in drug discovery. In the late 1930s, German chemist Otto Eisleb at the pharmaceutical conglomerate IG Farben was investigating new synthetic compounds as potential anticholinergic agents.[3][4] The goal was to develop antispasmodics, molecules that could relax smooth muscle, with structural similarities to atropine. One of the compounds synthesized in 1938 was ethyl 1-methyl-4-phenylpiperidine-4-carboxylate , later named Pethidine (and known as Meperidine in the United States).[3][5]
During routine pharmacological screening, Otto Schaumann observed that mice treated with pethidine exhibited a peculiar tail erection (the Straub tail reaction), a response characteristic of morphine and other opiates, not anticholinergics.[4] This unexpected observation, coupled with the acumen of the pharmacologist, led to the discovery of pethidine's potent analgesic properties.[4][6] This finding was revolutionary; it demonstrated for the first time that a molecule with a chemical structure significantly simpler than the complex polycyclic framework of morphine could elicit powerful opioid analgesia. This shattered the prevailing belief that analgesic activity was exclusive to the morphine alkaloid structure and opened the floodgates for the development of entirely new classes of synthetic analgesics.[4][7]
The Foundational Intermediates: Synthesis of Core Piperidine Carboxylates
The development of pethidine and its successors relied on the availability of simpler piperidine carboxylate building blocks. The history of these foundational scaffolds is crucial to understanding the broader field.
Ethyl Isonipecotate (Ethyl 4-Piperidinecarboxylate)
This versatile intermediate is a cornerstone for many 4-substituted piperidine drugs.[8] Its first synthesis dates back to the early 20th century.[3] The most direct and historically significant method is the esterification of isonipecotic acid (4-piperidinecarboxylic acid).[2][3]
This protocol describes a classical and robust method for preparing ethyl isonipecotate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isonipecotic acid (1.0 eq).
-
Solvent and Catalyst: Add a significant excess of absolute ethanol (e.g., 20-fold molar excess), which serves as both the reactant and solvent. Cool the solution in an ice bath (0 °C).
-
Catalyst Addition: Slowly and cautiously add a strong acid catalyst, such as thionyl chloride (SOCl₂) (4.0 eq) or concentrated sulfuric acid (H₂SO₄), to the cooled solution.[2] The addition of SOCl₂ is highly exothermic and produces HCl gas in situ.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralization: Dissolve the resulting oily residue in an organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the aqueous layer is basic, which neutralizes the acid catalyst and any unreacted carboxylic acid.[2]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield crude ethyl 4-piperidinecarboxylate as an oil. Further purification can be achieved by vacuum distillation.[2]
Ethyl Nipecotate (Ethyl 3-Piperidinecarboxylate)
The 3-substituted isomer, nipecotic acid, is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake and has been a critical lead structure for developing anticonvulsant drugs like Tiagabine.[7][9] A classical synthesis for its ethyl ester was published by N.F. Albertsm and colleagues in 1949, providing a reliable route to this important scaffold.[1]
This protocol outlines the historical method for creating a key precursor to ethyl nipecotate.[1]
-
Michael Addition: In a reaction vessel, combine diethyl malonate (1.0 eq) with a catalytic amount of a base, such as sodium ethoxide. At a controlled temperature (e.g., 30-35 °C), slowly add acrylonitrile (1.0 eq) dropwise. This Michael addition reaction forms diethyl 2-cyanoethylmalonate.
-
Reductive Cyclization: The crude diethyl 2-cyanoethylmalonate is then subjected to a hydrogenation reaction. Dissolve the intermediate in an organic solvent (e.g., ethanol) and place it in a high-pressure reactor (autoclave).
-
Catalysis: Add a Raney Nickel or Raney Cobalt catalyst to the solution.[1]
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to 75-130 °C. The reaction involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization (condensation) with one of the ester groups to form the stable six-membered lactam ring.
-
Purification: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting product, ethyl 2-oxo-3-piperidinecarboxylate, can be purified by recrystallization.[1] Further chemical steps are then required to reduce the lactam to afford the piperidine ring of ethyl nipecotate.
The Original Pethidine Synthesis: A Landmark in Medicinal Chemistry
The synthesis developed by Eisleb was a two-step process that cleverly constructed the 4-phenyl-4-carboxylate piperidine core. It stands as a testament to the synthetic organic chemistry of the era.
Caption: The classical two-step synthesis of Pethidine developed by Otto Eisleb.
-
Step 1: Cyclization via Double Alkylation. The synthesis begins with the reaction between benzyl cyanide and N,N-bis(2-chloroethyl)methylamine, a nitrogen mustard analog.[3]
-
Causality: Benzyl cyanide was chosen because its methylene protons (α to both the phenyl ring and the nitrile) are acidic and can be easily deprotonated by a strong base like sodium amide (NaNH₂). This creates a potent nucleophile.
-
Mechanism: The resulting carbanion attacks one of the electrophilic carbons of the bis(2-chloroethyl)amine, displacing a chloride ion in an Sₙ2 reaction. The strong base then deprotonates the same carbon again, allowing for a second, intramolecular Sₙ2 reaction that displaces the second chloride and forms the piperidine ring. This elegant one-pot reaction forges two new carbon-carbon bonds to build the heterocyclic core.
-
-
Step 2: Nitrile Conversion to Ethyl Ester. The intermediate, 1-methyl-4-phenylpiperidine-4-carbonitrile, is then converted to the final ethyl ester.
-
Causality: The nitrile group is a convenient precursor to a carboxylic acid or an ester. A single-step conversion was desirable for efficiency.
-
Mechanism: This is achieved by heating the nitrile intermediate in a mixture of ethanol and a strong mineral acid like sulfuric acid.[3] The acid catalyzes the hydrolysis of the nitrile to a carboxylic acid, which is then immediately esterified in situ by the ethanol solvent under the acidic conditions (a Fischer esterification). This tandem reaction efficiently yields pethidine.
-
Summary and Legacy
The discovery of pethidine was a watershed moment that uncoupled analgesic activity from the structural rigidity of morphine alkaloids. It launched the field of synthetic analgesics and established the 4-phenylpiperidine scaffold as a "pharmacophore" of immense value. The subsequent development and availability of key intermediates like ethyl isonipecotate and ethyl nipecotate provided chemists with the versatile building blocks needed to explore this chemical space, leading to the creation of countless other drugs, from anesthetics to antipsychotics.
| Compound | Chemical Structure | Year of Discovery/Synthesis | Core Significance |
| Pethidine | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | 1938 | First fully synthetic opioid analgesic; established the 4-phenylpiperidine pharmacophore.[3] |
| Ethyl Isonipecotate | Ethyl 4-piperidinecarboxylate | Early 20th Century | Foundational building block for pethidine and a vast number of 4-substituted piperidine drugs.[3][8] |
| Ethyl Nipecotate | Ethyl 3-piperidinecarboxylate | 1949 (Albertsm Method) | Key intermediate for GABA uptake inhibitors and other 3-substituted piperidine therapeutics.[1][7] |
The history of ethyl piperidine carboxylates is a compelling narrative of scientific inquiry, serendipity, and the power of synthetic chemistry to revolutionize medicine. The principles and protocols established by these early pioneers continue to inform the work of drug development professionals today.
References
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UNODC. (1951). Bulletin on Narcotics - 1951 Issue 2 - 005. Retrieved from [Link]
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PubMed Central. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Retrieved from [Link]
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Ophelia. (n.d.). Appearance, Formulations & History | What Is Meperidine? Retrieved from [Link]
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MDPI. (n.d.). Pronounced Declines in Meperidine in the US: Is the End Imminent? Retrieved from [Link]
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The Strategic Utility of Ethyl 1-ethylpiperidine-4-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Central Nervous System (CNS) Therapeutics
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of CNS receptors. This guide focuses on a specific, yet highly versatile derivative, Ethyl 1-ethylpiperidine-4-carboxylate, exploring its potential research applications as a key building block in the design and synthesis of novel therapeutics. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and a forward-looking perspective on the trajectory of CNS drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its successful application in a research and development setting. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 24252-38-8 | [3] |
| Molecular Formula | C10H19NO2 | [3] |
| Molecular Weight | 185.26 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents |
Synthetic Pathways to this compound: A Self-Validating Protocol
The synthesis of this compound is readily achievable through the N-alkylation of its precursor, ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This reaction is a classic example of nucleophilic substitution and can be accomplished via several reliable methods. The choice of method often depends on the desired scale, cost-effectiveness, and available reagents.
Core Synthetic Workflow
Sources
Navigating the Uncharted: A Technical Guide to the Safe Handling and Application of Ethyl 1-ethylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for Ethyl 1-ethylpiperidine-4-carboxylate (CAS No. 24252-38-8). As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's physicochemical properties is the bedrock of both innovative research and, more importantly, laboratory safety. It must be noted that comprehensive, publicly available safety and toxicology data for this compound is limited. Therefore, this guide has been constructed through a synthesis of available data for the compound itself, alongside a conservative extrapolation from the known hazards of structurally analogous piperidine carboxylates. This approach underscores a fundamental principle of chemical safety: in the absence of specific data, we must treat related compounds with a heightened level of caution. The protocols and recommendations herein are designed to be self-validating, promoting a culture of proactive risk mitigation.
Section 1: Compound Identification and Physicochemical Profile
This compound is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Its core structure is a piperidine ring, N-alkylated with an ethyl group, and bearing an ethyl carboxylate at the 4-position. This structure suggests its utility as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24252-38-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 185.26 g/mol | PubChem[1] |
| Appearance | Expected to be a liquid, potentially colorless to pale yellow. | Inferred from analogues[2][3] |
Section 2: Hazard Assessment - An Extrapolative Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, a critical assessment of related compounds is necessary. The primary analogues considered are Ethyl piperidine-4-carboxylate, Ethyl 1-benzylpiperidine-4-carboxylate, and Ethyl 1-methylpiperidine-4-carboxylate. The hazard profile is constructed based on the commonalities observed in the SDSs of these materials.
Potential GHS Hazard Classifications (Extrapolated):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[4][5]
-
Combustible Liquid: May be combustible, with a flash point likely above 60°C.[6]
The N-ethyl group, being a small alkyl chain, is not expected to drastically alter the fundamental irritant nature of the parent piperidine structure, though it may influence its lipophilicity and absorption rates. The tertiary amine functionality introduces a potential for alkaline corrosivity, a feature seen in some related compounds.
Table 2: Summary of Potential Hazards and Rationale
| Hazard | Potential Effect | Rationale based on Analogues |
| Contact (Skin/Eyes) | Causes skin and serious eye irritation. Prolonged contact may lead to burns. | Analogues consistently listed as irritants.[4][5][7][8] Tertiary amines can be corrosive. |
| Inhalation | May cause irritation to the respiratory tract, leading to coughing and shortness of breath. | A common hazard for volatile organic compounds and noted for related piperidines.[4][5] |
| Ingestion | May be harmful if swallowed. | Assumed based on general toxicity of related amines and esters.[6][9] |
| Fire | Combustible liquid. Vapors may form flammable mixtures with air. | Related compounds are classified as combustible liquids.[6] Heating can lead to thermal decomposition, producing toxic fumes (e.g., nitrogen oxides).[8][10] |
Section 3: Core Directive for Safe Handling and Storage
A proactive and informed approach to handling this compound is paramount. The following protocols are designed to mitigate the risks identified in Section 2.
Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and potential exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[5][8]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling. A lab coat is required, and for procedures with a high risk of splashing, a chemically resistant apron is recommended.[5][8]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Laboratory Handling Protocol
-
Preparation: Before starting any procedure, ensure that all necessary PPE is donned correctly. Locate the nearest safety shower and eyewash station.[9]
-
Aliquotting and Transfer: Conduct all transfers of the compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., pipettes, syringes) to avoid direct contact.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[6] Ensure adequate ventilation to handle any vapors produced.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[7][8] Decontaminate all work surfaces and equipment.
Storage Protocol
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6][11]
-
Keep containers tightly sealed to prevent the release of vapors and potential contamination.[5]
-
Store away from sources of heat, sparks, and open flames.[6][11]
-
Containers should be clearly labeled with the full chemical name and associated hazards.
Section 4: Emergency Response Protocols
A pre-defined emergency plan is critical for minimizing harm in the event of an accidental release or exposure.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Seek immediate medical attention.[7]
Spill and Leak Containment
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.[7][8]
-
Collect: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[6][10]
-
Hazards: Fire may produce irritating and toxic gases, including nitrogen oxides and carbon monoxide.[10] Containers may rupture when heated.
-
Firefighter PPE: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Section 5: Experimental and Logical Workflow Visualizations
Visual aids are instrumental in reinforcing safety protocols and experimental logic.
General Laboratory Workflow for Handling
Caption: Standard laboratory workflow for handling this compound.
Emergency Response Decision Tree
Caption: Decision tree for initial response to spills or personal exposure incidents.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed container. The container should be compatible with organic solvents and amines.
-
Solid Waste: Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed bag and then into a designated solid hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][8] Do not dispose of this chemical down the drain.
Conclusion
While this compound remains a compound with an incomplete public safety profile, a robust safety protocol can be established through careful consideration of its chemical structure and the known hazards of its analogues. By adhering to the principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, researchers can confidently and safely explore the synthetic potential of this valuable intermediate. The ultimate responsibility for safety lies with the individual researcher, who must integrate this guidance with their institution's specific safety policies.
References
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Cheméo (2026). Ethyl piperidine-4-carboxylate Physical Properties. Retrieved from [Link].
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Solubility of Ethyl 1-ethylpiperidine-4-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 1-ethylpiperidine-4-carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a detailed technical examination of the solubility characteristics of this compound (CAS: 24252-38-8), a key intermediate in pharmaceutical synthesis. We will explore the physicochemical properties governing its solubility, predictable solubility profiles in various organic solvent classes, and the authoritative methods for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Central Role of Solubility
This compound is a substituted piperidine derivative, a structural motif prevalent in a wide array of pharmaceuticals.[1] The piperidine ring, with its basic nitrogen atom, combined with an ethyl ester functional group, imparts a unique set of physicochemical characteristics that dictate its interaction with various solvents.[2]
In drug development, solubility is not merely a physical constant but a pivotal parameter that governs:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization directly impacts reaction kinetics, yield, and purity.
-
Preformulation Studies: Understanding solubility is among the first steps in characterizing a potential drug candidate, guiding the selection of appropriate delivery vehicles and dosage forms.[3]
-
Bioavailability: Poor solubility can lead to low absorption and, consequently, diminished therapeutic effect, requiring the implementation of advanced formulation strategies.
This guide moves beyond theoretical principles to provide actionable insights into predicting and experimentally verifying the solubility of this compound, ensuring a solid foundation for its application in research and development.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 24252-38-8 | PubChem[4] |
| Molecular Formula | C₁₀H₁₉NO₂ | PubChem[4] |
| Molecular Weight | 185.26 g/mol | PubChem[4] |
| Structure | A tertiary amine within a piperidine ring and an ethyl ester. | - |
| pKa (Predicted) | The basicity of the piperidine nitrogen is a key feature, with a pKa typically around 11.2 for the protonated form of similar structures.[5] | BenchChem[5] |
| logP (Predicted) | The octanol-water partition coefficient is a measure of lipophilicity. While a specific value is not available, the presence of the ethyl groups and the carbon backbone suggests moderate lipophilicity. | - |
The structure combines a polar tertiary amine and an ester group with a nonpolar hydrocarbon backbone. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for solubility in protic solvents.[2][5] The overall structure, however, is largely nonpolar, suggesting that its solubility will be highly dependent on the specific nature of the organic solvent.[5]
Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the foundational principle. For this compound, this translates to:
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be effective. They can engage in dipole-dipole interactions with the ester group and the polar C-N bonds without the steric hindrance of hydrogen donation.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be good solvents. They can act as hydrogen bond donors to the piperidine nitrogen and the ester's carbonyl oxygen, facilitating dissolution.
-
Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents. The molecule's polar functional groups (the amine and ester) are incompatible with the nonpolar nature of these solvents, leading to limited miscibility.[2]
-
Chlorinated Solvents: Dichloromethane and chloroform should readily dissolve the compound due to their ability to solvate moderately polar compounds with significant hydrocarbon character.
The basicity of the piperidine nitrogen means that in acidic media, it can become protonated to form a salt.[5] This dramatically increases polarity and enhances solubility in polar solvents, a technique often used in formulation.[5]
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile. This is a predictive guide; experimental verification is mandatory for any application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen bonding with the nitrogen and oxygen atoms.[2] |
| Chlorinated | Dichloromethane, Chloroform | High | Effective solvation of moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Moderate polarity and hydrogen bond accepting capability. |
| Aromatic | Toluene, Benzene | Low | Insufficient polarity to overcome solute-solute interactions. |
| Aliphatic | Hexane, Heptane | Low / Insoluble | Mismatch in polarity; the compound is too polar for these nonpolar solvents.[2] |
Experimental Protocol for Equilibrium Solubility Determination
The most reliable method for determining the solubility of a compound is the Shake-Flask Method , which measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.[3][6] This protocol ensures the measurement of thermodynamic solubility, a crucial parameter for development.[6]
Workflow for Equilibrium Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility.
Detailed Step-by-Step Methodology
I. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Calibrated positive displacement pipette
-
Centrifuge (optional, for aiding separation)
-
Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and appropriate diluents
-
Validated analytical instrument (e.g., HPLC-UV, GC-FID)
II. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a period sufficient to reach equilibrium (a minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure thermodynamic equilibrium).[3]
-
Phase Separation: After the equilibration period, let the vials stand to allow the excess solid to sediment. To ensure complete removal of solid particles, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially high results.[7]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.
III. Self-Validating System: Ensuring Trustworthiness To ensure the integrity of the results, the protocol must be self-validating. This involves:
-
Time to Equilibrium: Perform the experiment at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been reached.[7]
-
Purity of Materials: The purity of both the solute and the solvent must be high, as impurities can significantly alter solubility.[3]
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Conclusion and Future Outlook
This compound demonstrates a solubility profile characteristic of a moderately lipophilic, basic compound. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and chlorinated solvents, with limited solubility in nonpolar aliphatic and aromatic hydrocarbons. While these predictions provide a strong directional guide for solvent selection, the principles of scientific integrity demand that they be confirmed through rigorous experimental determination using a validated method like the shake-flask protocol detailed herein. A thorough understanding of its solubility is not an academic exercise but a fundamental prerequisite for the successful development of this important pharmaceutical intermediate.
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Navigating the Energetic Landscape: A Technical Guide to the Thermochemical Properties of Ethyl 1-ethylpiperidine-4-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermochemical data for Ethyl 1-ethylpiperidine-4-carboxylate, a key scaffold in medicinal chemistry. In the pursuit of novel therapeutics, a profound understanding of a molecule's energetic properties is not merely academic; it is a cornerstone of rational drug design, process safety, and formulation development. This document synthesizes available data, outlines robust experimental and computational methodologies for data acquisition, and provides expert insights into the interpretation and application of these crucial parameters.
The Significance of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from discovery to market is paved with meticulous characterization. Thermochemical properties, such as enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), govern a molecule's stability, reactivity, and phase behavior. For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), this information is critical for:
-
Synthetic Route Optimization: Understanding the energetics of reaction intermediates and products allows for the selection of more efficient and safer synthetic pathways.
-
Polymorph Screening and Stability: The relative energies of different crystalline forms, dictated by their enthalpies of formation, are fundamental to identifying the most stable polymorph for development.
-
Safety Assessment: The heat of reaction and decomposition are vital parameters for assessing thermal hazards during manufacturing and storage.
-
Computational Modeling: Accurate thermochemical data is essential for validating and parameterizing computational models used in drug design and discovery.
Current State of Knowledge: A Data-Driven Perspective
Direct experimental thermochemical data for this compound is not extensively reported in the peer-reviewed literature. However, a combination of data for structurally related compounds and computational estimations provides a strong foundation for understanding its energetic profile.
Computational Thermochemical Data
In the absence of direct experimental values, computational methods offer reliable estimations. The Joback method, a group contribution approach, has been used to predict the thermochemical properties of the closely related scaffold, Ethyl piperidine-4-carboxylate. These values serve as a valuable, albeit theoretical, starting point.
Table 1: Computationally Derived Thermochemical Data for Ethyl piperidine-4-carboxylate
| Property | Value | Unit | Method | Source |
| Enthalpy of Formation (gas, 298.15 K) | -361.12 | kJ/mol | Joback Method | [1] |
| Gibbs Free Energy of Formation (gas, 298.15 K) | -105.28 | kJ/mol | Joback Method | [1][2] |
| Ideal Gas Heat Capacity (Cp) | See Table 2 | J/mol·K | Joback Method | [1] |
| Enthalpy of Vaporization | 49.75 | kJ/mol | Joback Method | [1] |
| Enthalpy of Fusion | 20.69 | kJ/mol | Joback Method | [1] |
Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp) for Ethyl piperidine-4-carboxylate (Joback Method)
| Temperature (K) | Cp (J/mol·K) |
| 526.83 | 307.11 |
| 563.00 | 323.36 |
| 599.17 | 338.81 |
| 635.35 | 353.45 |
| 671.52 | 367.28 |
| 707.69 | 380.31 |
| 743.86 | 392.53 |
| Source: [1] |
It is important to note that the N-ethyl group in the target molecule will influence these values. Generally, the addition of an ethyl group will make the enthalpy of formation more negative (more stable).
Insights from Analogous Structures
Experimental studies on substituted piperidines, such as methylpiperidines, provide valuable benchmarks for the expected thermochemical behavior of this compound. For instance, a combined experimental and computational study on methylpiperidines demonstrated excellent agreement between G3MP2B3-derived computational data and experimental values for enthalpies of formation, with deviations generally less than 9 kJ/mol.[3][4] This validates the use of high-level ab initio and density functional theory (DFT) methods for obtaining reliable thermochemical data for piperidine derivatives.
Experimental Determination of Thermochemical Properties: A Methodological Deep Dive
To obtain definitive thermochemical data for this compound, a rigorous experimental approach is necessary. The following protocols represent the gold standard in thermochemistry.
Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.[5] The principle is to measure the heat released during the complete combustion of a known amount of the substance in a high-pressure oxygen environment.
Experimental Workflow: Combustion Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion bomb calorimetry.
Causality Behind Experimental Choices:
-
High-Purity Oxygen: Ensures complete and well-defined combustion to CO2, H2O, and N2. Incomplete combustion would introduce significant errors.
-
Known Mass of Water: The surrounding water acts as the primary heat sink, and its known mass and heat capacity are crucial for calculating the heat absorbed.
-
Correction for Nitric Acid: The combustion of nitrogen-containing compounds in the presence of water forms nitric acid, an exothermic process that must be quantified and subtracted from the total heat released.
Heat Capacity (Cp) and Enthalpies of Transition via Calorimetry
Differential Scanning Calorimetry (DSC) and Calvet-type calorimeters are powerful techniques for measuring heat capacity as a function of temperature and the enthalpies of phase transitions (e.g., melting, boiling).[6]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Data Analysis:
-
Heat Capacity (Cp): The heat flow signal in a region with no thermal transitions is directly proportional to the sample's heat capacity.
-
Enthalpy of Fusion (ΔfusH): The integrated area of the melting peak provides the enthalpy of fusion.
-
Caption: Logical flow of a Differential Scanning Calorimetry (DSC) experiment.
High-Fidelity Computational Thermochemistry
Beyond estimation methods, modern computational chemistry offers highly accurate predictions of thermochemical data.
Ab Initio and Density Functional Theory (DFT) Calculations
Methods like the G3MP2B3 composite method and various DFT functionals can be employed to calculate the electronic energy of this compound.[3][4]
Computational Workflow:
-
Conformational Search: Identify the lowest energy conformer(s) of the molecule.
-
Geometry Optimization: Optimize the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculation: A higher-level, more accurate single-point energy calculation is performed on the optimized geometry (e.g., using the G3MP2B3 composite method).
-
Enthalpy of Formation Calculation: The calculated absolute enthalpy is used in an atomization or isodesmic reaction scheme to determine the enthalpy of formation.
Caption: A typical workflow for computational thermochemistry calculations.
Trustworthiness of Computational Methods:
The accuracy of these methods is validated by comparing the calculated results for well-characterized molecules (like the methylpiperidines) with experimental data.[3][4] This benchmarking process provides confidence in the predictive power of the chosen computational approach for the target molecule.
Conclusion and Future Directions
While direct experimental thermochemical data for this compound remains to be published, a robust framework exists for its determination. The computational estimates for the related Ethyl piperidine-4-carboxylate provide a solid starting point for researchers. For definitive values, the experimental protocols of combustion calorimetry and differential scanning calorimetry are the recommended course of action. Furthermore, high-level computational studies, benchmarked against known piperidine derivatives, can provide highly accurate and reliable data.
The acquisition of this fundamental thermochemical data will undoubtedly empower drug development professionals to make more informed decisions, leading to safer, more efficient, and robust processes for the synthesis and formulation of novel therapeutics based on this important molecular scaffold.
References
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Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Combined experimental and computational study of the thermochemistry of methylpiperidines. The Journal of Organic Chemistry, 72(19), 7313–7328. [Link]
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3][4] Its prevalence in over seventy FDA-approved drugs and a vast number of natural alkaloids highlights its role as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[5] This guide offers an in-depth exploration of the multifaceted role of piperidine derivatives in drug discovery, delving into their therapeutic applications, the causality behind synthetic strategies, key structure-activity relationships (SAR), and the computational methodologies that guide the design of novel therapeutics.
The Piperidine Motif: Structural and Physicochemical Advantages
The utility of the piperidine scaffold is rooted in its unique structural and physicochemical properties. As a saturated heterocycle, it possesses a flexible, three-dimensional chair conformation, allowing its substituents to orient in distinct axial and equatorial positions.[6] This conformational flexibility enables piperidine-containing molecules to adapt their shape to fit the steric demands of biological binding pockets.[5]
Furthermore, the basic nitrogen atom (pKa of piperidinium ion ≈ 11.2) is typically protonated at physiological pH. This provides a key interaction point for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in target proteins, a common feature in ligand-receptor binding. The piperidine ring can also modulate a compound's lipophilicity and water solubility, crucial parameters for optimizing its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[5] Its presence often enhances metabolic stability and facilitates transport across biological membranes.[5]
Therapeutic Landscape of Piperidine Derivatives
Piperidine derivatives have demonstrated remarkable versatility, leading to successful drugs across a wide spectrum of diseases. Their derivatives are found in more than twenty classes of pharmaceuticals.[1][2][3][7]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to be functionalized allows for the fine-tuning of properties required to cross the blood-brain barrier.[8]
-
Antipsychotics: Drugs like Haloperidol and Risperidone incorporate a piperidine ring that is crucial for their interaction with dopamine (D2) and serotonin (5-HT2A) receptors.
-
Analgesics: The phenylpiperidine class, including Meperidine and Fentanyl, forms the bedrock of synthetic opioid analgesics.[9] The piperidine nitrogen and the phenyl group are essential pharmacophoric elements for potent agonist activity at the µ-opioid receptor.[10][11]
-
Neurodegenerative Diseases: In the treatment of Alzheimer's disease, Donepezil, a potent and reversible inhibitor of acetylcholinesterase (AChE), features a piperidine moiety that plays a key role in its binding to the enzyme.[12][13][14][15] The development of piperidine-based compounds as inhibitors of enzymes like phosphodiesterase-8 (PDE8) represents a promising therapeutic alternative for Alzheimer's and Parkinson's disease.[8]
Oncology
The piperidine ring is a key component in numerous modern anticancer agents, targeting various signaling pathways involved in cancer progression.[13][16][17][18]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize the piperidine scaffold. For instance, derivatives have been developed as potent inhibitors of Akt1, a crucial node in cell survival pathways.[19][20] The piperidine moiety often serves to position other functional groups for optimal interaction within the ATP-binding pocket of the kinase.
-
HDM2 Inhibitors: Fragment-based design has led to the development of piperidine derivatives as inhibitors of the p53-HDM2 interaction, a key target for reactivating the p53 tumor suppressor pathway.
-
Multi-Target Agents: Piperidine derivatives have shown efficacy against various cancer cell lines, including ovarian, colon, and breast cancer, often by modulating pathways like NF-κB and PI3K/Akt.[16]
The following table summarizes the activity of a series of furan-pyrazole piperidine derivatives against the Akt1 enzyme and two cancer cell lines, illustrating the potent anticancer potential within this chemical class.
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀ Range | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety on piperidine scaffold | 0.02 - 5.3 µM | [21] |
| OVCAR-8 (Ovarian Cancer) | 0.1 - 15.8 µM | [21] | ||
| HCT116 (Colon Cancer) | 0.2 - 21.4 µM | [21] |
Infectious Diseases
The versatility of the piperidine scaffold extends to the development of agents against viral and bacterial pathogens.
-
Antiviral Agents: Piperidine-based compounds have been identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication.[22][23] Some purine derivatives substituted with piperidine have shown significant activity against both HIV-1 and influenza A/H1N1.[24]
-
Antimicrobial and Antifungal: The ability to introduce diverse functional groups onto the piperidine ring has led to compounds with significant antibacterial and antifungal properties.[7]
Synthesis of Functionalized Piperidines: A Strategic Overview
The development of fast and cost-effective methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[1] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for scalability.
Catalytic Hydrogenation of Pyridines
One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of corresponding pyridine precursors.
-
Causality of Catalyst Choice: The selection of the catalyst is paramount for achieving high yield and selectivity. Heterogeneous catalysts like Raney-Ni are often used for their efficacy and cost-effectiveness.[1] However, for substrates with sensitive functional groups, more specialized catalysts are required. For example, heterogeneous cobalt catalysts based on titanium nanoparticles have been developed for acid-free hydrogenation, even allowing the reaction to proceed in water, which aligns with green chemistry principles.[1] This approach was successfully used in the synthesis of the antipsychotic drug Melperone.[1]
Multi-Component Reactions (MCRs)
MCRs offer a highly efficient route to complex, highly functionalized piperidines in a single step from simple starting materials.[25] The reaction of an aromatic aldehyde, an amine, and a β-ketoester is a common and powerful strategy.[25]
-
Experimental Rationale: This approach is favored for building molecular diversity rapidly. By simply varying the three components, large libraries of piperidine derivatives can be generated for high-throughput screening. The use of catalysts, such as lactic acid or polystyrene sulfonic acid, is crucial for promoting the tandem reactions and achieving good yields.[25]
Asymmetric Synthesis and Stereocontrol
For many therapeutic targets, a specific stereoisomer is required for optimal activity. This necessitates stereoselective synthetic strategies.
-
Methodologies: Techniques like the asymmetric intramolecular aza-Michael reaction or the nitro-Mannich/reduction cyclization are employed to control the stereochemistry of newly formed chiral centers on the piperidine ring.[1] The use of chiral catalysts or auxiliaries guides the reaction to produce the desired enantiomer or diastereomer preferentially.
Below is a generalized workflow for the synthesis and initial evaluation of a novel piperidine derivative library.
Caption: Figure 1. A generalized workflow for the discovery of piperidine-based drug candidates.
Computational Chemistry in Piperidine Drug Design
In silico methods are indispensable for accelerating the discovery and optimization of piperidine-based drugs.[6] These techniques provide crucial insights into the molecular interactions that govern biological activity.
-
Molecular Docking: This technique predicts the preferred binding orientation of a piperidine derivative within the active site of its target protein.[6] It is used to screen virtual libraries and to rationalize observed SAR. For example, docking studies of analgesic piperidines into the µ-opioid receptor can reveal key interactions with residues like Asp147 and Tyr148, explaining why certain substitutions enhance binding affinity.[10]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of piperidine compounds and their biological activity.[19][20] These models, once validated, can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of binding poses predicted by docking and revealing the role of water molecules and protein flexibility in the binding event.
The diagram below illustrates the general mechanism of an opioid analgesic containing a piperidine scaffold.
Caption: Figure 2. Simplified signaling pathway of a piperidine-based opioid agonist.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, protocols must be detailed and reproducible. Here are examples for a key synthetic and a computational procedure.
Protocol: Synthesis of a 4-Arylpiperidine via Catalytic Hydrogenation
Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.
Materials:
-
4-phenylpyridine
-
Ethanol (anhydrous)
-
Raney-Nickel (50% slurry in water)
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
NMR tubes, deuterated solvent (e.g., CDCl₃)
-
Mass spectrometer
Methodology:
-
Apparatus Setup: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to the manufacturer's instructions. Perform a leak test.
-
Catalyst Preparation: In a fume hood, carefully wash the Raney-Ni slurry (e.g., 0.1 eq by weight) three times with anhydrous ethanol to remove water.
-
Reaction Mixture: To the pressure vessel, add 4-phenylpyridine (1.0 eq). Dissolve it in a minimal amount of anhydrous ethanol. Carefully add the washed Raney-Ni catalyst to the vessel.
-
Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Execution: Begin vigorous stirring and heat the reaction if necessary (e.g., 50 °C). Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas in a fume hood and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric and must be kept wet with solvent at all times. Quench the filter cake carefully with water.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude product is 4-phenylpiperidine.
-
Characterization: Purify the product if necessary (e.g., by chromatography or distillation). Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Molecular Docking of a Piperidine Ligand
Objective: To predict the binding mode of a piperidine derivative in the active site of a target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7).
Software:
-
Molecular graphics viewer (e.g., PyMOL, Chimera)
-
AutoDock Tools (ADT)
-
AutoDock Vina
Methodology:
-
Receptor Preparation:
-
Download the protein structure (e.g., 4EY7) from the Protein Data Bank (PDB).
-
Open the structure in a molecular viewer. Remove all water molecules and any co-crystallized ligands or ions not essential for the study.
-
Using ADT, add polar hydrogens to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared receptor file in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 3D structure of the piperidine derivative using a chemical drawing program (e.g., ChemDraw) and generate its 3D coordinates.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Using ADT, define the rotatable bonds in the ligand and assign Gasteiger charges.
-
Save the prepared ligand file in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of the receptor, typically based on the position of the co-crystallized ligand or from literature reports.
-
Using ADT, define a grid box that encompasses the entire active site with a buffer of several angstroms (e.g., a 25 x 25 x 25 Å box).
-
Save the grid parameter file.
-
-
Docking Execution:
-
Create a configuration file specifying the names of the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run the AutoDock Vina simulation from the command line. Vina will perform multiple independent docking runs and cluster the resulting poses.
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in the receptor's active site using a molecular viewer.
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic bonds) between the ligand and the protein residues to validate the pose and generate hypotheses for SAR.
-
Conclusion and Future Perspectives
The piperidine scaffold is a demonstrably privileged structure in medicinal chemistry, forming the foundation of a remarkable number of therapeutic agents.[1][5] Its conformational flexibility, synthetic accessibility, and favorable physicochemical properties ensure its continued prominence in drug discovery. Future efforts will likely focus on the development of novel, highly stereoselective synthetic methodologies to access more complex and diverse piperidine derivatives.[26][27] The integration of advanced computational techniques with high-throughput synthesis and screening will further accelerate the identification of next-generation therapeutics built upon this enduring scaffold. The continued exploration of piperidine chemical space undoubtedly holds immense promise for addressing unmet medical needs across a wide range of diseases.
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Belykh, D. V., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 57, 10-18. [Link]
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de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 85, 458-467. [Link]
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Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
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Vaye, L., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Current Pain and Headache Reports, 21(3), 13. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Zhao, J., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 329-335. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]
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Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Goodarzi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
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Various Authors. (2014-2025). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Multiple Sources. [Link]
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Kim, D., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(15), 3127-3130. [Link]
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Mohammadi, Z., & Bigdeli, Z. (2021). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 41(6), 1163-1206. [Link]
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Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]
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Wang, S., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6, 2603-2610. [Link]
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Various Authors. (2023). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]
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Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116345. [Link]
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Lindsay-Scott, P. J., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 56(11), 3019-3023. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
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Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14, 1734-1742. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-ethylpiperidine-4-carboxylate, a key intermediate in the pharmaceutical industry.[1][2] The protocol details the N-alkylation of ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate) using ethyl iodide. We delve into the reaction's mechanistic underpinnings, offer a detailed, step-by-step experimental protocol, outline methods for product characterization, and provide critical safety information. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
This compound is a valuable substituted piperidine derivative. The piperidine ring is a prevalent structural motif in many pharmaceuticals, contributing to properties such as analgesia, anesthesia, and antipsychotic activity.[2] Consequently, efficient and scalable methods for the synthesis of its derivatives are of high importance in medicinal chemistry and process development.
The synthesis described herein focuses on the direct N-alkylation of ethyl isonipecotate, a commercially available secondary amine. This transformation involves the formation of a new carbon-nitrogen bond at the 1-position of the piperidine ring. The chosen method is a classic nucleophilic substitution reaction, which is robust, high-yielding, and a cornerstone of amine chemistry.
Mechanistic Pathway: Nucleophilic Substitution
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.
-
Nucleophile: The secondary amine nitrogen of ethyl isonipecotate possesses a lone pair of electrons, making it nucleophilic.
-
Electrophile: Ethyl iodide serves as the electrophile. The carbon-iodine bond is polarized due to the difference in electronegativity, rendering the carbon atom electron-deficient. Iodine is an excellent leaving group, facilitating the substitution.
The reaction proceeds as follows: The nitrogen atom of ethyl isonipecotate attacks the electrophilic carbon of ethyl iodide, displacing the iodide ion in a single, concerted step. This process forms a trialkylammonium iodide salt. A base is required to neutralize the acidic proton on the nitrogen, regenerating the neutral tertiary amine product and driving the reaction to completion. Without a base, the hydroiodic acid (HI) byproduct would protonate the starting amine, deactivating it from further reaction.
Caption: SN2 mechanism for the N-alkylation of ethyl isonipecotate.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[3]
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| Ethyl Isonipecotate | 1126-09-6 | 157.21 | 50.0 | 7.86 g (7.71 mL) | Irritant, combustible liquid[4][5] |
| Ethyl Iodide | 75-03-6 | 155.97 | 60.0 (1.2 eq) | 8.3 mL | Toxic, irritant, light-sensitive |
| Potassium Carbonate | 584-08-7 | 138.21 | 75.0 (1.5 eq) | 10.37 g | Anhydrous, finely powdered |
| Acetone | 67-64-1 | 58.08 | - | 150 mL | Anhydrous, HPLC grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet/outlet (optional, for inert atmosphere)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Synthesis Workflow
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Application Notes and Protocols for N-Alkylation of Ethyl Piperidine-4-carboxylate
Introduction
The N-alkylation of ethyl piperidine-4-carboxylate is a pivotal chemical transformation in the fields of medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active molecules.[1] The substituent introduced onto the piperidine nitrogen atom significantly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Ethyl piperidine-4-carboxylate serves as a versatile starting material, with its secondary amine providing a reactive site for the introduction of diverse alkyl and aryl groups.
This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the N-alkylation of ethyl piperidine-4-carboxylate. It outlines two robust and widely employed protocols: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical utility.
Methodologies for N-Alkylation
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkylating agent, desired reaction conditions, and functional group tolerance.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This classical SN2 reaction involves the direct reaction of the secondary amine of ethyl piperidine-4-carboxylate with an alkyl halide in the presence of a base.[2] While straightforward, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[3][4] Careful control of reaction conditions, such as the slow addition of the alkylating agent, can help minimize this side reaction.[5]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is employed to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1] Finely powdered and dry K₂CO₃ is often preferred for its high surface area and hygroscopic nature.[1]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.[6]
-
Slow Addition: The gradual introduction of the alkyl halide ensures that its concentration remains low relative to the secondary amine, thereby reducing the likelihood of the N-alkylated product competing with the starting material for the remaining alkyl halide.[1][3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the interference of atmospheric moisture and oxygen, which could lead to unwanted side reactions.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable and versatile method for N-alkylation that proceeds in two steps: the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by its in situ reduction.[7][8] A significant advantage of this method is the prevention of over-alkylation.[2]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination.[7][9] Its selectivity for the iminium ion over the carbonyl starting material allows for a one-pot procedure.[9] The electron-withdrawing effect of the acetoxy groups moderates the reactivity of the borohydride.[9]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[9]
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.[10][11]
Experimental Protocols
Protocol 1: Direct N-Alkylation of Ethyl Piperidine-4-carboxylate with Benzyl Bromide
This protocol details the synthesis of ethyl 1-benzylpiperidine-4-carboxylate.
Materials:
-
Ethyl piperidine-4-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq.) and anhydrous DMF.
-
Base Addition: Add anhydrous, finely powdered potassium carbonate (1.5-2.0 eq.) to the stirred solution.
-
Alkyl Halide Addition: Slowly add benzyl bromide (1.0-1.1 eq.) to the suspension at room temperature using a syringe or dropping funnel over a period of 30-60 minutes.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 1-benzylpiperidine-4-carboxylate.
Table 1: Representative Data for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 4-12 | ~85-95 |
| Ethyl iodide | Et₃N | Acetonitrile | Reflux | 6-18 | ~70-85 |
| Propyl bromide | K₂CO₃ | DMF | 50 | 8-16 | ~80-90 |
Note: Reaction times and yields are approximate and may vary depending on the specific reaction conditions and scale.
Caption: Workflow for the direct N-alkylation of ethyl piperidine-4-carboxylate.
Protocol 2: N-Alkylation of Ethyl Piperidine-4-carboxylate via Reductive Amination with Benzaldehyde
This protocol describes the synthesis of ethyl 1-benzylpiperidine-4-carboxylate.
Materials:
-
Ethyl piperidine-4-carboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in anhydrous DCM.
-
Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to accelerate iminium ion formation.[11]
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture.[1][7] The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 1-benzylpiperidine-4-carboxylate.
Table 2: Representative Data for N-Alkylation via Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 2-6 | ~90-98 |
| Acetone | NaBH(OAc)₃ | DCE | Room Temp. | 4-12 | ~85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | Room Temp. | 6-18 | ~88-96 |
Note: Reaction times and yields are approximate and may vary depending on the specific reaction conditions and scale.
Caption: Simplified mechanism of N-alkylation via reductive amination.
Conclusion
The N-alkylation of ethyl piperidine-4-carboxylate is a fundamental transformation in synthetic organic and medicinal chemistry. The choice between direct alkylation and reductive amination protocols allows for a high degree of flexibility in accessing a wide range of N-substituted piperidine derivatives. By understanding the underlying principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can efficiently synthesize target molecules with high yields and purity, facilitating the advancement of drug discovery and development programs.
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Application Notes & Protocols: Ethyl 1-ethylpiperidine-4-carboxylate as a Versatile Scaffold in Modern Drug Discovery
Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and the presence of a basic nitrogen atom allow for favorable interactions with a multitude of biological targets, enhancing pharmacokinetic properties such as solubility and CNS penetration.[1][2][3] This guide focuses on Ethyl 1-ethylpiperidine-4-carboxylate, a readily accessible and highly versatile building block. We will explore its strategic application in the synthesis of lead compounds for key therapeutic areas, including analgesics, neurodegenerative disease treatments, and CNS modulators. This document provides detailed, field-proven protocols and explains the causal logic behind key synthetic transformations, empowering researchers to leverage this scaffold in their drug discovery programs.
Compound Profile: Physicochemical Properties and Safe Handling
This compound (CAS No: 24252-38-8) is a derivative of piperidine featuring an N-ethyl group, which modulates its basicity and lipophilicity, and an ethyl ester at the 4-position, which serves as a versatile chemical handle for subsequent modifications.[4][5]
| Property | Value | Source |
| CAS Number | 24252-38-8 | PubChem[4] |
| Molecular Formula | C₁₀H₁₉NO₂ | PubChem[4] |
| Molecular Weight | 185.26 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Appearance | Liquid (predicted) | |
| Boiling Point | ~204 °C (for parent ethyl piperidine-4-carboxylate) | ChemicalBook[6] |
| Density | ~1.02 g/mL (for parent ethyl piperidine-4-carboxylate) | ChemicalBook[6] |
Safety, Handling, and Storage
As a substituted amine, this compound and its precursors require careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][10] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[7][10]
Strategic Value in Medicinal Chemistry
The utility of this compound stems from its combination of a stable core scaffold with reactive handles that can be precisely modified. The rationale for its use is grounded in established pharmacophore models for several major drug classes.
-
The Piperidine Core: This saturated heterocycle is a cornerstone of CNS drug design. The tertiary amine is typically protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in receptor binding pockets.[11][12]
-
The N-Ethyl Group: Compared to an N-methyl or N-H analogue, the N-ethyl group increases lipophilicity, which can influence membrane permeability and the overall pharmacokinetic profile of a drug candidate.
-
The C4-Ethyl Ester: This functional group is the primary site for synthetic diversification. It is not merely a placeholder but a gateway to a wide array of other functionalities, including carboxylic acids, amides, alcohols, and ketones, each opening new avenues for structure-activity relationship (SAR) studies.
Caption: Key modification sites of the scaffold.
Application in Lead Compound Synthesis: Protocols
The following protocols are representative workflows for developing drug candidates starting from this compound or its immediate precursor, ethyl piperidine-4-carboxylate.
Synthesis of Opioid Analgesic Precursors
Rationale: The 4-anilidopiperidine scaffold is the foundation of potent µ-opioid receptor agonists like fentanyl and carfentanil.[12][13] While our starting material lacks the 4-anilido group, the core piperidine structure is central. This protocol outlines the synthesis of an N-alkylated piperidone, a key intermediate for building fentanyl-class analgesics. The N-ethyl group is installed via reductive amination, a robust and widely used method in medicinal chemistry.
Protocol 1: Synthesis of 1-Ethyl-4-piperidone
This protocol adapts a standard reductive amination procedure.
Caption: Workflow for 1-Ethyl-4-piperidone synthesis.
Materials:
-
Piperidin-4-one hydrochloride monohydrate
-
Acetaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (AcOH), glacial
-
Sodium triacetoxyborohydride (STAB)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with piperidin-4-one hydrochloride monohydrate (1.0 eq), add anhydrous THF.
-
Add acetaldehyde (1.2 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 drops).[14]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic.
-
Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-ethyl-4-piperidone, which can be purified by flash chromatography if necessary.[14]
Synthesis of Acetylcholinesterase (AChE) Inhibitor Scaffolds
Rationale: Many potent AChE inhibitors, used in the treatment of Alzheimer's disease, feature a piperidine moiety linked to an aromatic system via an amide bond.[15][16] The piperidine nitrogen interacts with the peripheral anionic site (PAS) of the enzyme, while the aromatic portion binds within the catalytic active site. This protocol describes the conversion of the ester in our title compound to an amide, a cornerstone transformation for creating libraries of potential AChE inhibitors.
Protocol 2: Amide Coupling with a Substituted Benzylamine
Caption: Workflow for amide scaffold synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
1M Hydrochloric acid (HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
A substituted benzylamine (e.g., 3,4-dimethoxybenzylamine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Acidification: Remove the THF under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH ~5-6 with 1M HCl. The carboxylic acid product may precipitate or can be extracted.
-
Amide Coupling: Dry the resulting carboxylic acid thoroughly. To a new flask, add the acid (1.0 eq), the desired benzylamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DMF and add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final amide product by column chromatography or recrystallization.
Development of Sigma-1 Receptor Modulators
Rationale: The sigma-1 receptor is an intracellular chaperone protein implicated in various CNS disorders, including pain and neurodegeneration.[11][17] Many high-affinity ligands consist of a piperidine or related amine core connected to two hydrophobic/aromatic regions. This protocol details the reduction of the ester to a primary alcohol, which can then be used as a point of attachment for aromatic side chains via etherification, a common strategy for building sigma-1 modulators.[18]
Protocol 3: Reduction and Etherification
Caption: Workflow for ether synthesis.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
A substituted benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reduction: To a solution of this compound (1.0 eq) in anhydrous THF at 0°C, add a 1M solution of LAH in THF (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Workup: Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid with THF. Concentrate the filtrate to yield (1-ethylpiperidin-4-yl)methanol.
-
Etherification: Wash the NaH dispersion (1.2 eq) with hexanes to remove the mineral oil. Suspend the NaH in anhydrous THF.
-
Add a solution of the alcohol (1.0 eq) in THF dropwise to the NaH suspension at 0°C. Stir for 30 minutes.
-
Add the desired benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water, extract with an organic solvent, dry, and purify by chromatography to yield the target ether.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic starting point for multi-faceted drug discovery campaigns. Its inherent structural features, combined with the chemical versatility of the ester group, provide access to a rich chemical space. The protocols outlined herein demonstrate its direct applicability in generating diverse molecular architectures targeting well-validated biological systems, including opioid receptors, acetylcholinesterase, and sigma-1 receptors. By understanding the underlying chemical principles and applying these robust synthetic methods, research scientists can efficiently construct novel compound libraries and accelerate the identification of new therapeutic candidates.
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Application Notes and Protocols: Electrophilic Functionalization of Ethyl 1-ethylpiperidine-4-carboxylate
Abstract
Saturated N-alkyl heterocycles, particularly substituted piperidines, are among the most significant structural motifs in pharmaceuticals and bioactive natural products.[1][2][3] Their functionalization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical and biological properties.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of Ethyl 1-ethylpiperidine-4-carboxylate with various electrophiles. We explore three distinct pathways for selective functionalization: N-quaternization at the piperidine nitrogen, C4-alkylation via enolate formation, and α-C-H functionalization at the C2/C6 positions. Each section elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers step-by-step protocols designed for reproducibility and success in a research and drug development setting.
Introduction: The Versatility of the Piperidine Scaffold
This compound is a versatile synthetic intermediate that features multiple reactive sites amenable to electrophilic attack. The strategic modification of this scaffold can lead to a diverse array of novel chemical entities with potential therapeutic applications.[4] The key to unlocking this potential lies in the selective control of its reactivity.
This molecule presents three primary centers for functionalization:
-
The Tertiary Amine (N1): The lone pair of electrons on the nitrogen atom is nucleophilic and can react with electrophiles to form quaternary ammonium salts.
-
The α-Carbon to the Ester (C4): The protons on the C4 carbon are acidic and can be abstracted by a strong base to generate a nucleophilic enolate, enabling the introduction of substituents at this position.
-
The α-Carbons to the Nitrogen (C2/C6): These positions can be functionalized through advanced methods, typically involving the formation of an iminium ion or direct deprotonation to create a nucleophilic center that can react with electrophiles.[3][5]
This document serves as a practical guide for researchers to navigate these transformations, providing both the theoretical foundation and actionable protocols for laboratory synthesis.
Pathway I: N-Quaternization - Reaction at the Piperidine Nitrogen
The most direct reaction with an electrophile involves the nucleophilic tertiary amine. This reaction, known as N-quaternization, is a fundamental transformation for modifying the steric and electronic properties of the piperidine core, often used to synthesize ionic liquids or phase-transfer catalysts.[6]
Mechanism & Rationale: The reaction proceeds via a standard SN2 mechanism where the nitrogen lone pair attacks an alkyl halide (or other suitable electrophile), displacing the leaving group. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are typically preferred.[7] While the reaction is straightforward, it is important to use a slight excess of the alkylating agent to drive the reaction to completion.[7] Careful control of addition rates can minimize potential side reactions.[8]
Caption: General mechanism for N-Quaternization.
Protocol 1: Synthesis of Ethyl 1-ethyl-1-methylpiperidin-1-ium-4-carboxylate iodide
This protocol details the N-methylation of the substrate using methyl iodide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Eq. |
| This compound | 185.26 | 10.0 | 1.85 g | 1.0 |
| Methyl Iodide (MeI) | 141.94 | 11.0 | 0.48 mL (1.56 g) | 1.1 |
| Anhydrous Acetonitrile (MeCN) | 41.05 | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.85 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous acetonitrile (20 mL).
-
Under a nitrogen atmosphere, slowly add methyl iodide (0.48 mL, 11.0 mmol) to the stirred solution at room temperature using a syringe.[7]
-
Stir the reaction mixture at room temperature for 12-16 hours. A white precipitate will form as the reaction progresses.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL).
-
Dry the resulting white solid under vacuum to yield the quaternary ammonium salt.
Expected Outcome: A white crystalline solid with a typical yield of 90-98%. The product can be characterized by ¹H NMR, observing the appearance of a new singlet for the N-methyl group and a downfield shift of the adjacent protons.
Pathway II: C4-Functionalization via Enolate Formation
To functionalize the carbon framework, the most accessible position is the α-carbon to the ester group (C4). Deprotonation at this site with a strong, non-nucleophilic base generates a powerful carbon nucleophile (an enolate) that can readily react with a wide range of electrophiles.
Mechanism & Rationale: The key to this transformation is the irreversible deprotonation of the C4-proton using a sterically hindered strong base like Lithium diisopropylamide (LDA). The reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78 °C) to prevent base-catalyzed self-condensation of the ester and to ensure the stability of the enolate. Once formed, the enolate can be quenched with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the C4 position.
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Application Note: A Practical Guide to the Synthesis of N-Substituted Piperidines via Reductive Amination
Abstract
The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Reductive amination of piperidones represents one of the most efficient and versatile methods for accessing this privileged scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical execution, and optimization of this critical transformation. We delve into the underlying mechanism, compare key reagents, provide a detailed, field-proven protocol, and offer a guide to troubleshooting common challenges.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural feature in countless natural products and synthetic drugs, valued for its conformational properties and ability to engage in crucial interactions with biological targets.[3] Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its importance.[1][2] Consequently, the development of robust and efficient methods for the synthesis of substituted piperidines is a primary objective in organic and medicinal chemistry.[1][2] Reductive amination, which forms a carbon-nitrogen bond by converting a carbonyl group into an amine via an imine or iminium ion intermediate, is a premier strategy for this purpose due to its reliability and broad substrate scope.[4][5][6]
Mechanism and Scientific Principles
The success of a reductive amination hinges on a delicate balance of equilibria and relative reaction rates. The process can be dissected into two principal stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the piperidone. This forms a transient carbinolamine (or hemiaminal) intermediate. Under mildly acidic conditions, this intermediate is protonated and subsequently dehydrates to form a crucial electrophilic species: the iminium ion.[7][8]
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-substituted piperidine product.
The key to a high-yielding reaction is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting piperidone.[5][9]
The Role of the Acid Catalyst
The use of a mild acid, typically acetic acid, is critical. It serves multiple functions:
-
Catalyzes Imine/Iminium Formation: It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial amine attack.[10]
-
Facilitates Dehydration: It protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O) to drive the formation of the iminium ion.[10]
A pH range of 4-5 is generally considered optimal for this stage.[5][9] If the solution is too acidic, the starting amine becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5]
}
Figure 1. General mechanism of reductive amination.
Reagent Selection and Key Considerations
The choice of reducing agent is the most critical parameter for a successful reductive amination.
| Reagent | Name | Pros | Cons |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride (STAB) | High Selectivity: Reduces iminium ions much faster than ketones/aldehydes, minimizing side products.[11][12][13] Mild: Tolerates a wide range of functional groups.[14][15][16] Convenience: Can be used in a one-pot procedure.[13] | Higher molecular weight means more mass is needed. Can be moisture sensitive. |
| NaBH₃CN | Sodium Cyanoborohydride | Good Selectivity: Effective at mildly acidic pH where it selectively reduces iminium ions.[5] Well-established: Extensive literature precedent. | Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during acidic workup.[17] Requires careful handling and waste disposal. |
| NaBH₄ | Sodium Borohydride | Inexpensive & Readily Available. | Poor Selectivity: Readily reduces the starting piperidone, leading to alcohol byproducts and lower yields.[5][9] Best used in a two-step procedure where the imine is pre-formed and isolated.[15] |
Sodium triacetoxyborohydride (STAB) is now widely regarded as the reagent of choice for most applications.[11][12][18] Its mildness, remarkable selectivity, and the ability to be used in a convenient one-pot procedure without the toxicity concerns of cyanoborohydride make it superior for general use.[12]
Solvent Choice:
-
1,2-Dichloroethane (DCE): Often the preferred solvent, as reactions are typically faster.[12][15][16]
-
Dichloromethane (DCM): A common and effective alternative.
-
Tetrahydrofuran (THF): A viable option, though reactions may be slower.[12][15]
-
Methanol (MeOH): Can be used, especially for the initial imine formation, but it can react with STAB.[19]
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of N-Boc-4-piperidone with a representative primary amine using sodium triacetoxyborohydride (STAB). Using an N-protected piperidone is crucial to prevent side reactions involving the piperidine's own nitrogen.[4]
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH), glacial (optional, 1.0 - 2.0 eq for ketones)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
}
Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Stir until all solids are dissolved.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution via syringe.
-
Iminium Formation: For ketones, this step is often beneficial. Add glacial acetic acid (1.0-2.0 eq) and allow the mixture to stir at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10-15 minutes. Note: The addition can be mildly exothermic. For larger scale reactions, cooling in an ice bath during addition is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or DCE.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted piperidine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete iminium ion formation.[9] 2. Deactivated or poor-quality STAB. 3. Incorrect pH (too acidic or too basic). | 1. Pre-stir the piperidone, amine, and acetic acid for 30-60 min before adding STAB. Consider adding 3Å or 4Å molecular sieves to remove water.[9] 2. Use freshly opened, high-purity STAB. 3. Ensure the use of catalytic/stoichiometric acid for ketones. For some substrates, a buffer system (e.g., AcOH/Et₃N) may be beneficial.[19] |
| Starting Ketone Reduced to Alcohol | 1. Reducing agent is not selective enough (e.g., NaBH₄). 2. STAB is contaminated or has decomposed. | 1. Switch to a more selective reagent like STAB.[9] 2. Use fresh, high-quality STAB. Ensure anhydrous conditions. |
| Over-alkylation (Dialkylation of Primary Amine) | The secondary amine product is more nucleophilic than the starting primary amine and reacts again.[9][14] | 1. Use a slight excess of the piperidone (e.g., 1.1 eq) relative to the amine (1.0 eq). 2. Perform a stepwise procedure: pre-form the imine, isolate or carry it forward, and then reduce with NaBH₄.[12][15] |
| Reaction Stalls | 1. Sterically hindered substrates. 2. Poorly nucleophilic amine. | 1. Increase reaction temperature (e.g., to 40-50 °C). 2. Increase reaction time. For very unreactive amines, consider using a more forcing reagent like titanium(IV) isopropoxide to drive imine formation before reduction.[12] |
Conclusion
The reductive amination of piperidones is a powerful and highly reliable method for the synthesis of N-substituted piperidines. By understanding the underlying mechanism and making informed choices regarding reagents and conditions, researchers can efficiently access a wide array of complex amine structures. The use of sodium triacetoxyborohydride has streamlined this process, offering a safe, selective, and high-yielding one-pot protocol that is amenable to a broad range of substrates and functional groups, making it an indispensable tool in the modern synthetic chemist's arsenal.
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What is the role of acetic acid in the reductive amination experiment? (2024). Brainly.com. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Myers, A. Reductive Amination of Carbonyl Compounds. Myers Chem 115, Harvard University. [Link]
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Vasilevsky, S. F., & Mamatova, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025). ResearchGate. [Link]
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Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
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Discussion on imine reduction methods. (2016). ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Analgesic Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Overview of Analgesic Synthesis
The synthesis of analgesic compounds is a cornerstone of medicinal chemistry, addressing the critical global need for effective pain management. The chemical strategies employed are as diverse as the physiological targets they engage. This guide provides an in-depth exploration of the synthesis of key analgesic agents, moving beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that guide modern synthetic design. We will traverse the landscape of widely-used non-steroidal anti-inflammatory drugs (NSAIDs), potent opioid analgesics, and targeted COX-2 inhibitors, offering detailed protocols, mechanistic insights, and comparative analyses to empower researchers in this vital field. Our focus remains on the "why" behind each synthetic choice, fostering a deeper understanding that is essential for both the replication of established methods and the innovation of novel therapeutic agents.
Chapter 1: The Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs represent a class of analgesics that primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[1] The synthesis of these compounds, often characterized by their acidic nature, has been a subject of extensive research, leading to highly optimized and efficient industrial processes.
Aspirin (Acetylsalicylic Acid): A Classic Esterification
The synthesis of aspirin is a quintessential example of an esterification reaction taught in introductory organic chemistry, yet its industrial-scale production requires careful optimization of conditions to ensure high purity and yield.
Causality of Experimental Choices: The reaction utilizes acetic anhydride instead of acetic acid for the acetylation of salicylic acid. This choice is driven by the higher reactivity of the anhydride, which allows the reaction to proceed more rapidly and efficiently.[2] Sulfuric or phosphoric acid is employed as a catalyst to protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the phenolic hydroxyl group of salicylic acid.
Experimental Protocol: Synthesis and Purification of Aspirin [3]
-
Reaction Setup: In a 50-mL Erlenmeyer flask, combine 2.0 g of salicylic acid with 4.0 mL of acetic anhydride.
-
Catalysis: Carefully add 10 drops of concentrated (85%) phosphoric acid to the mixture.
-
Heating: Place the flask in a warm water bath maintained at 70-80 °C and heat for 10 minutes with occasional swirling.
-
Hydrolysis of Excess Anhydride: Add 20 drops of deionized water to the flask and heat for another 5 minutes to hydrolyze any remaining acetic anhydride.
-
Crystallization: Cool the mixture in an ice/water bath to induce the crystallization of aspirin.
-
Isolation: Collect the crude aspirin crystals by suction filtration, washing the solid with two 3-mL portions of ice-cold water.
-
Purity Check (Optional): A small sample of the crude product can be tested with a few drops of iron (III) chloride solution. A purple color indicates the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group.[4]
-
Recrystallization: Transfer the crude aspirin to a 50-mL Erlenmeyer flask and add 4 mL of ethanol. Warm the flask on a hot plate until the solid dissolves. Slowly add 13 mL of cold water, which will cause the aspirin to recrystallize as the solution cools.
-
Final Isolation: Chill the solution in an ice-water bath and collect the purified crystals by vacuum filtration. Allow the crystals to dry completely.
Experimental Workflow for Aspirin Synthesis
Caption: Workflow for the synthesis and purification of aspirin.
Ibuprofen: A Tale of Two Industrial Syntheses
The synthesis of ibuprofen showcases the evolution of industrial chemical processes towards greater efficiency and environmental sustainability, often referred to as "green chemistry." The original Boots process, a six-step synthesis, has been largely supplanted by the three-step Boots-Hoechst-Celanese (BHC) process.[5]
The Boots Process (Abridged): This route begins with the Friedel-Crafts acylation of isobutylbenzene.[6] A key subsequent step involves a Darzens reaction to form an α,β-epoxy ester, which is then hydrolyzed and decarboxylated to an aldehyde. The aldehyde is converted to a nitrile, which is finally hydrolyzed to yield ibuprofen.[7] This process has low atom economy, meaning a significant portion of the reactants' atoms end up in waste products.[8]
The BHC Process (Greener Synthesis): This more modern route also starts with the Friedel-Crafts acylation of isobutylbenzene, but notably uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[8] The resulting 4'-isobutylacetophenone is then hydrogenated using a Raney nickel catalyst to form an alcohol. In the final, key step, this alcohol is carbonylated using a palladium catalyst in the presence of carbon monoxide to directly form ibuprofen.[5] This process has a much higher atom economy (around 77%, and approaching 99% with acetic acid recovery) and generates significantly less waste.
Comparative Analysis of Ibuprofen Synthesis Routes
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77% |
| Atom Economy | ~40% | ~77% (approaching 99% with acetic acid recovery) |
| Key Catalyst | Aluminum Chloride (stoichiometric) | HF, Raney Nickel, Palladium complex (catalytic) |
| Primary Byproducts | Aluminum trichloride hydrate, various salts | Acetic acid (recyclable) |
Mechanistic Insight: The BHC Process
Caption: The three-step BHC synthesis of Ibuprofen.
Chapter 2: Synthesis of Selective COX-2 Inhibitors
The discovery that cyclooxygenase exists as two isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible and primarily involved in inflammation), led to the development of selective COX-2 inhibitors. These drugs were designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Celecoxib: A Heterocyclic Approach
The synthesis of celecoxib is a prime example of constructing a targeted drug molecule around a specific heterocyclic core, in this case, a pyrazole.
Causality of Experimental Choices: The synthesis hinges on a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of a trifluoromethyl-containing dicarbonyl intermediate is crucial, as the trifluoromethyl group is believed to contribute to the selective binding of celecoxib within the larger active site of the COX-2 enzyme.[10]
Experimental Protocol: Synthesis of Celecoxib [11]
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Reaction Setup: In a suitable reaction vessel, dissolve 4'-methylacetophenone and ethyl trifluoroacetate in an aprotic organic solvent such as toluene.
-
Base-catalyzed Condensation: Under an inert atmosphere, add a strong base, such as sodium hydride, to catalyze the Claisen condensation.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 75°C) for several hours.[12]
-
Work-up: After cooling, the reaction is quenched with an aqueous acid solution. The organic layer is separated, washed, and the solvent is removed under vacuum to yield the crude 1,3-dione intermediate.
Step 2: Synthesis of Celecoxib
-
Cyclocondensation: In a reaction vessel, combine the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as methanol.
-
Heating: Heat the mixture to reflux (approximately 65°C) and stir for 10 hours.
-
Isolation: Cool the reaction mixture and remove the solvent under vacuum.
-
Purification: The residue is taken up in ethyl acetate and washed with water. The organic layers are combined, dried, and the solvent is evaporated. The crude celecoxib can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[12]
Mechanism of COX-2 Inhibition by Celecoxib
Caption: Selective binding of Celecoxib to the COX-2 active site.
Chapter 3: The Synthesis of Opioid Analgesics
Opioid analgesics are a class of potent pain relievers that act on opioid receptors in the central nervous system.[13] Their synthesis can range from the semi-synthesis of naturally occurring alkaloids to the total synthesis of complex molecules.
Fentanyl: A Potent Synthetic Opioid
Fentanyl is a powerful synthetic opioid with a potency 50-100 times that of morphine.[4] Its synthesis has been the subject of considerable interest, with several routes developed since its initial discovery by Paul Janssen. A common and efficient modern approach is a three-step synthesis.[4]
Causality of Experimental Choices: The synthesis builds the fentanyl scaffold in a convergent manner. The first step, an N-alkylation, attaches the phenethyl group to the piperidone core. The second step, a reductive amination, is a highly efficient method for forming C-N bonds and introduces the aniline moiety. Using a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the iminium ion intermediate and can be used in a one-pot procedure.[4] The final acylation step adds the propionyl group, which is critical for its analgesic activity.
Experimental Protocol: Optimized Synthesis of Fentanyl [4]
Step 1: Synthesis of N-(2-phenylethyl)-4-piperidone
-
Reaction Setup: In a round-bottom flask, suspend 4-piperidone monohydrate hydrochloride and cesium carbonate in acetonitrile.
-
Alkylation: Add 2-phenylethyl bromide and heat the mixture to 80°C.
-
Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of N-phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP)
-
Reductive Amination: Dissolve the N-(2-phenylethyl)-4-piperidone from the previous step and aniline in a suitable solvent like dichloromethane. Add acetic acid, followed by the portion-wise addition of sodium triacetoxyborohydride.
-
Reaction Conditions: Stir the reaction at room temperature for several hours.
-
Work-up: Quench the reaction with an aqueous sodium hydroxide solution. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.
Step 3: Synthesis of Fentanyl
-
Acylation: Dissolve the N-phenyl-1-(2-phenylethyl)piperidin-4-amine in dichloromethane and cool in an ice bath. Add a hindered base, such as diisopropylethylamine (Hünig's base), followed by the dropwise addition of propionyl chloride.
-
Reaction Conditions: Allow the reaction to stir at ambient temperature for a couple of hours.
-
Work-up and Purification: Partition the reaction mixture between dichloromethane and water. Wash the organic phase with brine and saturated sodium bicarbonate solution. Dry the organic layer and remove the solvent in vacuo. The resulting oil can be purified by flash column chromatography to furnish fentanyl as a light yellow oil.[4]
Opioid Receptor Signaling Pathway
Caption: Simplified G-protein mediated signaling pathway of opioid receptors.[14]
Conclusion
The synthesis of analgesic compounds is a dynamic and continually evolving field. From the time-honored synthesis of aspirin to the sophisticated, greener routes for ibuprofen and the targeted design of celecoxib and fentanyl, the principles of organic synthesis are constantly being refined to improve efficiency, reduce environmental impact, and ultimately, to create more effective and safer medicines. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and professionals in drug development. A thorough understanding of these synthetic strategies is paramount for addressing the ongoing challenges in pain management and for pioneering the next generation of analgesic therapies.
References
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]
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Use as a building block for novel heterocyclic compounds
Application Note & Protocols
Topic: The Pyrazole Scaffold: A Privileged Building Block for the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic compounds form the structural core of a vast majority of therapeutic agents, with certain motifs demonstrating an exceptional capacity to bind to diverse biological targets.[1][2] Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold" in modern medicinal chemistry.[3] Its versatile structure is a key component in numerous FDA-approved drugs, including Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anorectic agent), showcasing a remarkable spectrum of biological activities.[4][5] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides an in-depth exploration of the pyrazole scaffold as a foundational building block. We will detail principal synthetic methodologies for creating functionalized pyrazoles and provide a comprehensive protocol for their subsequent use in constructing more complex, biologically relevant molecules through modern cross-coupling techniques.
The Pyrazole Core: A Cornerstone of Modern Drug Discovery
The strategic value of the pyrazole ring system in drug design is rooted in its structural and electronic properties. Its rigid, planar geometry provides a stable anchor for pharmacophoric groups, while the two nitrogen atoms offer sites for hydrogen bonding, which is critical for target engagement. Furthermore, the scaffold is readily amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and solubility properties to optimize potency, selectivity, and metabolic stability.[6] This inherent versatility has established pyrazole derivatives as crucial agents in treating a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[4][7]
Core Methodologies for Synthesizing Pyrazole Building Blocks
The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. The choice of method is dictated by the desired substitution pattern, substrate availability, and desired reaction efficiency.
Foundational Strategy: The Knorr Pyrazole Synthesis
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This reaction is valued for its reliability and straightforward execution.
Causality Behind the Method: The mechanism proceeds via initial condensation of the more reactive carbonyl group of the dicarbonyl compound with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, is crucial as it protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one via Knorr Cyclocondensation[4]
Objective: To synthesize a functionalized pyrazole building block for subsequent reactions.
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Hydrazine hydrate (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Ice-cold water
-
Standard glassware for reflux, filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (25 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the mixture. An exothermic reaction may be observed.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Heating: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the ethyl acetoacetate spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation & Isolation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with vigorous stirring. A white solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The resulting 3-methyl-1H-pyrazol-5(4H)-one is typically obtained in high purity.
Modern Strategy: Multicomponent Reactions (MCRs)
For generating molecular diversity efficiently, multicomponent reactions (MCRs) are a powerful tool.[8][9] These one-pot syntheses combine three or more reactants to form the product, which incorporates substantial portions of all starting materials. This approach offers high atom economy, procedural simplicity, and rapid access to libraries of structurally diverse compounds.[10][11][12]
A common MCR for pyrazoles involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative, often under acidic or Lewis acid catalysis.[3]
Application Protocol: Suzuki Cross-Coupling of a Pyrazole Building Block
Once a pyrazole core is synthesized and functionalized (e.g., with a halogen), it becomes a versatile building block for creating more complex molecules. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds.[13] The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is particularly robust and tolerant of a wide range of functional groups.
Causality Behind the Method: The palladium catalyst is central to the reaction. It undergoes a series of steps: Oxidative Addition of the Pd(0) catalyst into the C-Br bond of the bromo-pyrazole, Transmetalation where the aryl group from the boronic acid is transferred to the palladium center, and Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The base (e.g., K₂CO₃) is essential for activating the boronic acid for the transmetalation step.
Protocol 2: Suzuki Coupling of 4-Bromo-1-phenyl-1H-pyrazole with Phenylboronic Acid
Objective: To demonstrate the use of a functionalized pyrazole as a building block in a C-C bond-forming reaction.
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole (building block)
-
Phenylboronic acid
-
Palladium(II) acetate (catalyst precursor)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene and Water (solvent system)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Loading: To the flask, add 4-bromo-1-phenyl-1H-pyrazole (223 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%). This in-situ preparation generates the active catalyst complex. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, 4-phenyl-1-phenyl-1H-pyrazole.
Expected Results and Substrate Scope
The described Suzuki protocol is versatile and can be applied to a range of substituted pyrazoles and boronic acids. The following table summarizes typical outcomes.
| Entry | Pyrazole Building Block | Boronic Acid | Yield (%) |
| 1 | 4-Bromo-1-phenyl-1H-pyrazole | Phenylboronic acid | 92 |
| 2 | 4-Bromo-1-phenyl-1H-pyrazole | 4-Methoxyphenylboronic acid | 88 |
| 3 | 4-Bromo-1-phenyl-1H-pyrazole | 3-Thienylboronic acid | 85 |
| 4 | 4-Bromo-1-methyl-1H-pyrazole | Phenylboronic acid | 90 |
Conclusion
The pyrazole scaffold represents a truly privileged building block in the synthesis of novel heterocyclic compounds for drug discovery and materials science. Its robust nature and versatile reactivity are evident from both classical and modern synthetic approaches. Foundational methods like the Knorr synthesis provide reliable access to functionalized pyrazole cores. These cores can then be strategically employed in powerful transformations, such as the Suzuki-Miyaura cross-coupling, to rapidly construct complex molecular architectures. The protocols detailed herein provide a validated framework for researchers to both create and utilize these essential heterocyclic building blocks in their synthetic programs.
References
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Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate via Reductive Amination
Abstract
This application note provides a comprehensive, field-tested protocol for the scaled-up synthesis of Ethyl 1-ethylpiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents.[1][2] The described method utilizes a direct reductive amination of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) with acetaldehyde, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This process is designed for scalability, offering high yield and purity while maintaining a strong safety profile. We will detail the reaction mechanism, provide a thorough process hazard analysis, a step-by-step protocol for a 1-mole scale synthesis, and methods for in-process control and final product characterization.
Introduction and Process Chemistry
This compound (CAS No. 24252-38-8) is a substituted piperidine derivative widely used as a building block in medicinal chemistry.[3] Its synthesis is a critical step in the manufacturing of numerous active pharmaceutical ingredients (APIs). While several synthetic routes exist, direct N-alkylation often suffers from low yields and the formation of quaternary ammonium salt byproducts, especially at a larger scale.
The chosen methodology, one-pot reductive amination, circumvents these issues by providing a highly efficient and controlled pathway to the desired secondary amine.[4] This process involves the initial reaction between the primary amine of Ethyl 4-piperidinecarboxylate and acetaldehyde to form a transient iminium ion, which is then immediately reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃). The mild nature of NaBH(OAc)₃ is a key advantage, as it is less reactive towards the ester functional group compared to other hydride reagents like sodium borohydride, thereby minimizing side reactions.[5]
Reaction Mechanism
The reaction proceeds through two main stages within a single pot:
-
Iminium Ion Formation: The secondary amine of ethyl isonipecotate nucleophilically attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration, typically acid-catalyzed by the acetic acid present as an impurity or byproduct in NaBH(OAc)₃, forms a transient iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride, a selective reducing agent, delivers a hydride ion to the electrophilic carbon of the iminium intermediate, yielding the final N-ethylated product.
Caption: Overall reaction scheme for reductive amination.
Process Hazard Analysis and Safety Precautions
Scaling up chemical synthesis requires a meticulous evaluation of potential hazards. The following table outlines the risks associated with each material and the necessary mitigation strategies. All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.[6][7][8]
| Reagent/Solvent | CAS Number | Key Hazards | Recommended Safety Precautions |
| Ethyl 4-piperidinecarboxylate | 1126-09-6 | Irritant. | Standard PPE (lab coat, safety glasses, gloves). |
| Acetaldehyde | 75-07-0 | Extremely flammable (Flash Point: -38°C), carcinogen, acute toxicity. | Work in a certified chemical fume hood. Use spark-proof equipment. Keep away from ignition sources. Ensure the reaction is cooled before addition. |
| Sodium Triacetoxyborohydride | 56553-60-7 | Water-reactive: releases flammable gases upon contact with water. Causes skin and serious eye irritation/damage.[9][10] | Handle under an inert atmosphere (Nitrogen or Argon).[6] Do not allow contact with water or moisture.[7] Use powder-free nitrile gloves, chemical splash goggles, and a face shield.[6][7] Add portion-wise to control reaction rate and temperature. |
| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen, volatile, skin and eye irritant. | Use in a closed system or well-ventilated hood. Avoid inhalation. Use appropriate gloves (Viton® or laminate). |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | Non-hazardous. | Standard PPE. Be aware of potential gas evolution (CO₂) during quenching. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Hygroscopic irritant. | Avoid dust inhalation. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][9]
-
Spill (Sodium Triacetoxyborohydride): Do NOT use water. Cover with dry sand or vermiculite, sweep up using non-sparking tools, and place in a sealed container for disposal.[7][8]
Experimental Scale-Up Protocol (1.0 Mole)
This protocol details the synthesis to produce approximately 185 g of this compound.
Equipment
-
5 L, 3-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
500 mL pressure-equalizing dropping funnel
-
Digital thermometer/thermocouple probe
-
Nitrogen/Argon inlet
-
Ice-water bath
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reagent and Solvent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| Ethyl 4-piperidinecarboxylate | 157.21 | 157.2 g | 1.0 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 2.0 L | - | - |
| Acetaldehyde | 44.05 | 53.0 g (67.5 mL) | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 254.3 g | 1.2 | 1.2 |
| Saturated Sodium Bicarbonate | - | ~1.5 L | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | - |
Step-by-Step Procedure
Caption: High-level experimental workflow for the synthesis.
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, and dropping funnel. Ensure the system is dry and purge with nitrogen gas.
-
Charge Reagents: To the reactor, add Ethyl 4-piperidinecarboxylate (157.2 g, 1.0 mol) and dichloromethane (2.0 L). Begin stirring to form a clear solution.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Acetaldehyde Addition: Add acetaldehyde (67.5 mL, 1.2 mol) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Iminium Formation: Allow the mixture to stir at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Reducing Agent Addition: Begin adding sodium triacetoxyborohydride (254.3 g, 1.2 mol) portion-wise over 60-90 minutes. Causality: This controlled addition is critical to manage the exothermic reaction and prevent a dangerous temperature spike. Maintain the internal temperature below 15 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction's completion by TLC (Mobile Phase: 10% Methanol in Dichloromethane; Visualization: Iodine stain) or GC-MS. The starting material spot should be consumed, and a new, less polar product spot should appear.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add 1.5 L of saturated sodium bicarbonate solution. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate venting and stirring.
-
Workup and Extraction: Stir the biphasic mixture for 30 minutes. Transfer the entire mixture to a 2 L separatory funnel. Separate the lower organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers and dry over anhydrous magnesium sulfate (50 g).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.
Product Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Expected Yield: 157-166 g (85-90%)
-
Appearance: Clear, colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.15 (q, 2H), 3.00 (d, 2H), 2.45 (q, 2H), 2.25 (m, 1H), 2.00 (t, 2H), 1.80 (m, 2H), 1.65 (m, 2H), 1.25 (t, 3H), 1.10 (t, 3H).
-
Mass Spectrum (ESI): m/z 186.15 [M+H]⁺ (for C₁₀H₁₉NO₂)
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent (degraded by moisture); low reaction temperature/time. | Ensure NaBH(OAc)₃ is dry and handled under inert gas. If starting material persists, add an additional 0.1 eq of NaBH(OAc)₃ and stir overnight. |
| Low Yield | Loss during workup (emulsion formation); incomplete reaction. | Break emulsions by adding brine during extraction. Ensure reaction has gone to completion via IPC before quenching. |
| Product Contamination | Presence of starting material or over-alkylated byproducts. | Ensure slow, controlled addition of acetaldehyde. Purify carefully via fractional vacuum distillation. |
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Application Note & Protocols: Strategic Derivatization of Ethyl 1-ethylpiperidine-4-carboxylate for Biological Screening Libraries
Introduction: The Piperidine Scaffold as a Privileged Structure
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1] Its rigid, saturated, six-membered ring structure allows for precise three-dimensional positioning of functional groups, making it an ideal framework for interacting with biological targets.[2] Piperidine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[3][4]
This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of a versatile starting material, Ethyl 1-ethylpiperidine-4-carboxylate. We will explore robust chemical transformations focused on the ester moiety to generate a diverse library of novel chemical entities primed for biological screening. The protocols herein are designed with scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and successful library generation.
The Starting Scaffold: this compound
This compound is an excellent starting point for library synthesis. The tertiary amine at the 1-position is relatively stable and imparts basicity, while the ethyl ester at the 4-position serves as a versatile chemical handle for diversification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂ | [5] |
| Molecular Weight | 185.26 g/mol | [5] |
| CAS Number | 24252-38-8 | [5] |
| Appearance | Colorless to slightly brown liquid | [6] |
| Boiling Point | 204 °C | [7] |
| Density | ~1.02 g/mL at 25 °C | [7] |
Core Derivatization Strategies
The primary strategies for derivatizing this compound involve transformations of the ester group. These modifications create key intermediates—a carboxylic acid and a primary alcohol—which serve as gateways to extensive chemical libraries.
Diagram 1: Core derivatization pathways from the starting ester.
Strategy A: Hydrolysis to Carboxylic Acid and Subsequent Amidation
The most common and effective method for generating a large, diverse library from this scaffold is through amide bond formation.[8][9] This requires the initial hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid intermediate is then "activated" using a coupling reagent and reacted with a wide array of primary and secondary amines to produce a library of amides.
Causality of Experimental Choice: The activation of the carboxylic acid is necessary because direct condensation with an amine is thermodynamically unfavorable and requires extremely high temperatures. Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[9][10] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization, especially with chiral substrates.[10][11]
Strategy B: Reduction to a Primary Alcohol
A complementary approach to library generation is the reduction of the ester to a primary alcohol, (1-Ethylpiperidin-4-yl)methanol. This transformation replaces the ester with a hydroxyl group, which can serve as a nucleophile or be further modified (e.g., via etherification or oxidation).
Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[12][13] It is more reactive than reagents like sodium borohydride, which typically do not reduce esters under standard conditions.[12] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.[12] The workup procedure involves carefully quenching the excess hydride and hydrolyzing the resulting aluminum alkoxide complex to liberate the final alcohol product.[13]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification of this compound
This protocol details the hydrolysis of the starting ester to its corresponding carboxylic acid, the key intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (1M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, pH paper, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF/MeOH (or THF/Water).
-
Add a solution of LiOH·H₂O (1.5 eq) or NaOH (1.5 eq) in water.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Ethylpiperidine-4-carboxylic acid as a solid or viscous oil. The product can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: General Procedure for Parallel Amide Coupling
This protocol outlines the synthesis of an amide library from 1-Ethylpiperidine-4-carboxylic acid using EDC and HOBt.
Materials:
-
1-Ethylpiperidine-4-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines (see table below for examples)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment for parallel synthesis (e.g., reaction block with vials)
Representative Amine Building Blocks:
| Amine | Type | Rationale for Inclusion |
| Benzylamine | Primary | Introduces a simple aromatic ring. |
| Morpholine | Secondary | Adds a common heterocyclic and polar motif. |
| 4-Fluoroaniline | Primary (Aromatic) | Probes effect of electron-withdrawing groups. |
| Piperazine | Secondary | Provides a second basic center for further derivatization. |
Procedure:
-
To an array of reaction vials, add 1-Ethylpiperidine-4-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or DMF to each vial.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to each vial. Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add the corresponding amine (1.1 eq) to each vial, followed by DIPEA (2.0 eq).
-
Seal the vials and allow them to stir at room temperature overnight (12-18 hours).
-
Work-up: Dilute each reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amides should be purified, typically by flash column chromatography or preparative HPLC, to ensure high purity for biological screening. Characterize by LC-MS and ¹H NMR.
Protocol 3: Reduction of this compound
This protocol describes the reduction of the ester to the corresponding primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 15% aqueous NaOH, Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask with dropping funnel and nitrogen inlet
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a dropping funnel and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up (Fieser Method): Cool the reaction back to 0 °C. Carefully and sequentially add dropwise:
-
'n' mL of water (where 'n' is the mass of LiAlH₄ in grams used).
-
'n' mL of 15% aqueous NaOH.
-
'3n' mL of water.
-
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate should form.
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Ethylpiperidin-4-yl)methanol. Purify by chromatography if necessary.
Workflow for Library Generation and Screening
A systematic workflow is essential for the efficient production and evaluation of a chemical library. The process involves synthesis, purification, quality control, and finally, biological testing.
Diagram 2: A comprehensive workflow from synthesis to hit identification.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries. By employing robust and well-understood chemical transformations such as ester hydrolysis, amide coupling, and reduction, researchers can efficiently generate a multitude of novel compounds. The detailed protocols and strategic workflows presented in this note provide a solid foundation for drug discovery programs aiming to explore new chemical space and identify promising lead candidates for a wide range of biological targets.
References
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-
Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 24(20), 3758. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia.
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6442. [Link]
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 10(1), 133-143.
-
Bakthavatchalam, R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 1634–1639. [Link]
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e12.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Chemspace. (n.d.). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. [Link]
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Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. [Link]
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Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. [Link]
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Myers, A. G. (n.d.). Chem 115 - Handout - Reduction of Organic Compounds. Harvard University. [Link]
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Suzuki-Miyaura cross-coupling reactions involving piperidine structures
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Piperidine-Containing Molecules
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its synthesis and functionalization are therefore of paramount importance to drug discovery professionals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[4][5] This guide provides an in-depth exploration of the application of Suzuki-Miyaura reactions for the synthesis of complex molecules bearing piperidine moieties. We will delve into the mechanistic nuances, provide field-tested protocols, and discuss critical parameters for reaction optimization, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in FDA-approved drugs.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including uses as anticancer, analgesic, antipsychotic, and anti-inflammatory agents.[6][7]
The construction of C-C bonds to functionalize the piperidine core or attach it to other molecular fragments is a critical step in the synthesis of these high-value compounds. The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, offers a powerful and highly functional-group-tolerant method to achieve this.[8][9] This guide will focus on the practical application of this reaction for creating aryl- and heteroaryl-substituted piperidines.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[10][11] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the organic halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]
Key Considerations for Coupling Piperidine Structures
While the Suzuki-Miyaura reaction is robust, substrates containing saturated N-heterocycles like piperidine introduce specific challenges that must be addressed through careful selection of reagents and conditions.
-
Choice of Coupling Partner: The piperidine moiety can be introduced as either the organoboron component or the organic halide.
-
Piperidinylboronates: These are common and effective. N-Boc protected piperidone can be converted to a vinyl triflate and then to a boronate ester, which is a stable and efficient coupling partner.[14][15] This approach allows for the synthesis of α-heteroaryl piperidines.
-
Halogenated Piperidines: 3- or 4-halopiperidines can also be used. However, the C(sp³)-X bond is generally less reactive in oxidative addition than a C(sp²)-X bond, often requiring more active catalyst systems.
-
-
Catalyst and Ligand Selection: This is the most critical parameter for success.
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the piperidine ring can coordinate to the palladium center, leading to catalyst deactivation.[16] This is especially problematic with unprotected piperidines. The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often essential to mitigate this effect.
-
Bulky, Electron-Rich Ligands: To overcome the challenges of catalyst deactivation and to promote the coupling of sterically hindered or electron-rich substrates, specialized ligands are required. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[17][18]
-
-
Protodeboronation: This is a common side reaction where the C-B bond of the organoboron species is cleaved by a proton source (like water in the solvent or from the base) to replace the boron group with hydrogen.[17] This is particularly an issue with electron-rich heteroaryl or vinyl boronic acids.
Experimental Protocols and Data
Protocol: Synthesis of N-Boc-2-(pyridin-2-yl)-1,2,3,6-tetrahydropyridine
This two-step protocol, adapted from established literature, details the synthesis of an α-heteroaryl piperidine derivative via a Suzuki-Miyaura coupling.[15] It begins with the formation of a tetrahydropyridine boronate ester from N-Boc-4-piperidone, followed by its coupling with a heteroaryl bromide.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv, e.g., 323 mg, 1.0 mmol), 2-bromopyridine (1.1 equiv, 174 mg, 1.1 mmol), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv, 345 mg, 2.5 mmol).
-
Causality Note: Finely powdered base provides a larger surface area, which is crucial for the heterogeneous mixture to facilitate the transmetalation step effectively.[20]
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This degassing step is critical to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[20]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and water (1 mL). Bubble argon through the solvent mixture for an additional 10 minutes. Finally, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv, 22 mg, 0.03 mmol).
-
Causality Note: The use of a pre-catalyst like Pd(dppf)Cl₂ is common. The Pd(II) is reduced in situ to the active Pd(0) species.[21] The dppf ligand is a robust ferrocene-based phosphine ligand suitable for many cross-couplings.
-
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Summary: Condition Screening
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions for coupling piperidine-related substrates, demonstrating the importance of bulky phosphine ligands.
| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Boc-tetrahydropyridine boronate ester + 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene/H₂O | 80 | 92 | [15] |
| N-Boc-tetrahydropyridine boronate ester + 4-Bromobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [15] |
| 1-Boc-4-bromopiperidine + Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DME | 90 | 78 | Adapted from[22] |
| N-Cbz-tetrahydropyridine-2-boronate + 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [14][23] |
Note: Yields are illustrative and can vary based on specific substrate and scale.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Steric hindrance. | 1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh catalyst source or a more stable pre-catalyst.[17]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use a bulkier, more electron-rich ligand (e.g., Buchwald ligands like XPhos, SPhos).[17] |
| Significant Protodeboronation | 1. Presence of excess water or protic solvent.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents. Switch from boronic acid to a more stable boronate ester (e.g., pinacol or MIDA).[16]2. Use a milder base (e.g., KF). Optimize reaction time by careful monitoring. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve degassing procedure.[20]2. Lower reaction temperature or use a more stable ligand/catalyst system. |
| Difficulty with Heteroaryl Chlorides | Aryl chlorides are less reactive due to a stronger C-Cl bond. | Use a highly active catalyst system designed for aryl chloride activation, often involving bulky biarylphosphine or NHC ligands (e.g., RuPhos, PEPPSI catalysts).[18] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and functionalization of piperidine-containing molecules in drug discovery. Success in these reactions hinges on a clear understanding of the catalytic cycle and the specific challenges posed by N-heterocyclic substrates. By carefully selecting N-protecting groups, employing advanced catalyst systems with bulky, electron-rich ligands, and optimizing reaction conditions to mitigate side reactions like protodeboronation and catalyst deactivation, researchers can reliably construct complex and valuable piperidine derivatives. The protocols and data presented herein provide a robust starting point for developing efficient and scalable syntheses in the laboratory and beyond.
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Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
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Title: Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters Source: PubMed URL: [Link]
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Title: Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters Source: ACS Publications URL: [Link]
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Title: Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF Source: ResearchGate URL: [Link]
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Title: Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: PubMed Central URL: [Link]
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Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PubMed Central URL: [Link]
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Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Center for Biotechnology Information URL: [Link]
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Title: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Source: ResearchGate URL: [Link]
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Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF Source: ResearchGate URL: [Link]
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Title: Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]
-
Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL: [Link]
-
Title: Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence Source: PubMed URL: [Link]
-
Title: 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides Source: ACS Publications URL: [Link]
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Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
-
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Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]
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Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]
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- 15. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. par.nsf.gov [par.nsf.gov]
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- 20. quora.com [quora.com]
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- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of SMN Protein Modulators Using Piperidine Reactants
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1][2] The disease stems from insufficient levels of the Survival Motor Neuron (SMN) protein, which is critical for the maintenance and function of these specialized nerve cells.[3][4] While humans have two nearly identical genes that produce this protein, SMN1 and SMN2, the functional SMN protein is predominantly generated from the SMN1 gene.[3][5] In SMA patients, the SMN1 gene is deleted or mutated, making them dependent on the SMN2 gene.[3] However, due to an alternative splicing event that typically excludes a critical segment known as exon 7, the SMN2 gene produces only a small amount of full-length, functional SMN protein.[6][7]
A leading therapeutic strategy is the development of small-molecule "splicing modifiers" that correct the splicing of SMN2 pre-messenger RNA (pre-mRNA) to increase the production of functional SMN protein.[6][8] This approach has led to the development of orally bioavailable drugs like Risdiplam (Evrysdi®), the first small-molecule splicing modifier approved for SMA treatment.[8][9][10]
The Piperidine Moiety: A Privileged Scaffold in SMN Modulators
A common structural feature in a number of potent SMN protein modulators is the piperidine ring.[5] This saturated heterocycle is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties. The piperidine moiety can:
-
Establish Key Interactions: Its three-dimensional structure and ability to act as a hydrogen bond acceptor are crucial for binding to biological targets.
-
Modulate Physicochemical Properties: It influences critical drug-like properties such as solubility, lipophilicity, and metabolic stability, which are essential for oral bioavailability and distribution, including penetration of the blood-brain barrier.[8]
-
Provide a Vector for Structural Modification: The piperidine ring serves as a versatile anchor point for synthetic modifications, allowing chemists to fine-tune the potency, selectivity, and pharmacokinetic profile of the modulator.[11][12]
In the context of SMN splicing modifiers like Risdiplam, the piperidine-containing fragment, specifically a 4,7-diazaspiro[2.5]octane moiety, is a critical pharmacophoric element.[13] Its synthesis and incorporation into the core structure of the drug are key steps in the overall manufacturing process.
Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
The installation of a piperidine or related cyclic amine onto a heteroaromatic core is a common and critical step in the synthesis of many SMN modulators. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for forming carbon-nitrogen (C-N) bonds.[14][15] This reaction is valued for its broad substrate scope, functional group tolerance, and generally high yields, making it superior to harsher, classical methods.[14]
The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst.[14]
Protocol: Synthesis of an Arylpiperidine Modulator Intermediate
This protocol describes a representative Buchwald-Hartwig C-N coupling reaction to synthesize a key intermediate, fusing a piperidine reactant with a heteroaryl bromide. This procedure is based on established methodologies for coupling aliphatic amines with heteroaryl halides.[16][17]
Objective: To synthesize 4-(Thiazol-4-yl)piperidine via palladium-catalyzed cross-coupling.
Materials & Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 4-Bromothiazole | C₃H₂BrNS | 164.04 | 328 mg | 2.0 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 238 µL | 2.4 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 mg | 0.02 | 0.01 |
| RuPhos | C₃₀H₄₅NP₂ | 493.63 | 19.7 mg | 0.04 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 269 mg | 2.8 | 1.4 |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 10 mL | - | - |
Experimental Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and RuPhos (19.7 mg, 0.04 mmol).
-
Scientist's Note: The use of a Schlenk line or glovebox is critical. The Pd(0) active catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation and significantly lower yields. RuPhos is a sterically hindered phosphine ligand that promotes efficient coupling for secondary amines.[16]
-
-
Flask Purging: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (269 mg, 2.8 mmol). Follow with the addition of anhydrous toluene (10 mL) via syringe.
-
Reactant Introduction: Add 4-bromothiazole (328 mg, 2.0 mmol) to the stirring suspension. Finally, add piperidine (238 µL, 2.4 mmol) dropwise via syringe.
-
Scientist's Note: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidine-palladium complex in the catalytic cycle.[14] An excess of the amine (1.2 eq.) is used to drive the reaction to completion.
-
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromothiazole) is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(Thiazol-4-yl)piperidine.
Characterization and Quality Control
The identity and purity of the synthesized modulator must be rigorously confirmed using standard analytical techniques.
| Technique | Expected Results for 4-(Thiazol-4-yl)piperidine |
| ¹H NMR (Proton NMR) | Characteristic peaks for the thiazole ring protons and the piperidine ring protons. Integration of peaks should correspond to the number of protons in the structure. |
| ¹³C NMR (Carbon NMR) | Signals corresponding to each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the product (C₈H₁₂N₂S, MW: 168.26). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound, typically >95% for subsequent biological testing. |
Application: In Vitro Evaluation of SMN Protein Upregulation
Once synthesized and purified, the novel compound must be tested for its ability to modulate SMN protein levels. A common and effective method is to use fibroblast cells derived from SMA patients.[18]
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- 4. academic.oup.com [academic.oup.com]
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Application Notes & Protocols: Creating RhoA Inhibitors for Cardiovascular Therapy
Introduction: The Rationale for Targeting RhoA in Cardiovascular Disease
The small GTPase RhoA has emerged as a critical signaling node in the pathophysiology of numerous cardiovascular diseases.[1][2][3] As a molecular switch, RhoA cycles between an active GTP-bound state and an inactive GDP-bound state.[1][4][5] This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1][6][7] In its active state, RhoA engages a cascade of downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[4][8][9]
The RhoA/ROCK signaling pathway is a central regulator of fundamental cellular processes that are often dysregulated in cardiovascular pathologies. These include:
-
Vascular Smooth Muscle Contraction: Enhanced RhoA/ROCK activity contributes to vascular smooth muscle cell hypercontraction, a key factor in hypertension and vasospasm.[8][10]
-
Endothelial Dysfunction: The pathway negatively impacts the expression and activity of endothelial nitric oxide synthase (eNOS), leading to impaired vasodilation and a pro-inflammatory, pro-thrombotic endothelial phenotype.[8]
-
Cardiac Remodeling: In the myocardium, the RhoA/ROCK pathway is implicated in pathological cardiac hypertrophy, fibrosis, and apoptosis in response to ischemic injury or persistent hypertrophic stress, ultimately contributing to heart failure.[8][10]
-
Inflammation and Atherosclerosis: RhoA signaling plays a role in inflammatory cell recruitment and vascular remodeling, processes central to the development and progression of atherosclerosis.[8][10]
Given its multifaceted role in cardiovascular disease, the targeted inhibition of the RhoA signaling pathway presents a promising therapeutic strategy.[11][12][13] This guide provides a comprehensive overview of the principles and methodologies for the identification, characterization, and validation of novel RhoA inhibitors for cardiovascular therapy.
The RhoA Signaling Pathway in the Cardiovascular Context
A thorough understanding of the RhoA signaling cascade is paramount for the rational design and development of effective inhibitors. The following diagram illustrates the key components and interactions within this pathway.
Caption: The RhoA signaling pathway in cardiovascular cells.
Strategies for Inhibiting the RhoA Pathway
Therapeutic intervention in the RhoA pathway can be approached from several angles. The choice of strategy will dictate the screening and validation methodologies employed.
| Inhibition Strategy | Mechanism of Action | Examples |
| Direct RhoA Inhibition | Prevents the interaction of RhoA with its upstream activators (GEFs) or downstream effectors.[1][14] | Rhosin, G04[15] |
| ROCK Inhibition | Competitively binds to the ATP-binding site of ROCK kinases, preventing the phosphorylation of downstream substrates.[16] | Fasudil, Y-27632[8][14] |
| Inhibition of RhoA Post-Translational Modification | Prevents the prenylation of RhoA, which is necessary for its membrane localization and function. | Statins (indirect effect)[3] |
| GEF Inhibition | Blocks the catalytic activity of specific RhoGEFs, preventing the activation of RhoA. | Y16 (targets LARG)[17][18] |
Experimental Workflow for RhoA Inhibitor Discovery and Validation
The development of a novel RhoA inhibitor follows a structured, multi-stage process, from initial hit identification to preclinical validation.
Caption: A generalized workflow for the discovery and development of RhoA inhibitors.
Protocols for Key Experiments
Protocol 1: In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
Objective: To identify compounds that inhibit the interaction between RhoA and its activating GEFs. This assay is crucial for validating direct RhoA inhibitors or GEF inhibitors.
Principle: This assay measures the rate of exchange of a fluorescently labeled GDP analog for GTP on purified RhoA protein, catalyzed by a specific RhoGEF (e.g., LARG).[15][17]
Materials:
-
Purified recombinant human RhoA protein
-
Purified catalytic domain of a RhoGEF (e.g., LARG DH/PH domain)
-
MANT-GDP (N-methylanthraniloyl-GDP)
-
GTP
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)
Procedure:
-
Preparation of RhoA-MANT-GDP Complex:
-
Incubate purified RhoA with a 5-fold molar excess of MANT-GDP in assay buffer for 1 hour at room temperature in the dark to allow for nucleotide loading.
-
Remove excess unbound MANT-GDP using a desalting column.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of the RhoA-MANT-GDP complex to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Exchange Reaction:
-
Initiate the reaction by adding 25 µL of a solution containing the RhoGEF and a 100-fold molar excess of GTP.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in fluorescence intensity over time (typically every 30 seconds for 30 minutes). The displacement of MANT-GDP by GTP results in a decrease in fluorescence.
-
Calculate the initial rate of the reaction for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
For hit compounds, perform dose-response curves to determine the IC₅₀ value.
-
Self-Validation:
-
Positive Control: A known RhoA or GEF inhibitor (e.g., Rhosin or Y16, respectively).
-
Negative Control: DMSO vehicle.
-
No GEF Control: A well containing RhoA-MANT-GDP and GTP but no GEF to measure the basal, uncatalyzed exchange rate.
Protocol 2: Cell-Based RhoA Activation (G-LISA®) Assay
Objective: To quantify the levels of active, GTP-bound RhoA in cultured cells following treatment with a test compound. This is a critical step to confirm the cellular efficacy of a putative inhibitor.
Principle: This ELISA-based assay utilizes a 96-well plate coated with a Rho-GTP-binding protein (e.g., the Rho-binding domain of Rhotekin) to capture active RhoA from cell lysates. The captured active RhoA is then detected using a specific primary antibody against RhoA and a secondary antibody conjugated to a detection enzyme.[18]
Materials:
-
G-LISA® RhoA Activation Assay Kit (commercially available)
-
Cardiomyocytes, vascular smooth muscle cells, or endothelial cells
-
Cell culture medium and supplements
-
Agonist to stimulate RhoA activity (e.g., Angiotensin II, Endothelin-1)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation of RhoA Activity:
-
Stimulate the cells with a known RhoA agonist for a predetermined optimal time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immediately lyse the cells by adding the lysis buffer provided in the kit.
-
-
RhoA Activation Assay:
-
Follow the manufacturer's protocol for the G-LISA® assay. This typically involves:
-
Adding the cell lysates to the Rho-GTP-binding protein-coated wells.
-
Incubating to allow for the binding of active RhoA.
-
Washing away unbound proteins.
-
Adding the primary anti-RhoA antibody.
-
Adding the secondary antibody.
-
Adding the detection reagent and measuring the signal using a microplate reader.
-
-
-
Data Analysis:
-
Normalize the signal to the total protein concentration of the cell lysates.
-
Calculate the fold change in RhoA activation relative to the unstimulated, vehicle-treated control.
-
Determine the dose-dependent inhibition of RhoA activation by the test compound and calculate the EC₅₀ value.
-
Self-Validation:
-
Positive Control for Inhibition: A well-characterized RhoA or ROCK inhibitor.
-
Positive Control for Activation: Cells stimulated with an agonist without any inhibitor.
-
Negative Control: Unstimulated cells treated with vehicle.
Protocol 3: Assessment of Downstream ROCK Activity via Myosin Light Chain (MLC) Phosphorylation
Objective: To determine if a RhoA or ROCK inhibitor can block the downstream signaling cascade by measuring the phosphorylation of a key ROCK substrate, Myosin Light Chain.
Principle: Active ROCK phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP), leading to an increase in the phosphorylation of Myosin Light Chain (p-MLC). This can be quantified by Western blotting.
Materials:
-
Cultured cardiovascular cells (e.g., vascular smooth muscle cells)
-
Agonist to stimulate the RhoA/ROCK pathway
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Culture and treat cells with test compounds and agonists as described in Protocol 2.
-
-
Protein Extraction:
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-MLC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total MLC and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC signal to the total MLC signal and the loading control.
-
Calculate the fold change in p-MLC levels relative to the control and determine the inhibitory effect of the test compound.
-
Self-Validation:
-
Controls: Utilize the same positive and negative controls as in the cell-based RhoA activation assay.
-
Specificity: Compare the effects of a direct RhoA inhibitor with a ROCK inhibitor to delineate the point of action in the pathway.
Moving Towards Preclinical Validation
Compounds that demonstrate potent and specific activity in biochemical and cell-based assays should be advanced to preclinical animal models of cardiovascular disease.[19] These models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of the lead candidates.
Commonly Used Preclinical Models:
| Cardiovascular Disease | Preclinical Model | Key Endpoints |
| Hypertension | Spontaneously Hypertensive Rat (SHR), Angiotensin II-infusion model | Blood pressure (telemetry), vascular reactivity, cardiac hypertrophy |
| Atherosclerosis | ApoE-/- or Ldlr-/- mice on a high-fat diet | Plaque size and composition, vascular inflammation |
| Heart Failure | Myocardial infarction (ligation of the left anterior descending artery), pressure overload (transverse aortic constriction) | Cardiac function (echocardiography), cardiac fibrosis and hypertrophy, survival |
| Pulmonary Hypertension | Chronic hypoxia-induced model, monocrotaline-induced model | Pulmonary arterial pressure, right ventricular hypertrophy, vascular remodeling[20] |
Conclusion
The development of RhoA inhibitors for cardiovascular therapy is a promising field of research with the potential to address significant unmet medical needs.[21] A systematic and rigorous approach, combining rational drug design, robust biochemical and cell-based screening, and validation in relevant preclinical models, is crucial for the successful translation of these novel therapeutic agents from the laboratory to the clinic. The protocols and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on this important endeavor.
References
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- Title: What are RHOA inhibitors and how do they work?
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- Title: Rho-kinase: important new therapeutic target in cardiovascular diseases Source: American Journal of Physiology-Heart and Circulatory Physiology URL
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- Title: RhoA/Rho-Kinase in the Cardiovascular System Source: Circulation Research URL
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- Source: Revista Española de Cardiología (English Edition)
- Title: Rho kinase inhibitor - Wikipedia Source: Wikipedia URL
- Title: Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PubMed Central Source: PubMed Central URL
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- Title: What are Rho GTPase inhibitors and how do they work?
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- Title: The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC Source: PubMed Central URL
- Title: Targeting Rho in Cardiovascular Disease Source: Circulation Research URL
- Title: Development of Rho-kinase inhibitors for cardiovascular medicine Source: Tohoku University Repository URL
- Title: Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors Source: PNAS URL
- Title: Therapeutic potential of rho-kinase inhibitors in cardiovascular diseases - PubMed Source: PubMed URL
- Title: Identification of a small RhoA GTPase inhibitor effective in fission yeast and human cells Source: Royal Society Open Science URL
- Title: RhoGTPase in Vascular Disease - PMC Source: PubMed Central URL
- Title: Cardiovascular Preclinical Disease Models - Syncrosome Source: Syncrosome URL
- Title: Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PMC Source: PubMed Central URL
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Application Notes and Protocols for the Quantification of Ethyl 1-ethylpiperidine-4-carboxylate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Ethyl 1-ethylpiperidine-4-carboxylate (CAS No. 24252-38-8), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for purity assessment, stability testing, and quality control. We delve into the foundational principles of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering step-by-step protocols, method validation insights, and expert commentary on experimental choices. The methodologies are grounded in established scientific principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
Introduction to this compound
This compound is a substituted piperidine derivative with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol .[2] Its structure, featuring a tertiary amine and an ethyl ester functional group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical to ensure the purity, safety, and efficacy of the final drug product. The choice of analytical methodology is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis, such as impurity profiling or assay determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | PubChem[2] |
| Molecular Weight | 185.26 g/mol | PubChem[2] |
| CAS Number | 24252-38-8 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Boiling Point | 204 °C (for the related compound Ethyl piperidine-4-carboxylate) | ChemicalBook[6] |
| Density | 1.02 g/mL (for the related compound Ethyl piperidine-4-carboxylate) | ChemicalBook[6] |
Core Principles of Method Selection
The selection of an appropriate analytical technique is the cornerstone of reliable quantification. For this compound, both GC-MS and HPLC are powerful tools, each with distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[7] Given the predicted boiling point of related structures, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification, even in complex matrices. Electron Ionization (EI) is a common technique that can provide a unique fragmentation pattern for structural confirmation.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8] For a compound like this compound, which lacks a strong UV chromophore, detection can be a challenge.[9] Therefore, detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) are more appropriate than a standard UV detector. Reversed-phase chromatography is a common separation mode for such compounds.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
3.1. Rationale and Expertise
GC-MS is a preferred method for the quantification of this compound due to its high resolving power and the definitive structural information provided by mass spectrometry. The choice of a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is based on the principle of separating compounds by their boiling points and relative polarity. The tertiary amine and ester functionalities of the analyte make it suitable for this type of stationary phase. The use of a split/splitless injector allows for the introduction of a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp chromatographic peaks.
3.2. Experimental Workflow Diagram
Caption: GC-MS workflow for this compound.
3.3. Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., N,N-Diethyl-m-toluamide (DEET)
-
Ethyl acetate (HPLC grade or equivalent)
-
Helium (99.999% purity)
3.3.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent).
3.3.3. GC-MS Conditions
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
3.3.4. Sample and Standard Preparation
-
Internal Standard Stock Solution (IS): Accurately weigh approximately 50 mg of DEET and dissolve in 50 mL of ethyl acetate to obtain a 1 mg/mL solution.
-
Analyte Stock Solution: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of ethyl acetate to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with ethyl acetate. Spike each calibration standard with the IS solution to a final concentration of 50 µg/mL. Suggested calibration range: 1, 5, 10, 25, 50, 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of ethyl acetate, and add the IS to a final concentration of 50 µg/mL.
3.3.5. Data Analysis
-
Identify the retention times of this compound and the IS.
-
For quantification, use the following characteristic ions (quantifier ion listed first, followed by qualifier ions):
-
This compound: m/z 114, 185, 82
-
DEET (IS): m/z 119, 191, 91
-
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
4.1. Rationale and Expertise
While GC-MS is highly effective, HPLC offers a complementary approach, particularly for samples that may not be suitable for high-temperature analysis or when GC instrumentation is unavailable. The primary challenge for HPLC analysis of this compound is its lack of a strong UV chromophore. To overcome this, a Charged Aerosol Detector (CAD) is employed. CAD is a universal detector that provides a response proportional to the mass of the non-volatile analyte, making it ideal for compounds without UV absorbance.[9]
The use of a C18 reversed-phase column is standard for separating moderately polar compounds. The mobile phase, consisting of acetonitrile and water with a small amount of formic acid, serves multiple purposes. Acetonitrile acts as the organic modifier to elute the analyte from the column. Water is the weak solvent. Formic acid is added to improve peak shape by protonating the tertiary amine, which suppresses silanol interactions with the stationary phase and ensures a consistent ionic state for the analyte.
4.2. Experimental Workflow Diagram
Caption: HPLC-CAD workflow for this compound.
4.3. Detailed Protocol
4.3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
4.3.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Waters Atlantis C18 or equivalent).[9]
4.3.3. HPLC-CAD Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Tube Temp. | 50 °C |
| CAD Gas Pressure | 35 psi (Nitrogen)[9] |
4.3.4. Sample and Standard Preparation
-
Analyte Stock Solution: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of the initial mobile phase composition (90:10 Mobile Phase A:B) to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the initial mobile phase. A suggested range is 10, 25, 50, 100, 250, 500 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4.3.5. Data Analysis
-
Identify and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte. A logarithmic transformation of both axes may be necessary to achieve a linear fit for CAD data.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation
Both the GC-MS and HPLC-CAD methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5][10] The validation should assess the following parameters:
Table 2: ICH Q2(R2) Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the analyte's retention time. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2.0%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |
Concluding Remarks
The GC-MS and HPLC-CAD methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality, defensible data in a regulated environment. These protocols serve as a comprehensive starting point for method development and routine quality control analysis.
References
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- Pharmaffiliates. Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights.
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Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ICH guideline Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. Retrieved from [Link]
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The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for Purity Assessment: A Guide to HPLC and GC-MS Methods
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) and the final drug product is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of a drug.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous purity assessment throughout the drug lifecycle.[2][3]
This technical guide provides an in-depth exploration of two of the most powerful and widely implemented analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explain the fundamental principles, the causality behind methodological choices, and the validation frameworks that ensure data integrity. This document is designed for researchers, analytical scientists, and drug development professionals seeking to develop, validate, and execute robust purity assessment methods.
Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
HPLC is the definitive technique for the purity analysis of non-volatile and thermally unstable compounds, making it indispensable in the pharmaceutical industry.[4][5][6][7] Its strength lies in its ability to separate complex mixtures with high resolution, allowing for the precise quantification of the main component and any related impurities.[8][9]
The Principle of Separation: Beyond the Chromatogram
The core of HPLC is the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[8][10] The choice of these phases is the most critical decision in method development, as it dictates the selectivity of the separation.
-
Reversed-Phase (RP-HPLC): This is the most common mode, utilized for over 90% of pharmaceutical analyses. It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[11] Causality: Non-polar analytes have a stronger affinity for the stationary phase and are retained longer, while polar compounds elute earlier. This mechanism is ideal for the separation of a wide range of drug molecules, which often possess both hydrophobic and hydrophilic characteristics. The mobile phase composition, particularly its pH and organic solvent ratio, is adjusted to fine-tune the retention and selectivity of the separation.[11]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[11] Causality: It is the method of choice for separating highly polar compounds or isomers that are poorly resolved by RP-HPLC. The analyte adsorbs to the polar stationary phase, and elution is controlled by the polarity of the mobile phase.
Application Note: Developing a Stability-Indicating HPLC Purity Method
A purity method must be "stability-indicating," meaning it can resolve the drug substance from its degradation products and process-related impurities.[12] This ensures that the method can accurately measure the purity of a sample throughout its shelf life.
Key Method Development Considerations:
-
Column Selection: The choice of stationary phase is paramount. A C18 column is a common starting point, but variations in end-capping, particle size (smaller particles for higher efficiency), and pore size can dramatically affect selectivity.[11]
-
Mobile Phase Optimization:
-
Solvent Strength: The ratio of organic solvent to water controls the overall retention time of analytes. A gradient elution, where the solvent strength is increased over the course of the run, is often necessary to elute both polar and non-polar impurities within a reasonable time while maintaining good peak shape.[13]
-
pH Control: For ionizable compounds, the pH of the mobile phase must be controlled with a buffer. Causality: The pH affects the charge state of the analyte, which in turn significantly impacts its retention on a reversed-phase column. A good practice is to set the pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.[11]
-
-
Detector Selection: The Photodiode Array (PDA) or Diode Array Detector (DAD) is the gold standard for purity analysis.[7] Causality: Unlike a standard UV-Vis detector, a PDA/DAD acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is crucial for assessing peak purity by comparing spectra across a single peak to detect co-eluting impurities.[14][15]
-
Temperature Control: A column oven is essential for reproducibility. Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer, both of which influence retention times and peak shapes.[11]
Protocol: Quantitative Purity Assessment by HPLC-PDA
This protocol outlines a general procedure for determining the purity of a drug substance using area normalization.
1. Sample Preparation: a. Accurately weigh a suitable amount of the drug substance. b. Dissolve the substance in a solvent that is compatible with the mobile phase to create a stock solution (e.g., 1.0 mg/mL).[7] The solvent should completely dissolve the sample and not interfere with the chromatography. c. Dilute the stock solution to the target concentration for analysis (e.g., 0.1 mg/mL).
2. Instrument Setup and Configuration: a. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. b. Set the column oven to the desired temperature (e.g., 30 °C). c. Configure the PDA detector to acquire data across a relevant wavelength range (e.g., 200-400 nm) and set a specific wavelength for quantification.[7]
3. Chromatographic Run: a. Inject a blank (sample solvent) to ensure no system peaks interfere with the analysis. b. Inject the prepared sample solution. c. Acquire the data for the duration of the chromatographic run.
4. Data Processing and Purity Calculation: a. Integrate all peaks in the chromatogram, excluding those from the blank and any peaks below a specified reporting threshold (e.g., 0.05%). b. Calculate the percentage purity using the principle of area normalization:
5. Peak Purity Assessment: a. Use the chromatography data system (CDS) software to perform a peak purity analysis on the main analyte peak.[15] b. The software compares the UV-Vis spectra at different points across the peak (upslope, apex, downslope). c. A "purity angle" or similar metric is calculated and compared to a "threshold angle." If the purity angle is less than the threshold, the peak is considered spectrally homogenous, providing confidence that no significant impurity is co-eluting.[15]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Assessment
For impurities that are volatile or semi-volatile, such as residual solvents from the manufacturing process or certain degradation products, GC-MS is the analytical technique of choice.[1][16][17] It combines the powerful separation capabilities of Gas Chromatography with the highly specific and sensitive detection of Mass Spectrometry.[18][19][20]
The Principle: Separation by Volatility, Identification by Mass
-
Gas Chromatography (GC): The sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase.[21] Causality: Separation is achieved based on the analytes' boiling points and their relative affinities for the stationary phase. More volatile compounds with less affinity for the stationary phase travel through the column faster. The column temperature is typically programmed to ramp up during the run, allowing for the sequential elution of compounds with a wide range of boiling points.[21]
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the MS detector.[18] Inside the ion source (most commonly using Electron Ionization, EI), molecules are fragmented into ions. These fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[17] The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the compound by comparison to spectral libraries.[17]
Application Note: Profiling Impurities with GC-MS
GC-MS is critical for identifying and quantifying impurities that are not amenable to HPLC analysis. Its primary application in pharmaceutical purity is the analysis of residual solvents, which are strictly controlled by guidelines like ICH Q3C. It is also invaluable for identifying unknown volatile impurities that may arise from raw materials or side reactions during synthesis.[22]
Protocol: Residual Solvent Analysis by Headspace GC-MS
This protocol describes a common method for analyzing residual solvents without injecting the non-volatile drug substance onto the GC column.
1. Sample and Standard Preparation: a. Prepare a stock solution of the relevant residual solvent standards (e.g., as specified in USP <467>) in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide, DMSO). b. Accurately weigh the drug substance into a headspace vial. c. Add a precise volume of the diluent (e.g., DMSO) to the vial. d. For calibration, prepare a series of headspace vials containing known concentrations of the solvent standards in the diluent.
2. Instrument Setup and Configuration: a. The headspace autosampler incubates the vial at a specific temperature (e.g., 80 °C) for a set time to allow the volatile solvents to partition into the gas phase (headspace) above the sample. b. A portion of the headspace gas is automatically injected into the GC inlet. c. Set the GC oven temperature program to separate the target solvents. d. Configure the MS to scan over a relevant mass range (e.g., m/z 35-300) in EI mode.
3. Chromatographic Run: a. Run the calibration standards to generate a calibration curve. b. Run the prepared sample vial.
4. Data Analysis and Quantification: a. Identify the residual solvents in the sample chromatogram by comparing their retention times and mass spectra to the standards and library data. b. Quantify the amount of each solvent present in the sample by using the calibration curve. c. Report the results in parts per million (ppm) or as a percentage relative to the weight of the drug substance.
Part 3: The Foundation of Trustworthiness: Method Validation
An analytical method is only reliable if it has been validated to prove it is "fit for its intended purpose."[12][23] Regulatory guidelines, primarily ICH Q2(R1) and the newer ICH Q2(R2), provide a framework for this validation process.[24][25][26][27] For purity methods, the key is to demonstrate that the procedure can accurately and precisely quantify impurities at their specified levels.
Key Validation Parameters for Purity Methods
The following table summarizes the essential validation characteristics required for quantitative impurity tests as outlined by ICH guidelines.[28][29][30]
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). This is the cornerstone of a stability-indicating method. | Main peak is resolved from all known impurities and degradants (Resolution > 2.0). Peak purity analysis of the main peak passes. |
| Limit of Quantitation (LOQ) | To determine the lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (e.g., RSD) at the LOQ concentration should be ≤ 10%. |
| Accuracy | To demonstrate the closeness of the test results to the true value. This is often assessed by analyzing samples spiked with known amounts of impurities. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. Repeatability assesses precision over a short interval, while intermediate precision assesses it over different days, analysts, or equipment. | RSD for impurity concentrations should be ≤ 10% for repeatability and ≤ 15% for intermediate precision. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. | Typically from the LOQ to 120% of the impurity specification limit. |
| Robustness | To demonstrate the method's reliability with respect to deliberate, small variations in method parameters (e.g., pH, mobile phase composition, temperature). | The results should remain unaffected by the variations, and system suitability criteria must be met. |
Visualizing the Workflow
Clear and logical workflows are essential for ensuring consistency and minimizing errors in the laboratory.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Conclusion
HPLC and GC-MS are complementary, not competing, technologies in the rigorous evaluation of pharmaceutical purity. HPLC serves as the primary workhorse for analyzing the drug substance itself and its non-volatile impurities, while GC-MS provides essential data on volatile and semi-volatile contaminants like residual solvents. A thorough understanding of the principles behind these techniques, coupled with systematic method development and robust validation according to international guidelines, forms the bedrock of a comprehensive purity control strategy. This ensures that the medicines delivered to patients are not only effective but, most importantly, safe.
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- YMC. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Purity Analysis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-ethylpiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical pharmaceutical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically begins with the readily available starting material, Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The core transformation is the N-ethylation of the piperidine ring. While several methods can achieve this, they are not all equal in terms of efficiency, control, and yield. The two most prevalent strategies are Direct Alkylation and Reductive Amination.
-
Direct Alkylation: This method involves treating ethyl isonipecotate with an ethylating agent, such as bromoethane or ethyl iodide, in the presence of a base. While mechanistically straightforward, this approach is often plagued by poor selectivity. The secondary amine product is itself nucleophilic and can react with another molecule of the ethylating agent, leading to the formation of a quaternary ammonium salt. This over-alkylation not only consumes the desired product but also introduces a charged impurity that can complicate purification.
-
Reductive Amination: This is broadly considered the superior method for its high selectivity and cleaner reaction profile.[1] The reaction proceeds by forming an intermediate iminium ion from ethyl isonipecotate and acetaldehyde, which is then immediately reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[2] This pathway avoids the possibility of over-alkylation because the tertiary amine product is incapable of forming another iminium ion under these conditions.[3]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the common issues encountered during the synthesis of this compound.
Q1: My yield from the reductive amination is very low, and I have a lot of unreacted ethyl isonipecotate. What's wrong?
A: This is a classic problem of incomplete reaction, which can stem from several factors related to iminium ion formation and reduction.
-
Sub-Optimal pH: The formation of the iminium ion intermediate is pH-dependent. It requires a mildly acidic environment to facilitate the dehydration of the hemiaminal intermediate. A common and effective catalyst is acetic acid.[2] If the medium is too neutral, iminium formation is slow; if it's too acidic, the starting amine will be fully protonated and non-nucleophilic.
-
Ineffective Reducing Agent: The activity of hydride reducing agents can degrade upon improper storage. Ensure you are using a fresh, high-quality reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaCNBH₃) as it is less toxic and its rate of reduction is often enhanced in the presence of the acetic acid used for catalysis.
-
Acetaldehyde Volatility: Acetaldehyde has a very low boiling point (20.2 °C). If the reaction is run at room temperature or above without proper containment (e.g., a sealed vessel or condenser), the acetaldehyde can evaporate before it has a chance to react, leading to poor conversion. It is advisable to add the acetaldehyde dropwise to a cooled solution of the amine.
-
Insufficient Reaction Time: While many reductive aminations are complete within a few hours, some systems may require longer reaction times. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Q2: I tried direct alkylation with bromoethane and got a complex mixture of products that is difficult to purify. Why did this happen?
A: You have encountered the primary drawback of direct alkylation: lack of selectivity.
-
The Problem of Over-Alkylation: The product, this compound, is a tertiary amine. While it is less nucleophilic than the secondary amine starting material, it can still be alkylated by a reactive agent like bromoethane to form a quaternary ammonium salt. This salt is highly polar and often requires different chromatographic conditions for separation, leading to purification headaches. The reaction does not stop cleanly at the tertiary amine stage.[3]
-
Base-Induced Side Reactions: The base used to scavenge the HBr byproduct (e.g., potassium carbonate or triethylamine) can also promote elimination reactions with the bromoethane, leading to the formation of ethylene and other impurities.
For these reasons, we strongly recommend switching to the reductive amination protocol , which is designed to prevent over-alkylation and provides a much cleaner product profile.
Q3: How do I effectively purify the final product?
A: Purification typically involves a combination of liquid-liquid extraction and column chromatography.
-
Acid-Base Extraction: After quenching the reaction, the product, being a basic amine, can be effectively separated from non-basic impurities.
-
First, make the aqueous solution basic (pH > 10) with a base like NaOH or K₂CO₃ to ensure the amine is in its freebase form.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The product will move into the organic layer.
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
-
Silica Gel Chromatography: This is the most common method for achieving high purity.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point.
-
Tailing Prevention: Tertiary amines are notorious for "tailing" or streaking on silica gel due to interaction with acidic silanol groups. To mitigate this, add a small amount (0.5-1%) of a volatile base like triethylamine to your mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the high-yield synthesis of this compound via reductive amination.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for the reductive amination of secondary amines.[2][4]
Materials & Reagents:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add glacial acetic acid (1.1 eq) to the solution and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.5 eq) dropwise to the cooled solution. Maintain stirring at 0 °C for 30 minutes to facilitate pre-formation of the iminium ion.
-
While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by silica gel chromatography.
Section 4: Data Summary
The following table provides a comparative summary of the two primary synthetic routes discussed.
| Feature | Direct Alkylation | Reductive Amination |
| Primary Reagents | Ethylating agent (e.g., EtBr, EtI), Base (e.g., K₂CO₃) | Aldehyde (Acetaldehyde), Reducing Agent (e.g., NaBH(OAc)₃) |
| Key Intermediate | None (direct Sₙ2) | Iminium Ion |
| Common Side Products | Quaternary Ammonium Salt (Over-alkylation) | Aldol products from acetaldehyde (if conditions are not controlled) |
| Typical Yield Range | 30-60% (often with difficult purification) | 75-95%[2] |
| Advantages | Simple reagent set | High selectivity, clean reaction, high yield, no over-alkylation |
| Disadvantages | Poor selectivity, over-alkylation, difficult purification | Requires a hydride reducing agent, potential volatility of acetaldehyde |
References
-
Maegawa, T., Akashi, A., & Sajiki, H. (2006). A mild, complete hydrogenation of aromatic rings catalyzed by heterogeneous 10% Rh/C. Synlett, 2006(09), 1440-1442. Available at: [Link]
-
Reddy, T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 336-351. Available at: [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). Bioengineer.org. Available at: [Link]
-
Ghaffari, B., et al. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
- Fiasella, A., et al. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Google Patents, WO2016071792A1.
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Wessjohann, L. A., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(9), 1554–1567. Available at: [Link]
Sources
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- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 1-ethylpiperidine-4-carboxylate by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of crude Ethyl 1-ethylpiperidine-4-carboxylate using column chromatography. It addresses common challenges and offers field-proven solutions to streamline your purification workflow.
Introduction
This compound is a tertiary amine, a class of compounds that often presents unique challenges during silica gel column chromatography. The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction can cause a variety of issues, including poor separation, peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[1][2] This guide will provide a systematic approach to troubleshooting and optimizing the purification of this and similar basic compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Q1: My compound is streaking or tailing badly on the TLC plate and the column. What's causing this and how can I fix it?
A1: Peak tailing with basic compounds like this compound is a frequent problem in normal-phase chromatography.[3]
-
Causality: The primary reason for this is the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups (Si-OH) on the silica gel surface.[1][3] This strong interaction leads to a secondary, non-ideal retention mechanism, causing some of the compound to lag behind the main band, resulting in a "tail."
-
Solution: To mitigate this, you need to suppress the interaction with the silanol groups. This can be achieved by adding a small amount of a volatile base to your mobile phase.[1][4]
-
Recommended Additive: Triethylamine (Et₃N) is a common and effective choice. A concentration of 0.1-1% (v/v) in your eluent is typically sufficient. The triethylamine acts as a competing base, neutralizing the acidic sites on the silica gel and allowing your target compound to elute more symmetrically.[1]
-
Alternative: In some cases, a solution of ammonium hydroxide in methanol can be used, particularly for very polar compounds.[5]
-
Q2: I'm not seeing my compound come off the column, even after flushing with a very polar solvent system. Where did it go?
A2: This alarming situation usually points to one of a few possibilities.
-
Probable Cause 1: Irreversible Adsorption: Your compound may have strongly and irreversibly bound to the silica gel. This can happen if the acidity of the silica is high and no basic modifier was used in the eluent.
-
Probable Cause 2: Decomposition: The compound may have decomposed on the silica gel. Silica gel can be acidic enough to catalyze the degradation of sensitive compounds.[5]
-
Probable Cause 3: Dilution: The compound may have eluted, but in such a large volume of solvent that it is undetectable by TLC.[5]
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, your compound may be unstable on silica.[5]
-
Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative stationary phase like alumina for particularly sensitive compounds.[5]
-
Concentrate Fractions: If you suspect your compound has eluted but is too dilute to see, try concentrating a range of fractions where you would expect your compound to elute and re-spot them on a TLC plate.[5]
-
Q3: I'm having trouble finding a good solvent system. My compound either stays at the baseline or shoots to the solvent front on the TLC plate.
A3: Finding the right mobile phase is critical for a successful separation.
-
Systematic Approach to Solvent Selection:
-
Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]
-
Adjust Polarity Gradually: If your compound has an Rf of 0 with 100% ethyl acetate, you need a more polar system. Try switching to a dichloromethane/methanol system.[5]
-
Target Rf Value: For effective separation on a column, aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate.[4]
-
-
Recommended Solvent Systems for this compound:
-
Hexanes/Ethyl Acetate with 0.5-1% Triethylamine
-
Dichloromethane/Methanol with 0.5-1% Triethylamine
-
A patent for a similar compound purification used a mixture of Dichloromethane/Ethyl Acetate.[6]
-
Q4: How do I visualize my compound on the TLC plate? It's not UV active.
A4: Since this compound lacks a strong chromophore, it will not be visible under a standard 254 nm UV lamp.[7] You will need to use a chemical stain.
-
Effective Stains for Amines:
-
Ninhydrin Stain: This is an excellent stain for primary and secondary amines, and can sometimes visualize tertiary amines as well.[7][8] Upon heating, it typically produces purple or pink spots.
-
Potassium Permanganate (KMnO₄) Stain: This is a very general and effective stain that reacts with most oxidizable functional groups. It will appear as yellow-brown spots on a purple background.[7]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine is a simple, non-destructive method that often works for amines.[7][9] The compound will appear as a temporary brown spot.
-
Frequently Asked Questions (FAQs)
Q1: What type of stationary phase is best for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography.[10][11] However, due to the basic nature of the analyte, you may consider the following:
-
Standard Silica Gel: This is perfectly acceptable, provided you add a basic modifier like triethylamine to the mobile phase to prevent peak tailing.[1]
-
Deactivated Silica Gel: If your compound is particularly sensitive to acid, you can use silica gel that has been treated to reduce the number of acidic silanol groups.[5]
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.[12] It is available in neutral, acidic, and basic forms. For this application, neutral or basic alumina would be appropriate.
Q2: How much crude material should I load onto my column?
A2: The loading capacity of a column depends on the difficulty of the separation. A good rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. For a relatively straightforward separation, you can use a higher loading (e.g., 1:30). For more challenging separations with closely eluting impurities, a lower loading (e.g., 1:100) is recommended to achieve better resolution.
Q3: What is the best way to load my sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial mobile phase solvent. Use a pipette to carefully apply the solution to the top of the column bed. This method is quick and easy for samples that are readily soluble in the eluent.
-
Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator). This will give you a free-flowing powder of your crude material adsorbed onto silica gel. Carefully add this powder to the top of your column.[13] Dry loading often results in better band sharpness and improved separation.
Q4: After collecting fractions, what is the best way to remove the solvent, especially with added triethylamine?
A4: Rotary evaporation is the standard method for removing solvents after column chromatography.[14]
-
Standard Procedure: Use a rotary evaporator with a water bath temperature of 30-40°C. The vacuum should be adjusted to allow for controlled boiling of the solvent.[15]
-
Removing Triethylamine: Triethylamine has a boiling point of 89.5°C, which is higher than that of common chromatography solvents like hexanes (b.p. ~69°C) and ethyl acetate (b.p. 77°C).[16] While most of the triethylamine will be removed with the bulk solvent, residual amounts may remain. If trace amounts of triethylamine are problematic for your downstream applications, you can perform a simple acidic wash of the combined pure fractions. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid solution (e.g., 1M HCl), then with brine, and finally dry the organic layer over an anhydrous salt like sodium sulfate before concentrating.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Using a capillary spotter, apply a small spot of the solution to the baseline of a silica gel TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate stain (e.g., potassium permanganate or ninhydrin).[8][17]
-
Calculate the Rf value of your product and impurities to determine the optimal mobile phase for column chromatography.
Protocol 2: Column Chromatography Purification
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with your chosen eluent and then slowly add silica gel as a slurry. Gently tap the column to ensure even packing.
-
Sample Loading: Load your crude this compound using either the wet or dry loading method as described in the FAQ section.
-
Elution: Begin eluting with your chosen mobile phase. Maintain a constant flow rate. You can use gentle air pressure to speed up the elution if necessary.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Gradients of these systems offer a good polarity range. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing peak tailing of the basic analyte.[1] |
| Target TLC Rf | 0.2 - 0.4 | Provides optimal separation on the column.[4] |
| Sample Loading | 1:30 - 1:100 (Sample:Silica by weight) | Adjust based on the difficulty of the separation. |
| TLC Visualization | Potassium Permanganate or Ninhydrin Stain | Necessary as the compound is not UV active.[7][8] |
Visualizations
Caption: Workflow for the purification of this compound.
References
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
-
uHPLCs. (n.d.). What is the stationary phase of Liquid chromatography? Retrieved from [Link]
-
Quora. (2015, November 3). What is the stationary phase in column chromatography? Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
- VanVeller Lab Resources - Department of Chemistry. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
Britannica. (n.d.). Stationary phase | Chromatography. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Lab Manager. (2018, April 9). Lab Evaporators: Recycling Solvents. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
European Patent Office. (2015, October 22). METHOD FOR THE PREPARATION OF 1-(2-HALOGEN-ETHYL)-4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Retrieved from [Link]
-
ResearchGate. (2019, March 22). Concentration of hexane:ethyl acetate in rotary evaporator? Retrieved from [Link]
-
Achieve Chem. (2024, April 13). Can You Rotovap Ethyl Acetate? Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Natural Dye Extracts from African Plants for the Photooxygenation of α-Terpinene to the Anthelmintic Ascaridole. Retrieved from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
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Technical Support Center: N-Ethylation of Ethyl Piperidine-4-carboxylate
Welcome to the technical support center for the N-ethylation of ethyl piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Troubleshooting Guide: Common Side Reactions & Low Yields
Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my desired product yield is low. What is happening and how can I fix it?
Answer: This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt. The N-ethylated product, ethyl 1-ethylpiperidine-4-carboxylate, is a tertiary amine and can react further with the ethylating agent to form a quaternary ammonium salt.[1] This side reaction is especially prevalent when using reactive alkylating agents.[1]
Mechanism Insight: The lone pair of electrons on the nitrogen of the desired tertiary amine product can attack another molecule of the ethylating agent in a second SN2 reaction. This forms a stable quaternary ammonium salt, consuming both the desired product and the ethylating agent.
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Use no more than a 1.0 to 1.1 molar equivalent of the ethylating agent relative to the starting ethyl piperidine-4-carboxylate.[2] A large excess of the alkylating agent strongly favors quaternization.[1]
-
Slow Addition of Alkylating Agent: Instead of adding the ethylating agent all at once, add it dropwise or via a syringe pump over several hours.[3] This maintains a low concentration of the ethylating agent throughout the reaction, favoring the initial N-ethylation over the subsequent quaternization.
-
Choice of Ethylating Agent: The reactivity of the ethylating agent plays a crucial role. The general order of reactivity for ethyl halides is Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If you are using ethyl iodide and observing significant over-alkylation, consider switching to the less reactive ethyl bromide or ethyl chloride.[1]
-
Lower Reaction Temperature: Decreasing the reaction temperature can help to control the rate of the second alkylation reaction, which often has a higher activation energy.[1] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that allows for the formation of the desired product while minimizing the quaternary salt.
Frequently Asked Questions (FAQs)
FAQ 1: I'm observing an additional spot on my TLC plate with a similar polarity to my starting material. What could this be?
This could be due to several factors, but a likely culprit is the formation of an N-oxide . Tertiary amines can be oxidized to tertiary amine N-oxides, sometimes even by atmospheric oxygen over extended reaction times, especially if the reaction is heated.[1]
To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). If you suspect N-oxide formation, you can try degassing your solvent before use.
FAQ 2: My reaction is sluggish and not going to completion, even after extended reaction times. What can I do to improve the reaction rate?
Several factors can contribute to a sluggish reaction:
-
Insufficient Base: The N-ethylation reaction generates an acid (e.g., HBr or HI) as a byproduct. This will protonate the starting secondary amine, rendering it non-nucleophilic and halting the reaction. It is crucial to use at least one equivalent of a base to neutralize this acid.[4] For this specific substrate, common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Poor Solubility: If your starting material or base is not soluble in the chosen solvent, the reaction will be slow.[5] For the N-ethylation of ethyl piperidine-4-carboxylate, polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often good choices as they can dissolve both the amine and the base.[4]
-
Less Reactive Alkylating Agent: If you are using a less reactive ethylating agent like ethyl chloride, you may need to increase the reaction temperature or use a more polar solvent to achieve a reasonable reaction rate.[6]
FAQ 3: Are there alternative methods to direct N-ethylation with an alkyl halide that might offer better control and avoid these side reactions?
Yes, an excellent alternative is reductive amination . This two-step, one-pot procedure involves the reaction of the secondary amine with acetaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-ethyl product. This method offers greater control over mono-alkylation and avoids the issue of over-alkylation.[6][7]
A general procedure for reductive amination is as follows:
-
Dissolve ethyl piperidine-4-carboxylate in a suitable solvent (e.g., methanol, dichloroethane).
-
Add acetaldehyde (1.0-1.2 equivalents).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
Reductive amination is often a milder and more selective method for the N-alkylation of secondary amines.[9]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired N-ethylation pathway and the common over-alkylation side reaction.
Caption: Competing pathways in the N-ethylation reaction.
Experimental Protocols
Protocol 1: Direct N-Ethylation with an Alkyl Halide
This protocol describes a general procedure for the N-ethylation of ethyl piperidine-4-carboxylate using an ethyl halide and a base.
Materials:
-
Ethyl piperidine-4-carboxylate
-
Ethyl bromide or ethyl iodide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq.).
-
Add the anhydrous solvent (e.g., ACN or DMF) to make an approximately 0.1-0.5 M solution.
-
Add finely powdered and dried potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture vigorously for 15-30 minutes.
-
Slowly add the ethyl halide (1.0-1.1 eq.) to the stirred suspension at room temperature.[2] The slow addition is critical to minimize over-alkylation.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate, depending on the reactivity of the ethyl halide.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol provides an alternative, often more selective, method for the N-ethylation of ethyl piperidine-4-carboxylate.
Materials:
-
Ethyl piperidine-4-carboxylate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq.) and the solvent (DCM or DCE).
-
Add acetaldehyde (1.1-1.5 eq.) and stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary Table
The following table provides a hypothetical comparison of reaction outcomes under different conditions to illustrate the principles discussed.
| Entry | Ethylating Agent | Equivalents of Ethylating Agent | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Quaternary Salt Byproduct (%) |
| 1 | Ethyl Iodide | 1.5 | K₂CO₃ | ACN | 60 | 45 | 40 |
| 2 | Ethyl Iodide | 1.1 | K₂CO₃ | ACN | 25 | 75 | 15 |
| 3 | Ethyl Bromide | 1.1 | K₂CO₃ | ACN | 60 | 85 | 5 |
| 4 | Acetaldehyde/NaBH(OAc)₃ | 1.2 | - | DCE | 25 | >95 | <1 |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues in the N-ethylation of ethyl piperidine-4-carboxylate.
Caption: Troubleshooting workflow for N-ethylation.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC.
- BenchChem. (n.d.). Common side reactions in the synthesis of tertiary amines.
- ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
- Reddit. (2024, February 1). Quaternization of an aqueous tertiary amine. r/Chempros.
- National Institutes of Health. (n.d.). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. PMC.
- Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?.
- MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- ChemicalBook. (n.d.). 1-Ethyl-4-piperidone synthesis.
- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Guidechem. (n.d.). Ethyl 4-piperidinecarboxylate 1126-09-6 wiki.
- PubMed. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors.
- Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook.
- Sigma-Aldrich. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4.
- ResearchGate. (2025, August 9). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- National Institutes of Health. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. PubChem.
- National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook.
- National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem.
- ResearchGate. (2024, September 23). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Googleapis.com.
- ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Download Scientific Diagram.
- Semantic Scholar. (2008, August 25). Reductive amination with 5-ethyl-2-methylpyridine borane.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 1-ethylpiperidine-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 1-ethylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, and this guide explains not just the "how" but the "why" behind each protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with an ethylating agent (e.g., ethyl iodide, ethyl bromide).
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting amine, Ethyl piperidine-4-carboxylate.[1][2] Unreacted ethylating agents are typically volatile and removed during solvent evaporation, but their byproducts may persist.
-
Side-Reaction Products: Dimerization can occur, leading to impurities like 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).[3] Over-alkylation at the ester or other unintended reactions can also occur, though typically as minor components.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially during basic or acidic aqueous workups. This results in the formation of 1-ethylpiperidine-4-carboxylic acid, which can complicate purification.[4][5]
-
Reagents and Solvents: Residual solvents from the reaction or workup (e.g., THF, Ethyl Acetate, DMF) and inorganic salts from bases (e.g., K₂CO₃, NaHCO₃) are common.
Q2: How should I perform an initial purity assessment of my crude product?
A2: Before attempting any large-scale purification, a small-scale analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): TLC is the quickest method to visualize the complexity of your crude mixture. Use a non-polar solvent system initially, such as Hexane:Ethyl Acetate (EtOAc), and gradually increase the polarity. A more polar system containing a small amount of triethylamine (Et₃N) or methanol (MeOH) may be needed to move the basic product spot effectively off the baseline and reduce tailing on the silica plate. Staining with potassium permanganate (KMnO₄) is effective for visualizing the amine.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude oil will provide the most detailed initial picture. You can identify the presence of starting materials, solvents, and major byproducts by comparing the integration of characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the impurities are volatile, GC-MS is an excellent tool to identify and quantify them, providing both retention times and mass-to-charge ratios.
Q3: Which primary purification method is best for my needs?
A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
| Method | Best For | Pros | Cons |
| Vacuum Distillation | Large scale (>10 g); Removing non-volatile or very high-boiling impurities. | Fast, economical for bulk purification. | Not effective for separating impurities with similar boiling points. Risk of thermal decomposition. |
| Acid-Base Extraction | Removing neutral or acidic impurities. | High capacity, excellent for initial cleanup, scalable. | Can lead to hydrolysis of the ester; emulsions can be problematic.[5] |
| Column Chromatography | High-purity applications (<10 g); Separating closely related analogues. | High resolution, provides very pure material.[6] | Time-consuming, requires large solvent volumes, not ideal for very large scales. |
| Recrystallization (as a salt) | Achieving the highest possible purity (>99.5%). | Excellent for removing trace impurities and achieving crystalline material. | Requires an extra step to form the salt and another to liberate the free base; some product loss is inevitable.[7] |
Below is a logical workflow for selecting a purification strategy.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides & Protocols
Guide 1: Purification via Acid-Base Extraction
Core Principle: This technique leverages the basicity of the piperidine nitrogen. The tertiary amine can be protonated by an acid to form a water-soluble ammonium salt, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted back into an organic solvent.
Caption: Workflow for purification by acid-base liquid-liquid extraction.
Troubleshooting
-
Problem: Low recovery of the product.
-
Cause: The pH of the aqueous layer was not sufficiently acidic during the initial extraction or not sufficiently basic during the final extraction. The ester may have hydrolyzed.
-
Solution: Use a pH meter or pH paper. Ensure the aqueous layer is pH 1-2 after adding acid. For the final step, ensure the pH is >12 before re-extracting. To minimize hydrolysis, perform the extractions quickly and at room temperature or below.[8]
-
-
Problem: An emulsion forms at the interface.
-
Cause: Agitation was too vigorous, or acidic/basic byproducts are acting as surfactants.
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. Let the mixture stand for 20-30 minutes without agitation. Gentle swirling is better than vigorous shaking.
-
Step-by-Step Protocol
-
Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10 volumes).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).
-
Shake the funnel gently for 1 minute, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. Add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous extracts. The neutral impurities remain in the organic layer, which can now be discarded.[9]
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 5 M NaOH (aq) with stirring until the pH is >12. A milky white precipitate of the free amine may appear.
-
Return the basic aqueous solution to the separatory funnel and extract three times with fresh portions of ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]
Guide 2: Purification via Automated Flash Column Chromatography
Core Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Due to the basic nature of the product, tailing on standard silica gel can be an issue.
Troubleshooting
-
Problem: The product is streaking or "tailing" on the column.
-
Cause: The basic amine is interacting strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1.0% triethylamine (Et₃N) or ammonia in methanol is sufficient to suppress these interactions and achieve sharp, symmetrical peaks.
-
-
Problem: Poor separation between the product and a close-running impurity.
-
Cause: The chosen solvent system is not optimal.
-
Solution: Optimize the eluent system using TLC first. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). If separation is still poor, consider a different solvent system, such as DCM/Methanol, which offers different selectivity. Using a shallower gradient during the column run can also improve resolution.
-
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to dryness. This "dry loading" method generally results in better separation.
-
Column and Solvents: Select a silica gel column appropriate for your sample size. Prepare the mobile phases: Solvent A = Hexanes, Solvent B = Ethyl Acetate (+ 0.5% Et₃N).
-
Elution Method: Equilibrate the column with 100% Solvent A. Load the sample onto the column.
-
Run a linear gradient elution. A typical gradient might be from 0% to 50% Solvent B over 10-15 column volumes. The exact gradient should be optimized based on TLC analysis.[3]
-
Monitor the elution using a UV detector (if impurities are UV-active) or by collecting fractions and analyzing them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Guide 3: Purification via Recrystallization as a Hydrochloride Salt
Core Principle: While the free base of this compound is often an oil, its salts are typically stable, crystalline solids. Converting the product to its hydrochloride (HCl) salt and recrystallizing it from a suitable solvent system is a powerful technique for achieving very high purity.
Troubleshooting
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The solution is too saturated, the cooling is too rapid, or the solvent is not ideal. Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point.
-
Solution: Add a small amount of additional solvent to dissolve the oil, then allow it to cool much more slowly. A solvent mixture, like isopropanol/diethyl ether or ethanol/hexane, is often effective. Dissolve the salt in the minimum amount of the more polar solvent (e.g., isopropanol) while hot, then slowly add the less polar "anti-solvent" (e.g., diethyl ether) until turbidity persists. Cool slowly.[10]
-
-
Problem: No crystals form, even after cooling.
-
Cause: The solution is not supersaturated, or nucleation has not occurred.
-
Solution: Try to reduce the solvent volume by gentle heating under a stream of nitrogen. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a "seed crystal" from a previous successful crystallization if available.
-
Step-by-Step Protocol
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath. Slowly, add a solution of 2 M HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form.
-
Continue adding the HCl solution until no more precipitate is observed.
-
Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallization: Select a suitable solvent system (e.g., isopropanol, ethanol, or a mixture like isopropanol/ethyl acetate).
-
Heat the chosen solvent to boiling and add it portion-wise to the crude salt until it just dissolves.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath for several hours to maximize crystal growth.
-
Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
-
(Optional) To recover the free base, dissolve the pure salt in water, basify with NaOH to pH >12, and extract with ethyl acetate as described in Guide 1.
References
- Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Google Patents.
-
PubMed Central (PMC). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]
- Google Patents.
-
International Union of Crystallography (IUCr). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]
-
European Patent Office. EP 321548 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. [Link]
- Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
Cheméo. Ethyl piperidine-4-carboxylate. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. [Link]
-
Organic Syntheses. Piperidine, 1-ethyl-. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]
-
ResearchGate. Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. [Link]
-
Sarwat Jahan et al. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed Central (PMC). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
-
PubMed. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]
-
NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]
-
MolPort. Compound ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate. [Link]
-
PubChem. Ethyl 4-formylpiperidine-1-carboxylate. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]
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Technical Support Center: A Guide to the Storage and Stability of Ethyl 1-ethylpiperidine-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 1-ethylpiperidine-4-carboxylate (CAS: 24252-38-8).[1] This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this important synthetic intermediate. Our goal is to provide you with the technical insights and practical troubleshooting steps necessary to ensure the integrity of your compound and the reproducibility of your experimental results.
Section 1: Troubleshooting Guide
It can be alarming to find that a critical reagent may have degraded. This section provides a logical workflow and specific advice to help you diagnose and address potential stability issues with your this compound.
I suspect my this compound has degraded. What should I do?
The first step is to systematically investigate the issue. Degradation can manifest as changes in physical appearance, the presence of impurities in analytical data, or unexpected experimental outcomes. Follow this troubleshooting workflow to identify the potential root cause.
Caption: Troubleshooting workflow for suspected degradation.
Q: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks. How can I identify the impurities?
A: The appearance of new signals is the most definitive sign of degradation. The two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Check for Hydrolysis: The ester functional group is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions, to form 1-ethylpiperidine-4-carboxylic acid and ethanol.[2][3]
-
Mass Spectrometry (MS): Look for a peak corresponding to the molecular weight of the carboxylic acid (C₈H₁₅NO₂), which is approximately 157.21 g/mol .[4]
-
¹H NMR: The characteristic triplet and quartet of the ethyl ester group (at ~1.2 ppm and ~4.1 ppm, respectively) will decrease in intensity, while a broad signal corresponding to the carboxylic acid proton may appear.
-
-
Check for Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the tertiary nitrogen, is vulnerable to oxidation.[5][6][7] This can be caused by atmospheric oxygen, especially if catalyzed by light or trace metals.
-
Mass Spectrometry (MS): Look for peaks that are +16 Da (or multiples thereof) compared to the parent mass (185.26 g/mol ). This often indicates the formation of an N-oxide.
-
¹H NMR: Oxidation can lead to complex changes in the spectrum. Shifts in the protons on the carbons alpha to the nitrogen are a common indicator.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides proactive guidance on best practices for storage, handling, and understanding the chemical vulnerabilities of this compound.
Storage and Handling
Q: What are the ideal storage conditions for the long-term stability of this compound?
A: Based on the chemical properties of similar piperidine esters, the ideal storage conditions are as follows:
-
Temperature: Store in a cool place.[8] While some suppliers suggest room temperature[9], refrigeration (2-8°C) is a prudent measure for long-term storage to minimize the rate of potential degradation.[10]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[9] This is crucial to prevent oxidation of the piperidine ring.
-
Container: Use a tightly sealed, airtight container to prevent the ingress of moisture and air.[8][11] Amber glass is recommended to protect the compound from light.
-
Environment: The storage area should be dry and well-ventilated, away from heat and sources of ignition.[8][11]
Q: What materials or chemical classes are incompatible with this compound?
A: To prevent degradation and hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: These can aggressively oxidize the piperidine ring, leading to significant degradation.[8][12]
-
Strong Bases and Acids: These will catalyze the hydrolysis of the ester group.[2][8][12]
-
Moisture/Water: Direct contact with water or storage in a humid environment will promote hydrolysis.
Degradation Pathways
Q: What are the primary chemical reactions that cause this molecule to degrade during storage?
A: The molecule has two main points of vulnerability: the ester functional group and the tertiary amine within the piperidine ring. This leads to two primary degradation pathways: Hydrolysis and Oxidation.
Caption: Primary degradation pathways of the compound.
Q: What is the effect of pH on the stability of this compound when in solution?
A: The pH of an aqueous solution will have a profound effect on the stability of the ester linkage.
-
Acidic Conditions (Low pH): In acidic solutions, the ester is susceptible to acid-catalyzed hydrolysis. This reaction is typically reversible.[3] The piperidine nitrogen will also be protonated, which may influence solubility and reactivity.
-
Neutral Conditions (pH ~7): While the rate is slower than under acidic or basic conditions, hydrolysis can still occur, especially over extended periods or at elevated temperatures.[13]
-
Basic Conditions (High pH): In alkaline solutions, the ester will undergo rapid and irreversible hydrolysis, a process known as saponification, to yield the carboxylate salt and ethanol.[2][3] Piperidine derivatives can also show decreased stability at higher pH ranges.[14]
For maximum stability in solution, it is best to use freshly prepared solutions and consider buffering at a slightly acidic to neutral pH (e.g., pH 6-7) if storage in solution is unavoidable for short periods.[15]
Stability Testing
Q: How can I perform a simple stability study on my sample?
A: A focused stability study can validate your storage conditions and determine the shelf-life of the compound under your specific laboratory environment.
This protocol uses elevated temperature to accelerate potential degradation, providing a rapid assessment.
Objective: To assess the stability of this compound under defined storage conditions.
Materials:
-
Your sample of this compound.
-
A reference standard of known purity (if available).
-
HPLC-grade solvents (e.g., acetonitrile, water, buffer salts).
-
Calibrated HPLC system with a suitable column (e.g., C18).
-
Temperature-controlled oven or incubator set to 40°C.
-
Appropriate vials for storage and analysis.
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of your compound at a known concentration.
-
Analyze the solution by HPLC to establish an initial purity profile. Record the peak area of the main compound. This is your 100% reference point.
-
Retain a portion of the solid sample at a control condition (e.g., -20°C in the dark under argon).
-
-
Sample Storage:
-
Place an accurately weighed sample of the solid compound into a vial that mimics your typical storage (e.g., clear glass, amber glass, with/without inert gas overlay).
-
Place the vial in an oven set to 40°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove the vial from the oven.
-
Allow it to cool to room temperature.
-
Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.
-
Analyze by HPLC using the exact same method.
-
-
Data Analysis:
-
Compare the purity at each time point to the T=0 data. Calculate the percentage of the main peak remaining.
-
Look for the appearance and growth of any new impurity peaks.
-
A significant decrease (>5%) in the main peak area or a significant increase in total impurities suggests instability under the tested conditions.
-
Caption: Workflow for a basic accelerated stability study.
Section 3: Summary of Stability Factors
This table summarizes the key environmental factors and their potential impact on the stability of this compound.
| Factor | High Risk Condition | Potential Degradation | Recommended Mitigation |
| Temperature | Elevated temperatures (>25°C), heat sources | Accelerates both hydrolysis and oxidation | Store in a cool, controlled environment (e.g., 2-8°C).[10] Avoid heat and flames.[8] |
| Moisture | High humidity, non-airtight containers | Ester Hydrolysis | Store in a dry environment with a tightly sealed container.[8] Use a desiccator if necessary. |
| Atmosphere | Exposure to air (Oxygen) | Oxidation of Piperidine Ring | Store under an inert atmosphere (Nitrogen or Argon).[9] |
| Light | Exposure to UV or ambient light | Can catalyze oxidation | Store in an amber or opaque container in a dark place.[9] |
| pH (in solution) | Highly acidic (pH < 4) or basic (pH > 8) | Acid/Base-catalyzed Hydrolysis | Use freshly prepared solutions. If short-term storage is needed, buffer near neutral pH.[14][15] |
| Contaminants | Strong Oxidizers, Strong Bases/Acids | Rapid, direct chemical degradation | Store away from incompatible materials.[8][12] |
References
-
Reddy, T. R., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]
- Möhrle, H., & Güntsch, P. (1987). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
- Möhrle, H., & Berlitz, J. (1987). Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues.
-
Cheméo. Ethyl piperidine-4-carboxylate Physical Properties. Available at: [Link]
-
Gierczak, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Compernolle, F., et al. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11106043, this compound. Available at: [Link]
-
NIST. Ethyl piperidine-4-carboxylate in the NIST WebBook. Available at: [Link]
-
Oszczapowicz, I., & Poćwiardowska, E. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Molecules. Available at: [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]
-
Shochem. (2023). What is the effect of pH on the stability of Monodispersed PEG?. Shochem Blog. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
-
Gaál, F., et al. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica. Available at: [Link]
-
Javadzadeh, Y., et al. (2009). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. This compound | C10H19NO2 | CID 11106043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Ethylpiperidine-4-carboxylic acid (1227465-48-6) for sale [vulcanchem.com]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
- 9. 1126-09-6|Ethyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
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- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotech-asia.org [biotech-asia.org]
Technical Support Center: Optimizing Catalyst Selection for Piperidine Derivative Synthesis
Welcome to the technical support center for optimizing catalyst selection in piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during catalytic routes to this critical heterocyclic motif. The following content is structured to provide not only solutions but also the underlying scientific reasoning to empower your experimental design.
Section 1: Catalytic Hydrogenation of Pyridines
The reduction of a pyridine ring is a fundamental and widely used method for accessing the piperidine core.[1][2] However, the aromatic stability of pyridine and the potential for catalyst inhibition by the basic nitrogen atom present significant hurdles.[2][3]
Frequently Asked Questions (FAQs)
Q1: My pyridine hydrogenation is slow or incomplete. What are the likely causes and how can I fix it?
A1: Slow or stalled reactions are common and typically stem from three main issues: catalyst activity, reaction conditions, or substrate/product inhibition.
-
Catalyst Deactivation/Poisoning: The catalyst's active sites can be blocked or "poisoned."
-
Cause: Impurities in the starting material (e.g., sulfur or phosphorus compounds) or the basic nitrogen of the pyridine/piperidine product binding too strongly to the metal center.[4][5]
-
Solution:
-
Purify the Pyridine Precursor: Ensure the starting material is free of potential poisons through techniques like distillation or chromatography.[2]
-
Use Acidic Additives: Adding acids like HCl or acetic acid protonates the nitrogen, reducing its ability to coordinate with and inhibit the catalyst.[2][4] This is a very common and effective strategy.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst can compensate for a certain degree of poisoning.[4]
-
Choose a More Robust Catalyst: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) often show greater resistance to nitrogen poisoning compared to palladium or platinum.[4][6][7]
-
-
-
Insufficient Reaction Conditions: The energy input may be inadequate to overcome the activation barrier of pyridine's aromaticity.[2]
-
Cause: Hydrogen pressure or reaction temperature is too low.
-
Solution: Systematically increase the hydrogen pressure and/or temperature. For challenging substrates, pressures exceeding 80 bar and temperatures above 80°C may be necessary.[4]
-
-
Poor Catalyst Quality: The catalyst itself may be inherently inactive.
Q2: I'm observing significant amounts of partially hydrogenated intermediates (e.g., tetrahydropyridines). How can I drive the reaction to completion?
A2: The formation of stable intermediates indicates that the reaction has stalled.
-
Cause: This is often due to catalyst deactivation before the reaction is complete or insufficient reaction time.[8]
-
Solution:
-
Increase Reaction Time or Catalyst Loading: The simplest approach is to allow the reaction to run longer or to increase the catalyst-to-substrate ratio.[8]
-
Sequential Catalyst Addition: Adding a fresh portion of the catalyst midway through the reaction can help push it to completion.
-
Optimize Conditions: Increasing hydrogen pressure and temperature can provide the necessary energy to reduce the final double bond.[2]
-
Q3: My reaction is not stereoselective, leading to a mixture of cis and trans isomers. How can I improve diastereoselectivity?
A3: Stereoselectivity is often dictated by the catalyst and the substrate's interaction with its surface.
-
Cause: The hydrogenation mechanism may not favor a single approach of the substrate to the catalyst surface.
-
Solution:
-
Catalyst Choice: Heterogeneous catalysts often favor cis-hydrogenation, where hydrogen atoms are added from the same face of the ring as it adsorbs to the catalyst surface.[9][10] Ruthenium-based catalysts, in particular, have shown excellent performance in diastereoselective cis-hydrogenation of substituted pyridines.[9][10]
-
Substrate Control: The steric bulk of substituents on the pyridine ring can direct the hydrogenation to the less hindered face, influencing the stereochemical outcome.
-
Troubleshooting Guide: Pyridine Hydrogenation
This table summarizes common problems and recommended solutions for the catalytic hydrogenation of pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by substrate, product, or impurities.[4][5] 2. Insufficient H₂ pressure or temperature.[2] 3. Inactive catalyst batch.[8] | 1. Purify starting materials; add an acidic additive (e.g., acetic acid).[2] 2. Incrementally increase pressure and/or temperature.[4] 3. Use a fresh, high-quality catalyst; consider Rh/C or PtO₂.[2][6] |
| Formation of Intermediates | 1. Incomplete reaction due to insufficient time or catalyst.[8] 2. Catalyst deactivation mid-reaction. | 1. Increase reaction time or catalyst loading.[8] 2. Add a second portion of fresh catalyst. |
| Poor Diastereoselectivity | 1. Catalyst does not sufficiently direct the stereochemical outcome. | 1. Screen different catalysts; Ru-based systems are often effective for cis-selectivity.[9][10] |
| Dehalogenation of Substrate | 1. The catalyst, particularly Pd/C, is highly active for hydrodehalogenation.[8] | 1. Switch to a catalyst less prone to this side reaction, such as PtO₂.[8] 2. Optimize solvent and temperature conditions. |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, combine the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).[2]
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% PtO₂ or Rh/C).[2]
-
Reaction Execution: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).[6][8] Stir the mixture at the desired temperature (e.g., 40-80 °C) for 4-24 hours.[2][6]
-
Monitoring: Track the reaction's progress using techniques like TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite. The filtrate can then be concentrated and purified as needed.
Catalyst Selection Workflow
Caption: Decision workflow for pyridine hydrogenation troubleshooting.
Section 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
For synthesizing N-aryl or N-heteroaryl piperidines, the Buchwald-Hartwig amination is an indispensable tool. However, challenges can arise from catalyst deactivation and competing side reactions.[11][12]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with piperidine is giving low yields. What's going wrong?
A1: Low yields in this reaction are often traced back to issues with the catalyst system or the reaction conditions.
-
Inactive Catalyst or Ligand: The palladium source or the phosphine ligand may be oxidized or degraded.
-
Ligand Poisoning/Deactivation: The piperidine nucleophile itself can coordinate to the palladium center, displacing the essential phosphine ligand and deactivating the catalyst.[4]
-
Presence of Water: Water can lead to unwanted side reactions, such as the hydroxylation of the aryl halide.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[11]
-
Q2: I'm seeing hydrodehalogenation of my aryl halide starting material as a major byproduct. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction where the halide on the electrophile is replaced by a hydrogen atom.
-
Cause: This can be promoted by the presence of water or other protic sources in the reaction mixture.[11] The choice of base and ligand can also influence this pathway.
-
Solution:
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand.[11] 2. Ligand poisoning by piperidine.[4] 3. Presence of water.[11] 4. Suboptimal temperature.[11] | 1. Use fresh, high-quality Pd source and ligand.[11] 2. Screen bulky, electron-rich phosphine ligands.[4] 3. Use anhydrous solvents and reagents.[11] 4. Optimize reaction temperature (typically 80-110 °C).[11] |
| Hydrodehalogenation | 1. Presence of water or protic impurities.[11] 2. Suboptimal base or ligand choice. | 1. Ensure strictly anhydrous conditions.[11] 2. Screen different bases and ligands. |
| Diarylation | 1. Piperidine has multiple reactive sites. | 1. Utilize a protecting group strategy to ensure chemoselectivity. |
Section 3: Organocatalysis in Piperidine Synthesis
Organocatalysis has emerged as a powerful, metal-free strategy for constructing complex piperidine scaffolds, often with high stereocontrol.[1][14] These reactions, such as domino Michael/cyclization sequences, rely on small organic molecules to catalyze the transformation.[14]
Frequently Asked Questions (FAQs)
Q1: My organocatalytic domino reaction to form a polysubstituted piperidine is not working. What should I check?
A1: The success of organocatalytic cascades often hinges on subtle factors related to the catalyst, substrate, and reaction environment.
-
Catalyst Inactivity: The organocatalyst may be impure or degraded.
-
Solution: Ensure the catalyst is of high purity. For proline-derived catalysts, for example, ensure it is stored correctly to prevent degradation.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or presence of additives can dramatically affect the reaction outcome.
-
Solution: Screen different solvents to find the optimal medium for the cascade reaction. The presence of co-catalysts, such as an acid, can be crucial for certain transformations.[1]
-
-
Poor Substrate Reactivity: The electronic or steric properties of the starting materials may be unfavorable.
-
Solution: If possible, modify the substrates to be more reactive. For instance, increasing the electrophilicity of a Michael acceptor can facilitate the initial addition step.
-
Organocatalytic Workflow Example
Caption: Troubleshooting workflow for an organocatalytic domino reaction.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of fentanyl analogue intermediates synthesis
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Technical Support Center: Hydrolysis of Ethyl 1-ethylpiperidine-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of piperidine-based compounds. Here, we address common challenges and frequently asked questions regarding the hydrolysis of the ester group in Ethyl 1-ethylpiperidine-4-carboxylate to its corresponding carboxylic acid, a crucial step in the synthesis of many pharmaceutical intermediates.
I. Reaction Overview & Mechanistic Considerations
The hydrolysis of this compound involves the cleavage of the ester bond to yield 1-ethylpiperidine-4-carboxylic acid and ethanol. This transformation can be achieved under acidic, basic, or enzymatic conditions, each with distinct mechanistic pathways and experimental considerations.
Mechanism of Hydrolysis
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products.[1][2][3] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][5][6]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally irreversible and proceeds to completion.[7][8] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[9][10] This intermediate then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[5]
-
Enzymatic Hydrolysis: This highly selective method utilizes enzymes, such as lipases or esterases, to catalyze the hydrolysis.[11] These biocatalysts can offer high enantioselectivity, which is particularly valuable in the synthesis of chiral compounds.[12]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of this compound.
Frequently Asked Questions
Q1: My hydrolysis reaction is not going to completion. What are the likely causes?
A1: Incomplete hydrolysis can stem from several factors:
-
For Acid-Catalyzed Reactions: Due to the reversible nature of acid-catalyzed hydrolysis, the reaction may reach equilibrium before all the starting material is consumed.[1][3] To drive the reaction to completion, consider increasing the amount of water or removing the ethanol by-product as it forms.[5]
-
For Base-Catalyzed Reactions: Insufficient base is a common culprit. A stoichiometric amount of base is required for the reaction to go to completion.[8] Ensure you are using at least one equivalent of base. For sterically hindered esters, a slight excess of base and elevated temperatures may be necessary.
-
Reaction Time and Temperature: The hydrolysis of some esters can be slow at room temperature. If you observe a low conversion rate, consider increasing the reaction temperature and extending the reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q2: I am observing the formation of an unknown impurity. What could it be?
A2: Side reactions can lead to the formation of impurities. A potential side reaction, especially under harsh basic conditions, is elimination. However, given the structure of this compound, this is less likely. More commonly, impurities may arise from the degradation of starting materials or products under prolonged exposure to harsh acidic or basic conditions. It is also possible that the starting material itself contains impurities. Characterize the impurity using techniques like NMR and Mass Spectrometry to identify its structure and adjust the reaction conditions accordingly.
Q3: How do I effectively monitor the progress of the hydrolysis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The product, 1-ethylpiperidine-4-carboxylic acid, is significantly more polar than the starting ester. Therefore, you should observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q4: What is the best work-up procedure to isolate the carboxylic acid product?
A4: The work-up procedure depends on the reaction conditions:
-
Acid-Catalyzed Hydrolysis: After the reaction is complete, the mixture is typically cooled and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The isoelectric point can be determined experimentally or estimated.
-
Base-Catalyzed Hydrolysis: The reaction mixture will contain the carboxylate salt. To obtain the free carboxylic acid, the mixture should be cooled and then acidified with a strong acid, such as HCl, until the pH is acidic.[1] This will protonate the carboxylate, causing the carboxylic acid to precipitate, which can then be collected by filtration.
Q5: Can I use an enzymatic method for this hydrolysis?
A5: Yes, enzymatic hydrolysis using lipases or other hydrolases is a viable option, especially if enantioselectivity is desired.[11][12] The choice of enzyme and reaction conditions (e.g., pH, temperature, co-solvent) will need to be optimized for this specific substrate.[11]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete hydrolysis.
III. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 volumes).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with 1% acetic acid). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to approximately 3-4 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethylpiperidine-4-carboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (5 volumes) and a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Isolation: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 6 M hydrochloric acid. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow for Hydrolysis and Product Isolation
Caption: General workflow for ester hydrolysis.
IV. Data Summary
| Condition | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acidic | 6 M HCl | 100-110 | 12-24 | 85-95 | Reversible reaction; requires excess water.[1][2] |
| Basic | 2 M NaOH in EtOH/H₂O | 80-90 | 2-6 | 90-98 | Irreversible reaction; faster than acidic hydrolysis.[7][8] |
V. References
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2004). ResearchGate. Retrieved from [Link]
-
Why are my ester hydrolysis not working. (2023). Reddit. Retrieved from [Link]
-
Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters. (2003). ElectronicsAndBooks. Retrieved from [Link]
-
Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents. (2007). ResearchGate. Retrieved from [Link]
-
Chemistry of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine. (2011). UC Irvine. Retrieved from [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperidine Synthesis. (1992). DTIC. Retrieved from [Link]
-
Process for Preparation of Piperidine Carboxylic Acid. (2008). Google Patents. Retrieved from
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and biological evaluation of novel quinolone-3-carboxylic acids. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
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Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]
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What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Retrieved from [Link]
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Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and their hydrolysis to the free nipecotic acid derivatives 5 b-k. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrolysis of esters mechanism. (2023). YouTube. Retrieved from [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Retrieved from [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Process for preparation of piperidine carboxylic acid. (2006). Google Patents. Retrieved from
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Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
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4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (2001). The Journal of Organic Chemistry. Retrieved from [Link]
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Ethyl nipecotate. (n.d.). Krackeler Scientific, Inc. Retrieved from [Link]
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Acid-catalyzed ester hydrolysis. (2014). Khan Academy. Retrieved from [Link]
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The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (2014). ResearchGate. Retrieved from [Link]
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Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Saponification of Ethyl Acetate Experiment. (n.d.). Scribd. Retrieved from [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Welcome to the Technical Support Center for managing reaction exotherms in large-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for one of the most critical safety challenges in chemical and pharmaceutical manufacturing. As your Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of thermal hazards.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exotherm Management
This section addresses common questions that form the foundation of understanding and managing exothermic reactions.
Q1: What is a reaction exotherm and why is it a major concern during scale-up?
A reaction exotherm is the heat generated by a chemical reaction. While manageable on a small laboratory scale, the risk associated with exotherms increases significantly during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio as the reactor size increases. In simpler terms, a larger reactor has proportionally less surface area available to dissipate the heat generated by its larger volume of reactants.[1][2] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise, potentially leading to a dangerous situation known as a thermal runaway.[3]
Q2: What is a thermal runaway and what are its potential consequences?
A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[3][4] This can cause a rapid and exponential rise in both temperature and pressure within the reactor.[5][6] The consequences of a thermal runaway can be catastrophic, ranging from boiling over of the reaction mixture and release of toxic fumes to vessel rupture, fire, and explosion.[7][8] A notable industrial accident that highlights the devastating potential of a thermal runaway is the T2 Laboratories incident in 2007, which resulted from an inadequate cooling system for an exothermic process.[5][9]
Q3: What are the primary causes of unexpected exotherms and thermal runaways?
Unexpected exotherms and subsequent thermal runaways can be triggered by a variety of factors, often related to deviations from established process parameters. Common causes include:
-
Inadequate Cooling: Failure of the cooling system is a primary cause. This could be due to a loss of coolant flow, a malfunctioning valve, or a utility failure.[3]
-
Incorrect Reagent Addition: Adding a reagent too quickly can lead to an accumulation of unreacted material.[1][2] If the reaction then initiates rapidly, the accumulated material can react all at once, overwhelming the cooling system.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the temperature is significantly higher than in the bulk of the reaction mixture.[10][11] These hot spots can initiate a runaway reaction.
-
Contamination: The presence of impurities can sometimes catalyze unintended side reactions that are highly exothermic.[7]
-
Human Error and Procedural Deviations: Incorrect charging of reagents, setting the wrong temperature, or other deviations from the established protocol are significant contributing factors to thermal incidents.[12]
Q4: What is the importance of reaction calorimetry in managing exotherms?
Reaction calorimetry is a critical experimental technique for assessing the thermal hazards of a chemical process.[13][14] It provides essential data to ensure safe scale-up, including:
-
Heat of Reaction (ΔHr): The total amount of heat released by the desired reaction.[14]
-
Heat Flow: The rate at which heat is generated during the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat generated by the reaction were to be absorbed by the reaction mass without any heat loss to the surroundings. This helps to quantify the worst-case scenario.[10][15]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure, considering the accumulation of unreacted starting material.[15]
This data is crucial for designing appropriate cooling systems, determining safe operating limits, and developing emergency procedures.[14][16]
Q5: What is the difference between preventative and protective measures for managing exotherms?
Preventative and protective measures are two distinct layers of safety in managing exothermic reactions.
-
Preventative Measures: These are proactive steps taken to avoid a thermal runaway from occurring in the first place. They include robust process control, such as precise temperature and addition rate control, effective agitation, and thorough operator training.[17]
-
Protective Measures: These are reactive systems designed to mitigate the consequences of a runaway reaction if preventative measures fail.[17] Examples include emergency relief systems (e.g., rupture discs and relief valves) to safely vent excess pressure, "crash" cooling with an emergency coolant, and reaction inhibition systems that inject a substance to stop the reaction.[17][18]
A comprehensive safety strategy incorporates both preventative and protective measures.
Section 2: Troubleshooting Guides - Responding to Exothermic Events
This section provides step-by-step guidance for specific issues that may be encountered during large-scale synthesis involving exothermic reactions.
Guide 1: Unexpected Temperature Spike During Reagent Addition
Symptom: The internal temperature of the reactor is rising rapidly and has exceeded the upper set point during the addition of a reagent.
Potential Causes:
-
Reagent addition rate is too high.
-
Cooling system is not performing adequately.
-
Insufficient agitation leading to poor heat transfer.
-
Incorrect concentration of the added reagent.
Immediate Actions:
-
Stop Reagent Addition IMMEDIATELY. This is the most critical first step to prevent further accumulation of unreacted material.[19]
-
Maximize Cooling: Ensure the cooling system is operating at full capacity. Check that coolant is flowing at the correct rate and temperature.[19]
-
Verify Agitation: Confirm that the agitator is running at the correct speed and is functioning properly.
-
Monitor Temperature and Pressure: Keep a close watch on the reactor's temperature and pressure readings.
-
Prepare for Emergency Procedures: If the temperature continues to rise despite these actions, be prepared to initiate your facility's emergency response plan, which may include emergency quenching or venting.
Follow-up and Prevention:
-
Review the Batch Record: After the situation is under control, thoroughly review the batch record to identify any deviations from the established procedure.
-
Re-evaluate Addition Rate: The addition rate may need to be reduced in future batches to ensure the cooling system can keep up with the heat generation.
-
Check Cooling System Performance: Conduct a thorough check of the cooling system to ensure it is functioning as designed.
-
Verify Reagent Concentration: Confirm that the concentration of the reagent used was correct.
Guide 2: Delayed Exotherm After Reagent Addition is Complete
Symptom: The temperature of the reaction begins to rise unexpectedly after the addition of all reagents is complete and the reaction was thought to be proceeding normally.
Potential Causes:
-
Induction Period: Some reactions have an induction period, and the main exotherm is delayed.
-
Poor Mixing: A pocket of unreacted material may have accumulated and is now reacting.
-
Catalyst Initiation: The catalyst may have taken longer than expected to become fully active.
Immediate Actions:
-
Ensure Cooling is Active: Verify that the cooling system is still engaged and functioning correctly.
-
Monitor Vigorously: Pay close attention to the rate of temperature rise.
-
Maintain Agitation: Ensure mixing is continuous and effective to promote even heat distribution.
-
Consult Process Hazard Analysis (PHA): Refer to your PHA documentation for this specific process to understand the potential for delayed exotherms and the recommended response.
Follow-up and Prevention:
-
Characterize the Reaction Profile: Use reaction calorimetry to fully understand the reaction profile, including any induction periods or delayed exotherms.
-
Adjust Procedure: The standard operating procedure may need to be adjusted to account for a hold period with active cooling after the addition is complete.
-
Improve Mixing Studies: If poor mixing is suspected, further studies on the effectiveness of the agitation in the reactor may be necessary.
Guide 3: Localized Hot Spots or Boiling at the Reactor Wall
Symptom: Observers notice localized boiling or fuming near the reactor walls or at the point of reagent addition, even though the bulk temperature reading is within the acceptable range.
Potential Causes:
-
Severe Mixing Issues: The agitator may not be effectively mixing the entire contents of the reactor, leading to stagnant zones.
-
Viscosity Changes: The viscosity of the reaction mixture may have increased, making it more difficult to mix.
-
Fouling on Reactor Walls: A buildup of material on the reactor walls can insulate the reaction mixture from the cooling jacket, leading to localized overheating.
Immediate Actions:
-
Stop Reagent Addition: If addition is in progress, stop it immediately.
-
Adjust Agitation: If it is safe to do so, consider increasing the agitation speed to try and break up the hot spots.
-
Maximize Cooling: Ensure the cooling system is at maximum capacity.
Follow-up and Prevention:
-
Reactor and Agitator Design Review: The design of the reactor and the type of agitator may not be suitable for the reaction. A review by a chemical engineer is recommended.
-
Implement a Cleaning Protocol: If fouling is an issue, a robust cleaning protocol for the reactor between batches is necessary.
-
Consider In-line Monitoring: The use of multiple temperature probes at different locations within the reactor can help to detect hot spots.
Section 3: Data and Visualization
Table 1: Key Parameters for Thermal Hazard Assessment
| Parameter | Symbol | Description | Typical Measurement Technique |
| Heat of Reaction | ΔHr | Total heat released or absorbed by the reaction. | Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC) |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the reaction mass by one degree. | Reaction Calorimetry (RC) |
| Adiabatic Temperature Rise | ΔTad | The maximum possible temperature rise in a worst-case scenario (no heat loss). | Calculated from ΔHr and Cp |
| Onset Temperature | Tonset | The temperature at which an unintended decomposition reaction begins to generate heat. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) |
| Maximum Temperature of Synthesis Reaction | MTSR | The highest temperature achievable in the event of a cooling failure. | Calculated from reaction calorimetry data |
Diagram 1: Decision Tree for Managing an Unexpected Exotherm
Caption: Balancing heat generation and removal in a large-scale reactor.
References
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Etchells, J. (n.d.). Relief system design for exothermic runaway: the HSE strategy. IChemE. Retrieved from [Link]
- MacDonald, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1183, pp. 1-22). American Chemical Society.
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AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
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Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
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Barton, J. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE. Retrieved from [Link]
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DEKRA. (2019, October 15). Manage Chemical Reactivity Hazards with Emergency Relief System Design. Retrieved from [Link]
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IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
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Gharda, K. (n.d.). Practical approach to prediction and prevention of runaway reactions. The Indian Chemical Engineer. Retrieved from [Link]
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Bio-Equip. (2025, May 9). Scale-Up Challenges in Bioreactor Systems and How to Overcome Them. Retrieved from [Link]
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Jensen Hughes. (2019, September 13). Emergency Relief System Design. Retrieved from [Link]
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METTLER TOLEDO. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Retrieved from [Link]
- Le, T., & Tritos, N. A. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2339-2350.
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Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It. Retrieved from [Link]
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ioMosaic. (n.d.). Our Emergency Relief Systems Design Approach. Retrieved from [Link]
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Fauske & Associates. (2023, November 9). The Impact of Physical Properties for Emergency Relief System Design. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Reaction Calorimetry Guide. Retrieved from [Link]
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AZoM. (2024, June 18). What is Thermal Runaway? Retrieved from [Link]
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Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from [Link]
- Chen, J., et al. (2020). Inhibition of exothermic runaway of batch reactors for the homogeneous esterification using nano-encapsulated phase change materials. Chemical Engineering Journal, 380, 122497.
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ResearchGate. (n.d.). Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards. Retrieved from [Link]
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HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes. Retrieved from [Link]
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Sigma-HSE. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES. Retrieved from [Link]
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Sigma-HSE. (2021, March 28). How to develop a process safety strategy for thermal runaway. Retrieved from [Link]
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Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem? Retrieved from [Link]
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Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. Retrieved from [Link]
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ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Retrieved from [Link]
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Chinese Academy of Sciences. (n.d.). How to Assess the Thermal Hazards of Chemicals in Industry. Retrieved from [Link]
-
Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
- He, S. (2022). HEAT TRANSFER ISSUES IN CURRENT AND NEXT GENERATION NUCLEAR REACTORS. Nuclear Engineering and Technology, 54(4), 1147-1157.
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METTLER TOLEDO. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
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MDPI. (n.d.). Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
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Technical Support Center: Purifying Piperidine-Based Compounds by Recrystallization
Welcome to the technical support guide for the recrystallization of piperidine-based compounds. Piperidine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and specialty chemicals.[1][2] Achieving high purity is paramount, and recrystallization remains one of the most powerful, economical, and scalable methods for purifying solid organic compounds.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both practical solutions and the underlying scientific principles to overcome common challenges.
Section 1: The Fundamentals - Getting Started with Piperidine Recrystallization
Q1: What makes piperidine compounds unique or challenging to recrystallize?
Piperidine-based molecules present a distinct set of physicochemical properties that must be considered:
-
Basicity: The nitrogen atom in the piperidine ring is basic. This makes the compound susceptible to forming salts with acidic impurities or even atmospheric carbon dioxide, which can precipitate as an impurity (e.g., piperidine carbonate).[4][5]
-
Polarity & Solubility: The piperidine moiety imparts a degree of polarity. These compounds are often highly soluble in polar solvents like water and alcohols due to hydrogen bonding, which can sometimes make crystallization challenging.[6] Conversely, they may have limited solubility in nonpolar solvents like hexanes.[6]
-
Hygroscopicity: Many simple piperidines and their salts can absorb moisture from the air, which can interfere with the crystallization process by acting as an impurity or an unintended co-solvent.[6]
-
Oxidation: Over time, especially with exposure to air and light, piperidine derivatives can oxidize, often leading to discoloration (e.g., a yellow or brown tint) that needs to be removed.[1]
Understanding these core properties is the first step in designing a robust recrystallization protocol.
Q2: How do I select the right solvent for my piperidine derivative? This seems like trial and error.
While there is an empirical component, solvent selection is a systematic process, not random guesswork.[7] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3][8] This temperature-dependent solubility is the driving force of recrystallization.
A systematic approach is highly recommended:
-
Estimate Polarity: First, assess the overall polarity of your molecule. Is the piperidine ring substituted with large, nonpolar groups, or does it contain polar functional groups like hydroxyls or amides? Remember the principle of "like dissolves like": polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8]
-
Small-Scale Screening: Use small test tubes to test the solubility of 10-20 mg of your crude compound in various solvents (0.5-1.0 mL).[1] A good starting palette of solvents is shown in the table below.
-
Observe at Two Temperatures:
-
Room Temperature: Does the compound dissolve? If yes, the solvent is likely too good, and you will have poor recovery. Set it aside.
-
Heating: If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Does it dissolve completely? If yes, this is a promising candidate.
-
Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The rapid formation of high-quality crystals indicates an excellent solvent choice.[1]
-
Workflow for Systematic Solvent Selection
Caption: A decision tree for selecting an appropriate recrystallization solvent.
Table 1: Common Solvents for Recrystallization Screening of Piperidine Derivatives
| Solvent | Class | Boiling Point (°C) | Polarity | Common Use Cases & Comments |
| Water | Protic, Polar | 100 | High | Excellent for highly polar compounds or piperidine salts (e.g., hydrochlorides). Can be difficult to remove.[9] |
| Ethanol (EtOH) | Protic, Polar | 78 | High | A versatile and general-purpose solvent for many piperidines.[2][9] Often used in combination with water or a nonpolar anti-solvent. |
| Isopropanol (IPA) | Protic, Polar | 82 | Medium | Similar to ethanol but slightly less polar. Good for compounds that are too soluble in ethanol.[10] |
| Acetonitrile | Aprotic, Polar | 82 | Medium | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Aprotic, Mid-Polar | 77 | Medium | A good starting point for many N-substituted piperidines. Often paired with hexanes/heptane. |
| Toluene | Aromatic, Nonpolar | 111 | Low | Useful for less polar derivatives. Its high boiling point can sometimes lead to oiling out.[11] |
| Hexanes/Heptane | Aliphatic, Nonpolar | 69 / 98 | Low | Rarely used alone unless the compound is very nonpolar. Most often used as an "anti-solvent" or "poor" solvent in a two-solvent system.[9] Prone to causing oiling out if used improperly.[9] |
Section 2: Troubleshooting Common Recrystallization Problems
This section addresses the most frequent issues encountered during the purification of piperidine-based compounds.
Q3: I've cooled my solution, but no crystals are forming. What should I do?
This is a classic problem indicating that the solution is not sufficiently supersaturated.[12] The cause is often using too much solvent.[13]
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12][14] The microscopic imperfections on the glass provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[12][14] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution again and boil off some of the solvent (e.g., 10-20% of the volume).[13][14] This increases the solute concentration. Let it cool slowly again.
-
Cool to a Lower Temperature: If you've only cooled to room temperature, try using an ice-water bath, or even a dry ice/acetone bath for a short period, though be aware that very rapid cooling can trap impurities.[14]
-
Consider an Anti-Solvent: If you are using a single-solvent system and none of the above work, it may be time to try a two-solvent (solvent/anti-solvent) system. See Q5 for details.
Q4: My compound is separating as an oil, not a solid! ("Oiling Out") What's happening and how do I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[14] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of an impure version of your compound).[14][15] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[15][16]
Common Causes & Solutions:
-
Cause 1: High Impurity Level. Significant amounts of impurities can dramatically depress the melting point of your compound.[14][15]
-
Solution: Try to pre-purify the material using a different method (like a quick filtration through a silica plug) or simply proceed with the oiling out, let the oil solidify (it often becomes a glassy solid), and then re-crystallize that material a second time.[15] The first attempt will have at least removed some impurities.
-
-
Cause 2: Solvent Boiling Point is Too High. If the solvent's boiling point is higher than the compound's melting point, it will inevitably oil out.[11]
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause 3: Cooling Too Rapidly. Dropping a hot flask directly into an ice bath can cause the solution to become supersaturated too quickly at too high a temperature.
-
Solution: Allow the solution to cool slowly to room temperature first, allowing crystals to form gradually. Insulate the flask with paper towels to slow the cooling rate even further.[14]
-
-
Cause 4: Solvent Polarity Mismatch. This is common when adding a nonpolar anti-solvent (like hexanes) too quickly to a polar solution. The compound crashes out into an immiscible, solute-rich liquid phase.[15]
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to increase overall solubility.[14] Then, when adding the anti-solvent, do it very slowly at the boiling point of the mixture, and ensure vigorous stirring.
-
Q5: My yield is very low. How can I improve recovery?
Low recovery is frustrating but often correctable.
Troubleshooting Steps:
-
Check the Mother Liquor: The most common reason for low yield is using too much solvent, leaving a significant portion of your product dissolved in the filtered solvent (the mother liquor).[13] Try evaporating the mother liquor. If a large amount of solid appears, you used too much solvent. Rework the material using less solvent on the next attempt.
-
Ensure Complete Cooling: Make sure you have cooled the flask in an ice bath for a sufficient amount of time (at least 15-20 minutes) to maximize precipitation.
-
Minimize Wash Volume: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[1]
-
Avoid Premature Crystallization: If your compound crystallizes very quickly in the funnel during a hot filtration (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[1]
Section 3: Protocols and Advanced Techniques
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent where the piperidine derivative is soluble when hot and insoluble when cold, as determined by small-scale tests.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the compound at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[3]
-
Hot Filtration (Optional): If insoluble impurities (dust, etc.) or colored, tarry materials are present, perform a hot gravity filtration. Add a small excess of solvent (~5%) to prevent premature crystallization. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[1]
-
Collection and Washing: Collect the crystals by suction filtration (using a Büchner funnel). Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is ideal when no single solvent has the desired solubility properties. You will use a "good" solvent in which the compound is very soluble and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[1][17] Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Toluene/Heptane.[9]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[1][15] This point of persistent cloudiness is the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[15]
-
Crystallization, Collection, and Drying: Follow steps 4-6 from the Single-Solvent protocol above.
Troubleshooting Decision Tree for Recrystallization
Caption: A workflow for troubleshooting common recrystallization failures.
Section 4: Special Considerations for Piperidine APIs
Q6: My piperidine compound is an Active Pharmaceutical Ingredient (API). Should I be concerned about polymorphism?
Yes, absolutely. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[18][19] These different forms, or polymorphs, can have significantly different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.[18][20]
-
Stability: One polymorph may be more chemically or physically stable than another.
-
Hygroscopicity: Different forms can have different tendencies to absorb water.
-
Mechanical Properties: This affects tablet formulation and manufacturing.[18]
For APIs, it is critical to control the crystallization process to consistently produce the same, most stable polymorphic form.[21] An unexpected polymorphic transformation can have serious consequences for the safety and efficacy of the final drug product. A thorough polymorph screen is a standard part of drug development.[21]
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Quora. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2025). What are the purification methods for piperidines?. Blog. Retrieved from [Link]
-
Jones, G., & Wallis, E. S. (1949). A New Synthesis of Piperidine. Canadian Journal of Research, 27b(4), 284-290. Retrieved from [Link]
-
Kim, S., et al. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Quora. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
American Chemical Society. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Retrieved from [Link]
- Google Patents. (1959). US2868793A - Purification of piperidines.
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. Retrieved from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Semantic Scholar. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
-
ResearchGate. (2020). Polymorphism in Active Pharmaceutical Ingradients (APIs). Retrieved from [Link]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
- Google Patents. (1944). US2363157A - Process for purifying piperidine.
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Technical Support Center: Navigating the Strecker-Type Condensation of Piperidones
Welcome to the technical support center for the Strecker-type condensation of piperidones. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to synthesize α,α-disubstituted amino acids incorporated into a piperidine ring. Such scaffolds are of significant interest in drug discovery.
This document moves beyond standard textbook procedures to address the specific and often challenging pitfalls encountered when using cyclic ketones like piperidones as substrates. Here, we provide field-tested insights, troubleshooting protocols, and a deep dive into the mechanistic underpinnings of common experimental failures.
Frequently Asked Questions (FAQs)
Q1: Why is my Strecker reaction with N-Boc-4-piperidone giving very low yields compared to simpler aldehydes?
A: This is a common observation. The reaction with ketones, in general, is slower and often results in less favorable equilibria compared to aldehydes.[1] This is primarily due to the increased steric hindrance around the carbonyl carbon, which disfavors the nucleophilic attack by both the amine and the cyanide ion. Piperidones, being cyclic ketones, present a distinct steric environment that can exacerbate this issue.
Q2: I see a significant amount of an unreacted starting material and a new, unexpected byproduct. What could it be?
A: You are likely observing the formation of a cyanohydrin.[2][3] The addition of cyanide to the carbonyl group is a reversible equilibrium that competes with the formation of the iminium ion necessary for the Strecker pathway. If iminium ion formation is slow (due to a sterically hindered ketone or a less nucleophilic amine), the cyanohydrin can become the major product.
Q3: My aminonitrile product seems to be decomposing during workup or purification. Is this common?
A: Yes, the α-aminonitrile product can be labile, particularly under basic conditions. It can undergo a retro-Strecker reaction , eliminating hydrogen cyanide to revert to the imine (which can then hydrolyze back to the piperidone).[4] Alkaline conditions, such as a basic aqueous workup (e.g., with sodium carbonate), can facilitate this decomposition.
Q4: I've successfully made the α-aminonitrile, but I'm struggling to hydrolyze it to the final amino acid. Why is this step so difficult?
A: The nitrile group in an α,α-disubstituted aminonitrile derived from a piperidone is sterically hindered (a quaternary carbon center). This steric bulk significantly slows down the rate of hydrolysis, which requires the approach of water or hydroxide to the nitrile carbon. Both acidic and basic hydrolysis often require harsh conditions (high temperatures, prolonged reaction times), which can lead to degradation or side reactions.[5]
Q5: Can I use ammonium carbonate directly, similar to a Bucherer-Bergs reaction?
A: While mechanistically related, using ammonium carbonate and potassium cyanide directly with your piperidone will likely lead to the formation of a spiro-hydantoin , not the desired α-aminonitrile or amino acid.[6][7][8] The Bucherer-Bergs reaction is a highly efficient method for producing hydantoins from ketones and is a critical potential side reaction to be aware of.[6][9][10]
Troubleshooting Guide: Common Pitfalls & Solutions
This section provides a deeper analysis of common problems and detailed protocols to overcome them.
Problem 1: Low or No Yield of the α-Aminonitrile Intermediate
The formation of the α-aminonitrile is governed by a series of equilibria. With piperidones, the equilibrium often does not favor the product.
Root Cause Analysis:
-
Inefficient Iminium Ion Formation: The condensation of the amine with the sterically hindered piperidone carbonyl is often the rate-limiting step. The equilibrium may lie far to the left (favoring the starting materials).
-
Competing Cyanohydrin Equilibrium: The direct addition of cyanide to the piperidone carbonyl forms a cyanohydrin, sequestering the starting material.[2][3]
-
Retro-Strecker Reaction: The product itself can revert to starting materials, especially if the reaction is run at elevated temperatures or under basic conditions for extended periods.[4]
// Explanations note1 [label="Equilibrium 1:\nSlow due to steric hindrance.", shape=note, pos="2.5,2.5!", width=1.5, height=0.5, fillcolor="#FBBC05", fontcolor="#202124"]; note2 [label="Equilibrium 2:\nCompetes with iminium formation.", shape=note, pos="2.5,0.5!", width=1.5, height=0.5, fillcolor="#FBBC05", fontcolor="#202124"]; note3 [label="Product can revert via\nretro-Strecker reaction.", shape=note, pos="5.5,1.5!", width=1.5, height=0.5, fillcolor="#FBBC05", fontcolor="#202124"];
Iminium -> note1 [style=invis]; Cyanohydrin -> note2 [style=invis]; Aminonitrile -> note3 [style=invis]; } .dot Caption: Competing equilibria in the Strecker synthesis of piperidones.
Solutions & Experimental Protocols:
-
Protocol 1.1: Driving Iminium Formation with a Dehydrating Agent
To push the equilibrium towards the iminium ion, it is crucial to remove the water formed during the condensation step.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected piperidone (1.0 equiv) and anhydrous magnesium sulfate (MgSO₄, 2.0 equiv).
-
Solvent: Add an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add the amine source (e.g., ammonium chloride, NH₄Cl, 1.5 equiv).
-
Stirring: Allow the mixture to stir at room temperature for 2-4 hours to facilitate imine formation.
-
Cyanide Addition: Cool the reaction to 0 °C and add the cyanide source (e.g., potassium cyanide, KCN, 1.5 equiv) portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Protocol 1.2: Using Trimethylsilyl Cyanide (TMSCN) to Trap the Imine
TMSCN can act as a less basic and anhydrous source of cyanide, often providing better results with sensitive substrates.
-
Setup: In a fume hood, dissolve the N-protected piperidone (1.0 equiv) and the amine (e.g., benzylamine, 1.1 equiv) in an anhydrous solvent like DCM.
-
Lewis Acid (Optional but Recommended): Add a catalytic amount of a Lewis acid such as zinc iodide (ZnI₂, 0.1 equiv) or ytterbium triflate (Yb(OTf)₃, 0.05 equiv). This can help activate the carbonyl.
-
TMSCN Addition: Cool the mixture to 0 °C and add TMSCN (1.2 equiv) dropwise via syringe. Caution: TMSCN reacts with moisture to release highly toxic HCN gas.
-
Reaction: Stir at 0 °C to room temperature until completion.
-
Workup: Quench the reaction carefully at 0 °C with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Parameter Optimization Table:
| Parameter | Standard Condition | Optimized for Piperidones | Rationale |
| Cyanide Source | KCN / NH₄Cl in H₂O/MeOH | TMSCN or KCN with MgSO₄ | Anhydrous conditions favor iminium formation over cyanohydrin. |
| Solvent | Methanol / Ethanol | Anhydrous DCM, THF, or Toluene | Prevents water from shifting equilibrium back to starting materials. |
| Temperature | Room Temp to 50 °C | 0 °C to Room Temp | Lower temperatures can disfavor the retro-Strecker reaction. |
| Additives | None | Anhydrous MgSO₄ or molecular sieves | Act as dehydrating agents to drive the reaction forward.[11] |
| Catalyst | None (or acid/base) | Catalytic Lewis Acid (e.g., ZnI₂) | Activates the carbonyl for nucleophilic attack. |
Problem 2: The Bucherer-Bergs Reaction - The Hydantoin Pitfall
When using ammonium carbonate or when CO₂ (from air) is not excluded, the reaction can be diverted to form a spiro-hydantoin.
Preventative Measures:
-
Avoid Carbonate Sources: Do not use ammonium carbonate if the amino acid is the desired product. Use ammonium chloride or a primary amine as the nitrogen source.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) helps to exclude atmospheric CO₂, which can contribute to hydantoin formation, especially in the presence of ammonia.
-
pH Control: Maintain a mildly acidic to neutral pH. The Bucherer-Bergs reaction is typically favored under basic conditions where carbonate is more soluble and reactive.
Problem 3: Hydrolysis of the Sterically Hindered α-Aminonitrile
This is often the most challenging step. The quaternary carbon adjacent to the nitrile group shields it from attack.
Root Cause Analysis:
-
Steric Hindrance: The four substituents around the α-carbon physically block the trajectory of incoming nucleophiles (H₂O or OH⁻).
-
Harsh Conditions Lead to Degradation: Forcing the reaction with high heat and strong acid/base for long periods can cleave protecting groups (like N-Boc) or cause other undesired side reactions.
Solutions & Experimental Protocols:
-
Protocol 3.1: Two-Stage Strong Acid Hydrolysis
This protocol attempts to first form the intermediate amide, which may be easier to hydrolyze.
-
Amide Formation: Dissolve the α-aminonitrile (1.0 equiv) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Stir for 1-2 hours, then allow to warm to room temperature and stir for 12-24 hours. Carefully pour the mixture onto ice to quench. The intermediate α-amino amide may precipitate and can be isolated.
-
Amide Hydrolysis: Take the crude α-amino amide and reflux in 6M hydrochloric acid (HCl) for 24-72 hours. Monitor the reaction for the disappearance of the amide and the appearance of the amino acid product by LC-MS.
-
-
Protocol 3.2: Pinner Reaction followed by Hydrolysis
The Pinner reaction converts the nitrile to an imidate ester, which is much more readily hydrolyzed.
-
Setup: Suspend or dissolve the α-aminonitrile (1.0 equiv) in anhydrous ethanol or methanol.
-
Acidification: Cool the mixture to 0 °C and bubble anhydrous HCl gas through the solution until saturation, or add a pre-made solution of HCl in the alcohol (e.g., 4M HCl in Dioxane, then add the alcohol).
-
Imidate Formation: Seal the vessel and let it stand at 0-4 °C for 24-48 hours. The imidate hydrochloride salt will often precipitate.
-
Hydrolysis: Isolate the imidate salt by filtration, wash with cold anhydrous ether, and then add it to water and stir at room temperature. The imidate will hydrolyze rapidly to the corresponding ester.
-
Saponification: Add NaOH or LiOH to the aqueous mixture to saponify the ester to the final amino acid.
-
References
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Organic Chemistry Class Notes. (n.d.). Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]
- Grygorenko, O. O., et al. (2015). Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Molecules. This reference is synthesized from the contents of the search result which mentions the difficulty of Strecker reactions with ketones in the context of a complex synthesis.
-
Soai, K., et al. (2023). Chirally and chemically reversible Strecker reaction. PNAS. [Link]
-
Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]
- Papakyriakou, M., et al. (2014). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 55(46), 6344-6347. This reference is synthesized from a search result about mild hydrolysis of hindered nitriles.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (2023, December 29). Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. (2023, May 2). Strecker Synthesis. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
Petasis, N. A., & Akritopoulou-Zanze, I. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 23(7), 1759. [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]
-
Leah4sci. (2021, February 2). 6: Formation and reactions of cyanohydrins [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 18). Cyanohydrin. [Link]
- Cativiela, C., et al. (1997). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Tetrahedron, 53(12), 4479-4486. This reference is synthesized from a search result discussing stereochemistry in Strecker reactions with cyclic ketones.
-
Chemnotcheem. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
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Technical Support Center: Enhancing the Efficiency of N-Debenzylation in Piperidine Synthesis
Welcome to the technical support center for N-debenzylation in piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the N-benzyl (Bn) protecting group—a critical step in the synthesis of many pharmaceutical compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain methods are chosen and how to troubleshoot the inevitable challenges that arise in the lab.
PART 1: Troubleshooting Guide - Common Issues & Solutions
N-debenzylation reactions, particularly catalytic hydrogenolysis, are workhorse transformations in organic synthesis. However, their success is highly substrate-dependent and sensitive to reaction conditions. Below are common problems encountered during the N-debenzylation of piperidines, with potential causes and actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Incomplete or Stalled Reaction | A. Catalyst Inactivity/Poisoning: Sulfur-containing functional groups, certain nitrogen heterocycles, or impurities from previous steps can poison the palladium catalyst.[1][2] The product amine itself can also act as a poison, slowing the reaction.[3][4] | A1. Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading (e.g., from 10 mol% to 20-25 wt%) can provide more active sites to overcome poisoning.[5] A2. Use Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more robust and less susceptible to poisoning by amines than Pd/C.[6][7] A3. Add an Acid: Introducing a stoichiometric amount of a mild acid like acetic acid (HOAc) or a stronger acid like HCl protonates the basic nitrogen of the piperidine substrate and product. This prevents them from coordinating to and poisoning the palladium surface, thereby accelerating the reaction.[3][5][6][8] A4. Purify Starting Material: Ensure the N-benzylpiperidine substrate is free from sulfur-containing reagents or other potential poisons from previous steps.[2] |
| B. Insufficient Hydrogen Pressure/Availability: For catalytic hydrogenations using H₂ gas, poor mixing or low pressure can limit the availability of hydrogen at the catalyst surface.[5][9] | B1. Ensure Vigorous Stirring: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous agitation is critical to ensure efficient mass transfer of hydrogen to the catalyst surface.[5][9] B2. Increase Hydrogen Pressure: If balloon pressure is insufficient, move to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 50 psi). | |
| C. Steric Hindrance: Bulky substituents near the benzylic position can hinder the substrate's approach to the catalyst surface. | C1. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers.[6] C2. Switch to a Chemical Method: If hydrogenolysis fails, consider alternative methods like oxidation with N-Iodosuccinimide (NIS) or reaction with diisopropyl azodicarboxylate (DIAD), which may be less sensitive to steric bulk.[10][11] | |
| 2. Side Reactions (e.g., N-alkylation, Ring Reduction) | A. Reactive Solvent: Alcoholic solvents like methanol or ethanol, while common, can sometimes lead to N-alkylation of the newly formed secondary amine with the solvent itself, especially at elevated temperatures. | A1. Change Solvent: Switch to a less reactive solvent such as ethyl acetate (EtOAc), tetrahydrofuran (THF), or trifluoroethanol (TFE). TFE is particularly effective at preventing N-alkylation.[9] A2. Avoid Excessive Heat: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| B. Over-reduction: If the piperidine ring contains reducible functional groups (e.g., aromatic substituents), they may be reduced under the hydrogenation conditions. | B1. Use a More Chemoselective Catalyst: A Pd/C-ethylenediamine complex [Pd/C(en)] has been shown to selectively hydrogenate other functional groups without cleaving O-benzyl or N-Cbz groups, indicating its potential for milder, more selective reductions.[12] B2. Choose Transfer Hydrogenation: Catalytic transfer hydrogenation using ammonium formate is often milder and more chemoselective than using high-pressure hydrogen gas.[13][14] | |
| 3. Catalyst is Pyrophoric/Difficult to Handle | A. Inherent Property of Pd/C: Palladium on carbon, especially when dry and saturated with hydrogen, is highly pyrophoric and can ignite upon contact with air or solvents.[9][15] | A1. Handle with Care: Never allow the catalyst filter cake to dry completely in the air.[9] Keep it wet with solvent during filtration. A2. Inert Atmosphere Filtration: Filter the catalyst under an inert atmosphere (e.g., Nitrogen or Argon). A3. Quench Before Disposal: After filtration, carefully quench the catalyst on the filter paper or Celite® with water before disposal to prevent fires.[9] |
PART 2: Frequently Asked Questions (FAQs) & Scientific Insights
This section delves deeper into the "why" behind common experimental choices, providing the scientific rationale to empower your decision-making process.
Q1: When should I choose catalytic transfer hydrogenation over standard hydrogenation with H₂ gas?
A: Catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule like ammonium formate or formic acid, is an excellent alternative to using flammable and potentially explosive hydrogen gas.[9][13]
-
Causality: CTH offers significant practical advantages. It does not require specialized high-pressure equipment, making it more accessible and safer for standard laboratory setups. The reaction is typically run at reflux in methanol or ethanol, and the hydrogen is generated in situ on the catalyst surface from the donor molecule.[13] This method is particularly advantageous for small-scale reactions where handling gas cylinders is cumbersome. It can also be milder, sometimes offering better chemoselectivity.[13]
Q2: My substrate has acid-sensitive functional groups. How can I facilitate a sluggish debenzylation without adding acid?
A: This is a common challenge. While acid addition is a go-to strategy, it's incompatible with acid-labile groups like acetals or Boc-protecting groups.
-
Expertise & Experience: In this scenario, focus on optimizing other reaction parameters.
-
Mixed Catalyst System: A combination of Pd/C and Pd(OH)₂/C (Pearlman's catalyst) has been shown to be more effective than either catalyst alone for difficult debenzylations, potentially shortening reaction times without the need for acid.[7]
-
Heterogeneous Acid Co-catalyst: A novel approach involves using a solid, reusable acid co-catalyst like niobic acid on carbon (Nb₂O₅/C) alongside Pd/C. This combination has been shown to effectively facilitate the reaction, and because the acid is heterogeneous, the bulk of the solution remains neutral, protecting sensitive groups. The catalysts can be simply filtered off post-reaction.[3][16]
-
Q3: What is the underlying mechanism of catalytic hydrogenolysis for N-debenzylation?
A: Understanding the mechanism helps in troubleshooting. The reaction occurs on the surface of the heterogeneous palladium catalyst.
-
Authoritative Grounding: The generally accepted mechanism involves several key steps:
-
Adsorption: Both the N-benzylpiperidine and molecular hydrogen (H₂) adsorb onto the palladium surface.
-
Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the palladium surface to form active palladium hydride species.
-
C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed amine is attacked by the active hydrogen species, leading to its cleavage.
-
Product Formation & Desorption: This cleavage results in the formation of the deprotected piperidine and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
-
Visualizing the Experimental Workflow
The choice of N-debenzylation method is highly dependent on the substrate's functional group tolerance. The following decision tree illustrates a logical workflow for method selection.
Caption: Decision tree for selecting an N-debenzylation method.
PART 3: Experimental Protocols
These protocols provide a starting point. Optimization of catalyst loading, solvent, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: Standard Catalytic Hydrogenation (H₂ Balloon)
This protocol describes a general and widely used procedure for N-debenzylation.[9]
-
Reaction Setup: To a solution of the N-benzyl protected piperidine (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol), add 10% Pd/C catalyst (typically 10-20 mol% Pd).
-
Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial.[5][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen).
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® with water before disposal.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected piperidine, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
This protocol offers a convenient alternative to using flammable hydrogen gas.[9][13]
-
Reaction Setup: In a round-bottom flask, add the N-benzyl protected piperidine (1.0 mmol), 10% Pd/C (a weight equal to the substrate), and dry methanol (20 mL).[13]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in one portion under a nitrogen atmosphere.
-
Reaction: Stir the resulting mixture at reflux temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the catalyst by filtration through a Celite® pad. Wash the pad with chloroform or methanol.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired deprotected piperidine.[13]
References
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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Haddach, A. A., Kelleman, A., & DeArruda, D. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]
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Fairweather, J. K., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 6(6), 921-924. [Link]
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Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]
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Otsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2876-2881. [Link]
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Otsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [Link]
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Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. ResearchGate. [Link]
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Kroutil, J., Trnka, T., & Černý, M. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Synthesis, 2004(03), 446-450. [Link]
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Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10359-10372. [Link]
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Sajiki, H., et al. (2001). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 66(26), 8939-8941. [Link]
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Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. [Link]
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Kim, J., & Jang, D. O. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3644-3647. [Link]
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Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. ResearchGate. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. [Link]
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Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
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Deprotection of N-benzyl piperidine compound. Sciencemadness Discussion Board. [Link]
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Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of N-Alkylated Piperidine-4-Carboxylates
Introduction: The Central Role of the N-Alkylated Piperidine-4-Carboxylate Scaffold
The N-alkylated piperidine-4-carboxylate motif is a cornerstone in modern medicinal chemistry. Its rigid, saturated heterocyclic structure provides a reliable three-dimensional scaffold to orient pharmacophoric groups, while the tertiary amine and ester functionalities offer handles for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. This privileged scaffold is embedded in a wide array of pharmaceutical agents, from potent analgesics to innovative treatments for neurological disorders.
Given its importance, the efficient and selective synthesis of N-alkylated piperidine-4-carboxylates is a critical task for researchers in drug discovery and development. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall cost-effectiveness of a drug development campaign. This guide provides an in-depth comparison of two prevalent methodologies for the N-alkylation of piperidine-4-carboxylate esters: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for the synthesis of a model compound, ethyl 1-benzylpiperidine-4-carboxylate, and offer a comparative analysis to guide your synthetic strategy.
Methodology 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classic and straightforward approach that relies on the nucleophilic character of the secondary amine of the piperidine ring. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
Mechanistic Considerations & Rationale for Experimental Choices
The primary challenge in the direct alkylation of secondary amines is the potential for over-alkylation.[1] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as an undesired byproduct. Several strategies are employed to mitigate this:
-
Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction. Without a base, the starting amine would be protonated, forming its ammonium salt and quenching its nucleophilicity. Triethylamine (Et₃N) is a common choice as its steric bulk hinders it from competing with the piperidine as a nucleophile, yet it is basic enough to act as an acid scavenger.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile to dissolve the reactants and facilitate the SN2 transition state. Room temperature is often sufficient for reactive alkyl halides like benzyl bromide.
Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
This protocol is adapted from a reported synthesis of ethyl 1-benzylpiperidine-4-carboxylate.[2]
Materials:
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
Benzyl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-benzylpiperidine-4-carboxylate.
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of Ethyl Piperidine-4-carboxylate.
Methodology 2: Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, and it is widely regarded as one of the most reliable strategies for preparing tertiary amines from secondary amines.[1] This one-pot reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
Mechanistic Considerations & Rationale for Experimental Choices
The key to the success and selectivity of reductive amination lies in the choice of the reducing agent.[3]
-
Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a transient iminium ion. This step is often catalyzed by a weak acid, such as acetic acid, to facilitate the protonation of the hydroxyl group in the hemiaminal intermediate, making it a better leaving group (water).
-
Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][5] It is a mild and selective hydride donor that rapidly reduces the electrophilic iminium ion but is slow to react with the less electrophilic starting aldehyde.[3][4] This selectivity is crucial for a one-pot procedure, as it prevents the wasteful reduction of the aldehyde to the corresponding alcohol.[3] The electron-withdrawing acetate groups on the boron atom temper its reducing power compared to reagents like sodium borohydride (NaBH₄).[4]
Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
This is a representative protocol based on established procedures for reductive amination with sodium triacetoxyborohydride.[5]
Materials:
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and benzaldehyde (1.0-1.2 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-benzylpiperidine-4-carboxylate.
Workflow Diagram: Reductive Amination
Caption: Workflow for Reductive Amination Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate.
Comparative Analysis
The choice between direct alkylation and reductive amination depends on several factors, including the nature of the substrates, the desired scale of the reaction, and considerations of cost and safety.
| Feature | Direct N-Alkylation (SN2) | Reductive Amination |
| Selectivity | Prone to over-alkylation, forming quaternary ammonium salts. Requires careful control of stoichiometry or slow addition.[1] | Highly selective for mono-alkylation. The primary advantage of this method.[1] |
| Substrate Scope | Generally effective for primary and some secondary alkyl halides. Tertiary halides will undergo elimination. | Broad scope for various aldehydes and ketones. Tolerates a wide range of functional groups.[5] |
| Reagent Toxicity & Handling | Alkyl halides can be toxic and lachrymatory. Bases like triethylamine are flammable and corrosive. | Sodium triacetoxyborohydride is moisture-sensitive. Solvents like DCE are regulated. Aldehydes can be irritants. |
| Reaction Conditions | Generally mild (room temperature), but may require heating for less reactive halides. | Very mild (room temperature). One-pot procedure is highly convenient. |
| Yield | Variable, can be high (e.g., 87% for the model compound[2]) but often compromised by side products. | Consistently high yields are typically reported for a wide range of substrates.[5] |
| Workup & Purification | Can be complicated by the presence of unreacted starting materials and the quaternary salt byproduct. | Generally straightforward, though purification is still required to remove boronate salts and unreacted reagents. |
| Cost-Effectiveness | Can be very cost-effective if using simple, readily available alkyl halides and bases. | Sodium triacetoxyborohydride is more expensive than common bases and alkyl halides, which may be a factor on a large scale. |
Conclusion and Recommendations
Both direct N-alkylation and reductive amination are viable and valuable methods for the synthesis of N-alkylated piperidine-4-carboxylates.
Direct N-alkylation is a classic, often cost-effective method that works well with reactive alkylating agents like benzyl bromide. Its main drawback is the inherent risk of over-alkylation, which can lower yields and complicate purification. This method is best suited for situations where the starting amine is readily available and inexpensive, allowing for the use of an excess to suppress the formation of the quaternary salt, or when the reaction can be carefully monitored and controlled.
Reductive amination , particularly with sodium triacetoxyborohydride, is a more modern, reliable, and generally higher-yielding approach. Its major advantage is the excellent control over selectivity, virtually eliminating the problem of over-alkylation.[1] The mild reaction conditions and broad functional group tolerance make it a go-to method in medicinal chemistry, especially when working with complex and precious substrates. While the reagents may be more expensive, the improved yield, cleaner reaction profile, and reliability often justify the cost, particularly in a research and development setting.
For the synthesis of N-alkylated piperidine-4-carboxylates in a drug discovery context, reductive amination is frequently the superior choice due to its high fidelity and broad applicability. However, for large-scale production of a specific target where the process has been highly optimized, direct alkylation may offer a more economical route. The ultimate decision will always depend on a careful evaluation of the specific project goals, substrate availability, and economic constraints.
References
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Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. Available at: [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1249–1251. Available at: [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Sato, K., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 11(48), 8445-8451. Available at: [Link]
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León, F., et al. (2022). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 13(1), 749. Available at: [Link]
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PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Kong, J., et al. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. Organic Syntheses, 87, 137-142. Available at: [Link]
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Elangovan, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9169–9173. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Autechem. (2024). Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis. Available at: [Link]
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Liu, R., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Catalysis, 10(15), 8431–8437. Available at: [Link]
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Foley, D. J., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 143(35), 14336–14345. Available at: [Link]
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Biological activity of Ethyl 1-ethylpiperidine-4-carboxylate vs. other N-substituted analogs
An In-Depth Guide to the Structure-Activity Relationship of N-Substituted Ethyl Piperidine-4-Carboxylate Analogs
The ethyl piperidine-4-carboxylate scaffold represents a quintessential "privileged structure" in medicinal chemistry. In its unadorned form, such as Ethyl 4-piperidinecarboxylate, it serves as a versatile chemical intermediate, a foundational building block for more complex molecular architectures[1][2]. The introduction of a simple substituent on the piperidine nitrogen, as in Ethyl 1-ethylpiperidine-4-carboxylate, begins to unlock its pharmacological potential[3]. However, the true power of this scaffold is revealed through the strategic and diverse modification of this N-substituent.
This guide provides a comparative analysis of the biological activities of this compound and its N-substituted analogs. We will explore how altering the group attached to the piperidine nitrogen can dramatically transform the molecule's affinity, selectivity, and functional activity across different biological targets, converting a simple chemical framework into potent agents targeting the opioid and dopamine systems. We will delve into the experimental data that underpins these structure-activity relationships (SAR) and the methodologies used to acquire them.
The N-Substituent as a Master Switch for Opioid Receptor Activity
The piperidine core is central to many potent opioid ligands. Historically, the nature of the N-substituent has been recognized as a key determinant of whether a compound will act as an agonist (like morphine) or an antagonist (like naloxone). For the N-substituted piperidine-4-carboxylate family and its relatives, this principle holds true and dictates the therapeutic potential.
Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a core structure, have shown that while all tested compounds were pure opioid receptor antagonists, the specific N-substituent profoundly affected the binding affinity and antagonist potency[4]. This demonstrates that the piperidine nitrogen and its appendage engage in critical interactions within the receptor binding pocket.
Causality Behind the Effect: The N-substituent on an opioid ligand interacts with a specific sub-pocket of the receptor. Small alkyl groups like methyl or ethyl can lead to agonist activity in some scaffolds. However, in other scaffolds, as seen with the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, even an N-methyl group results in a pure antagonist[4]. Larger, bulkier substituents are often associated with antagonism. This modulation is a function of the substituent's size, shape, and conformational flexibility, which influence the overall conformation of the ligand-receptor complex, either stabilizing an active (agonist) or inactive (antagonist) state.
Comparative Data: N-Substituent Effect on Opioid Receptor Affinity
| Compound Series | N-Substituent | Target | Affinity (IC50, nM) | Functional Activity | Reference |
| Phenylpiperidin-4-ylidenemethyl-benzamides | -H | δ-Opioid | >10000 | - | [5] |
| Phenylpiperidin-4-ylidenemethyl-benzamides | -CH₃ | δ-Opioid | 1.95 | Full Agonist | [5] |
| Phenylpiperidin-4-ylidenemethyl-benzamides | -CH₂CH₃ (Ethyl) | δ-Opioid | 1.13 | Full Agonist | [5] |
| Phenylpiperidin-4-ylidenemethyl-benzamides | -CH₂-cPr | δ-Opioid | 0.81 | Full Agonist | [5] |
This table illustrates how, within a given scaffold, modifying the N-substituent from a simple proton to various alkyl groups dramatically increases binding affinity at the delta-opioid receptor.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity of N-substituted analogs for a specific opioid receptor subtype (e.g., mu-opioid receptor, MOR).
Objective: To determine the inhibitory concentration (IC50) of test compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (hMOR).
-
[³H]-DAMGO (a high-affinity, selective MOR agonist radioligand).
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Naloxone (for determining non-specific binding).
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw hMOR membranes on ice. Dilute test compounds to desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of [³H]-DAMGO (final concentration ~1 nM) to all wells.
-
Receptor Addition: Add 100 µL of the hMOR membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with 500 µL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (DPM from naloxone wells) from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Caption: Structure-Activity Relationship (SAR) of N-Substituted Piperidines.
Engineering High-Affinity Ligands for the Dopamine Transporter (DAT)
The versatility of the N-substituted piperidine scaffold is further highlighted by its application in developing potent and selective inhibitors of the dopamine transporter (DAT). DAT inhibitors have therapeutic applications in conditions like ADHD and depression and are studied extensively in addiction research[6]. In this context, the N-substituent is not just a modulator but a critical driver of high-affinity binding.
A prominent example comes from analogs of GBR 12909, a well-known selective DAT inhibitor. Replacing the piperazine ring in GBR 12909 with a piperidine scaffold and modifying the N-substituent has led to the discovery of exceptionally potent and selective DAT ligands[7]. Studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs revealed that substitutions on the N-benzyl ring are crucial for modulating affinity and selectivity[8].
Causality Behind the Effect: The DAT binding site features a large, hydrophobic region that can accommodate bulky N-substituents. An N-benzyl or N-phenylpropyl group can engage in favorable pi-pi stacking and hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the binding pocket. This strong, favorable interaction anchors the ligand, leading to high-affinity binding. The selectivity over other monoamine transporters, like the serotonin transporter (SERT), arises from differences in the size and shape of their respective binding sites.
Comparative Data: N-Substituent Effect on DAT vs. SERT Affinity
| Compound Series Base Structure | N-Substituent | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 4-[2-(diphenylmethoxy)ethyl]piperidine | -H | 1340 | >10000 | >7.5 | [8] |
| 4-[2-(diphenylmethoxy)ethyl]piperidine | -benzyl | 28.5 | 1940 | 68 | [8] |
| 4-[2-(diphenylmethoxy)ethyl]piperidine | -benzyl (4-F) | 17.2 | 1920 | 112 | [8] |
| 4-[2-(diphenylmethoxy)ethyl]piperidine | -benzyl (4-NO₂) | 16.4 | 1770 | 108 | [8] |
| 4-[2-(diphenylmethoxy)ethyl]piperidine | -3-phenylpropyl | 14.0 | 85 | 6.1 | [9] |
This dataset clearly shows that moving from an unsubstituted piperidine (N-H) to one with a large, aromatic N-substituent (N-benzyl, N-phenylpropyl) increases DAT affinity by orders of magnitude.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol details a functional assay to measure how effectively the test compounds inhibit the reuptake of dopamine into synaptosomes, providing a measure of their potency at the DAT.
Objective: To determine the IC50 of test compounds for the inhibition of dopamine uptake in rat striatal synaptosomes.
Materials:
-
Freshly prepared rat striatal synaptosomes.
-
Krebs-Ringer-HEPES buffer (containing 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM D-glucose, 25 mM HEPES, pH 7.4).
-
[³H]-Dopamine.
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO.
-
Cocaine or GBR 12909 (as a positive control).
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Methodology:
-
Preparation: Prepare synaptosomes from rat striatum via differential centrifugation. Resuspend the final pellet in ice-cold Krebs-Ringer-HEPES buffer.
-
Pre-incubation: In a 96-well plate, add 50 µL of various concentrations of the test compound or control. Add 400 µL of the synaptosomal suspension. Pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of [³H]-Dopamine (final concentration ~10 nM) to each well to start the uptake reaction.
-
Incubation: Incubate for exactly 5 minutes at 37°C. The short duration ensures measurement of the initial rate of uptake.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 500 µL of ice-cold buffer to remove external radioactivity.
-
Quantification: Place filters in scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine). Specific uptake is calculated by subtracting non-specific from total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
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Molecular docking studies of Ethyl 1-ethylpiperidine-4-carboxylate derivatives
An In-Depth Comparative Guide to the Molecular Docking of Ethyl 1-ethylpiperidine-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a "privileged scaffold" in the design of novel therapeutics.[1] This guide provides a comprehensive analysis of molecular docking studies focused on derivatives of this compound, a key building block in synthetic chemistry.
We will delve into the principles of structure-based drug design, compare the docking performance of these derivatives against various therapeutically relevant protein targets, and provide a detailed, validated protocol for conducting such computational experiments. The objective is to offer not just a methodology, but the strategic reasoning behind experimental choices, empowering researchers to apply these insights to their own drug discovery pipelines.
The Rationale for Docking: Predicting Molecular Synergy
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] This method allows us to model ligand-protein interactions at the atomic level, providing critical insights into the biochemical processes that underpin a drug's mechanism of action.[2] The core output of a docking simulation is the "binding energy" or "docking score," typically measured in kcal/mol. A lower (more negative) binding energy suggests a more stable and favorable interaction between the ligand and the protein, often correlating with higher potency. By comparing these scores, we can prioritize which derivatives are most likely to be effective and warrant further synthesis and in vitro testing.
Comparative Docking Performance of Piperidine Derivatives
Derivatives of the piperidine scaffold have been investigated for a wide range of biological activities. Molecular docking studies have been instrumental in elucidating their potential mechanisms of action and guiding the design of more potent compounds. The following table summarizes key findings from various studies, comparing the performance of different piperidine derivatives against several important protein targets.
| Compound/Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |
| Ethyl 4-aminopiperidine-1-carboxylate Schiff bases | Human Acetylcholinesterase (hAChE) | 7XN1 | -7.34 to -7.52 | Not specified | Alzheimer's Disease | [3][4] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | Acetylcholinesterase (AChE) | 1EVE | -12.74 | Tyr121 | Alzheimer's Disease | [5] |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. aureus DNA Gyrase | 2XCR | > Ciprofloxacin (reference) | Not specified | Antibacterial | [6][7] |
| 2,6-disubstituted piperidin-3-ol derivatives | Pancreatic Lipase | 1LPB | up to -8.24 | Not specified | Anti-obesity | [8] |
| Furan-pyrazole piperidine derivatives | Akt1 | Not specified | Not specified | Not specified | Anticancer | [9][10] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (S1R) | Not specified | Ki = 3.2 nM (affinity) | Not specified | Neurological Disorders | [11][12] |
Analysis of Alternatives:
The true measure of a potential drug candidate lies in its performance relative to existing standards. In several of these studies, the novel piperidine derivatives were compared against well-established drugs:
-
Against Acetylcholinesterase: A Schiff base derivative of Ethyl 4-aminopiperidine-1-carboxylate demonstrated a binding energy (-7.52 kcal/mol) superior to the reference drug Tacrine (-7.48 kcal/mol).[3][4] In another study, a benzamide-piperidine derivative showed significantly higher activity (IC50 = 13 nM) than the widely used Alzheimer's drug Donepezil.[5]
-
Against Bacterial Targets: Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed a higher binding affinity for bacterial DNA gyrase than the fluoroquinolone group of antibiotics, suggesting its potential as a novel antibacterial agent.[6][7]
These comparisons underscore the value of the piperidine scaffold as a template for designing inhibitors that can potentially outperform existing therapeutic options.
A Validated Protocol for Molecular Docking Simulation
To ensure scientific integrity, any computational protocol must be robust and reproducible. The following step-by-step methodology outlines a standard workflow for docking a piperidine derivative to a target protein using widely accepted practices and software like AutoDock.[1][13]
Part 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1EVE for Acetylcholinesterase).[14]
-
Clean the Structure: The rationale here is to create a clean, computationally manageable model. Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not pertinent to the binding interaction you are studying.
-
Add Hydrogens and Assign Charges: Proteins in their native state are protonated. Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a primary driver of ligand-protein interactions. Assign partial charges (e.g., Gasteiger charges) to each atom to account for electrostatic interactions.
-
Save in PDBQT Format: Convert the prepared protein file into the PDBQT format, which includes charge and atom type information required by docking software like AutoDock.
Part 2: Ligand Preparation
-
Create 3D Structure: Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: The initial 3D conformation may not be the most stable. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to find the lowest energy, most realistic conformation of the ligand before docking.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating around these bonds, allowing for conformational flexibility during the simulation.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format.
Part 3: Docking Simulation
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube placed on the receptor that defines the search space for the ligand. For a known target, this box should encompass the active site, often defined by the position of a co-crystallized native ligand.[14] This targeted approach saves computational time and increases the accuracy of the prediction.
-
Run the Docking Algorithm: Execute the docking simulation. Software like AutoDock uses a genetic algorithm to explore a vast number of possible ligand poses within the grid box.[8] It systematically evaluates each pose using a scoring function to calculate the binding energy.
-
Protocol Validation (Self-Validating System): A critical step to ensure the trustworthiness of your docking parameters is to perform "re-docking." Take the original ligand that was co-crystallized with the protein, remove it, and then dock it back into the binding site. A successful validation is typically achieved if the root-mean-square deviation (RMSD) between the predicted pose and the original experimental pose is less than 2.0 Å.[8]
Part 4: Analysis and Interpretation
-
Identify the Best Pose: The docking software will generate multiple possible binding poses, each with a corresponding binding energy. The pose with the lowest binding energy is generally considered the most probable binding mode.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Understanding these specific interactions is fundamental to explaining the ligand's affinity and can guide future modifications to improve binding.
Visualizing Workflows and Relationships
To better conceptualize the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the molecular docking workflow and the crucial interplay between computational and experimental drug discovery.
Caption: A typical workflow for molecular docking studies.
Caption: The iterative cycle of computational and experimental drug discovery.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing a rational, structure-based approach to identifying and optimizing novel therapeutic agents. The studies reviewed here demonstrate that derivatives of this compound are a promising class of compounds with the potential to inhibit a diverse range of protein targets implicated in diseases from bacterial infections to Alzheimer's. By employing a validated docking protocol, researchers can efficiently screen virtual libraries, prioritize candidates for synthesis, and ultimately accelerate the journey from a chemical scaffold to a life-saving medicine. The true power of this approach is realized when computational predictions are iteratively tested and refined through experimental validation, creating a synergistic cycle of discovery.
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - Taylor & Francis. [Link]
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed. [Link]
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Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PubMed Central. [Link]
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(PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations - ResearchGate. [Link]
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Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed. [Link]
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(IUCr) Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. [Link]
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Docking-based identification of small-molecule binding sites at protein-protein interfaces - PMC - PubMed Central. [Link]
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Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)-4-Oxo-2,6-Substituted Diphenylpiperidine-3-Carboxylate Derivatives - Der Pharma Chemica. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. [Link]
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Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring - ResearchGate. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [Link]
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Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. [Link]
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Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed. [Link]
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Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. [Link]
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Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - Sci-Hub. [Link]
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A Comparative Analysis of N-Ethyl vs. N-Benzyl Piperidine Carboxylates: A Guide for Researchers
In the landscape of drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of therapeutics targeting the central nervous system (CNS) and beyond. The strategic modification of this privileged structure can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and pharmacological activity. Among the most common modifications is the N-alkylation of the piperidine nitrogen. This guide provides an in-depth comparative analysis of two frequently employed N-substituents: the compact N-ethyl group and the sterically more demanding N-benzyl moiety, appended to a piperidine carboxylate core.
This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to inform rational drug design and lead optimization efforts. We will delve into a comparative examination of their synthesis, physicochemical characteristics, and pharmacological implications, supported by experimental protocols and data.
The N-Substituent: A Critical Determinant of Function
The choice between an N-ethyl and an N-benzyl group is not trivial; it is a deliberate decision that can dictate the ultimate success of a drug candidate. The N-ethyl group, being a small, flexible alkyl chain, primarily influences the basicity and lipophilicity of the parent molecule. In contrast, the N-benzyl group introduces a rigid, aromatic ring system, which can engage in a wider range of intermolecular interactions, including π-π stacking and cation-π interactions, with biological targets.[1] This fundamental difference in their structural and electronic nature leads to divergent pharmacological profiles.
Comparative Data Summary
The following table summarizes the key comparative aspects of N-ethyl and N-benzyl piperidine carboxylates, based on available experimental data and established chemical principles.
| Feature | N-Ethyl Piperidine Carboxylate | N-Benzyl Piperidine Carboxylate | Rationale and Implications |
| Synthesis | |||
| Typical Starting Material | Ethyl isonipecotate[2][3][4][5][6][7] | Ethyl isonipecotate[2][3][4][5][6][7] | Both syntheses typically start from the commercially available ethyl 4-piperidinecarboxylate. |
| Alkylating Agent | Ethyl iodide or bromide | Benzyl chloride or bromide[2] | The choice of alkylating agent is straightforward, based on the desired N-substituent. |
| Reaction Conditions | Standard N-alkylation conditions, often requiring a non-nucleophilic base and a polar aprotic solvent. | Similar conditions to N-ethylation, though benzyl halides are generally more reactive than ethyl halides.[2] | The increased reactivity of benzyl halides may allow for milder reaction conditions or shorter reaction times. |
| Physicochemical Properties | |||
| Molecular Weight | Lower | Higher | The addition of the benzyl group significantly increases the molecular weight, which can impact properties like membrane permeability. |
| Lipophilicity (LogP) | Moderately lipophilic | More lipophilic | The aromatic ring of the benzyl group substantially increases lipophilicity, which can affect solubility, plasma protein binding, and CNS penetration. |
| Basicity (pKa) | Generally slightly higher | Generally slightly lower | The electron-withdrawing nature of the benzyl group can slightly reduce the basicity of the piperidine nitrogen compared to an ethyl group. This can influence salt formation and interaction with acidic residues in binding pockets. |
| Pharmacological Profile | |||
| Receptor Interactions | Primarily through the piperidine core and carboxylate group. The ethyl group offers minimal specific interactions. | The benzyl group can participate in cation-π and hydrophobic interactions with aromatic residues in receptor binding sites.[1] | This additional binding interaction can lead to higher affinity and/or selectivity for certain targets. For example, the N-benzylpiperidine motif is known to provide good binding to the catalytic site of acetylcholinesterase. |
| CNS Penetration | Dependent on overall molecular properties, but generally favorable due to lower molecular weight and moderate lipophilicity. | The increased lipophilicity can enhance CNS penetration, but this can be offset by higher plasma protein binding and potential for P-glycoprotein efflux. | A careful balance of properties is required to optimize brain exposure. |
| Metabolic Stability | The ethyl group is susceptible to N-dealkylation by cytochrome P450 enzymes. | The benzyl group is also a substrate for N-dealkylation and can undergo aromatic hydroxylation. | The metabolic fate of both substituents needs to be considered in drug design. |
Experimental Protocols
The following are representative protocols for the synthesis of N-ethyl and N-benzyl piperidine carboxylates. These protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.
Synthesis of Ethyl 1-Ethylpiperidine-4-carboxylate
Objective: To synthesize this compound via N-alkylation of ethyl isonipecotate.
Materials:
-
Ethyl isonipecotate (1 equivalent)
-
Ethyl iodide (1.2 equivalents)
-
Potassium carbonate (2.5 equivalents), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl isonipecotate in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add ethyl iodide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure this compound.
Synthesis of Ethyl 1-Benzylpiperidine-4-carboxylate
Objective: To synthesize ethyl 1-benzylpiperidine-4-carboxylate via N-alkylation of ethyl isonipecotate.[2]
Materials:
-
Ethyl isonipecotate (1 equivalent)[2]
-
Benzyl chloride (1 equivalent)[2]
-
Potassium carbonate (1.4 equivalents)[2]
-
Toluene[2]
-
Water
-
Saturated brine solution[2]
Procedure:
-
Dissolve ethyl isonipecotate in toluene in a round bottom flask.[2]
-
Add potassium carbonate and stir the mixture for 15 minutes.[2]
-
Add benzyl chloride and heat the reaction mixture to reflux for 4 hours.[2]
-
Monitor the reaction by TLC.[2]
-
After completion, cool the reaction to room temperature and quench with water.[2]
-
Separate the organic phase and extract the aqueous phase with toluene.[2]
-
Combine the organic phases and wash with saturated brine solution.[2]
-
Remove the toluene in vacuo to obtain the N-benzyl ethyl isonipecotate.[2]
Visualizing the Synthetic Pathways
Caption: Comparative synthetic routes for N-ethyl and N-benzyl piperidine carboxylates.
Structure-Activity Relationship (SAR) Insights
The choice of the N-substituent is a critical step in tuning the biological activity of piperidine-based ligands. The following diagram illustrates the conceptual differences in how N-ethyl and N-benzyl groups can influence receptor interactions.
Caption: Conceptual model of receptor interactions for N-ethyl vs. N-benzyl piperidines.
Conclusion
The decision to employ an N-ethyl or an N-benzyl substituent on a piperidine carboxylate core has profound implications for the resulting compound's properties and biological activity. The N-ethyl group offers a conservative modification, primarily influencing basicity and providing a degree of lipophilicity. In contrast, the N-benzyl group introduces a versatile aromatic moiety capable of engaging in a wider array of receptor interactions, potentially leading to enhanced potency and selectivity. However, this comes at the cost of increased molecular weight and lipophilicity, which can present challenges in optimizing pharmacokinetic properties.
Ultimately, the choice of N-substituent should be guided by the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational framework for making that decision, grounded in a comparative analysis of their synthesis, physicochemical properties, and structure-activity relationships.
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A Comparative Guide to the Definitive Structural Validation of Ethyl 1-ethylpiperidine-4-carboxylate: The Gold Standard of Single-Crystal X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a synthetic intermediate like Ethyl 1-ethylpiperidine-4-carboxylate, a building block in various pharmacologically active compounds, absolute certainty in its atomic arrangement is paramount. This guide provides an in-depth comparison of analytical techniques for structural validation, culminating in the elucidation of why single-crystal X-ray crystallography stands as the definitive method. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Unambiguous Structure Determination
The journey from a lead compound to a marketed drug is fraught with challenges, where even minor structural ambiguities can lead to significant downstream consequences, including altered efficacy, unforeseen toxicity, and substantial financial loss. Therefore, the initial characterization of key synthetic intermediates must be robust and unequivocal. While several spectroscopic techniques provide valuable structural insights, they often fall short of providing the complete, three-dimensional picture with the certainty required in pharmaceutical development.
A Comparative Overview of Analytical Techniques
A suite of analytical tools is available to the modern chemist for structural elucidation. Here, we compare the most common methods, highlighting their strengths and inherent limitations in the context of validating the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[1] | Provides an unambiguous and complete molecular structure.[1] | Requires a suitable single crystal, which can be challenging to grow.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and relative orientation of atoms (¹H, ¹³C, COSY, HSQC, HMBC).[3][4] | Excellent for determining the carbon-hydrogen framework and connectivity in solution.[3] Non-destructive.[3] | Does not directly provide a 3D structure; interpretation can be complex for novel or intricate molecules.[5] |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns.[6][7] | High sensitivity and selectivity for determining molecular formula and identifying known compounds.[6][8] | Provides limited information about the 3D arrangement of atoms.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[10][11] | Rapid and straightforward method for identifying functional groups.[10][12] | Does not provide information on the overall molecular architecture or connectivity.[13][14] |
While NMR, MS, and FTIR are indispensable for routine characterization and reaction monitoring, they provide pieces of the structural puzzle.[3][6][10] NMR reveals the connectivity of the carbon and proton backbone, MS confirms the molecular weight and elemental composition, and FTIR identifies the functional groups present.[3][7][10] However, none of these techniques, either alone or in combination, can definitively establish the precise three-dimensional arrangement of atoms, including crucial details like bond angles and torsional angles, with the same level of certainty as X-ray crystallography.[1]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[15][16] It works by diffracting X-rays off the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a detailed electron density map of the molecule.[1] From this map, the precise position of each atom can be determined, yielding an unambiguous molecular structure.[1]
The Causality Behind the Crystallographic Experiment
The choice to pursue X-ray crystallography is driven by the need for unequivocal structural proof. In the context of this compound, this definitive structure serves as a foundational reference point for all subsequent research and development activities.
Experimental Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for validating a molecular structure using single-crystal X-ray crystallography.
Detailed Protocol: A Self-Validating System
The following protocol for the X-ray crystallographic analysis of this compound is designed to be a self-validating system, with built-in checks and balances to ensure the integrity of the final structure.
Part 1: Crystal Growth
-
Objective: To obtain a single crystal of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve highly purified this compound in a minimal amount of a suitable solvent (e.g., slow evaporation from a solution in ethanol or a mixture of solvents like ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning.
-
Part 2: Data Collection
-
Objective: To collect a complete and high-quality set of diffraction data.
-
Methodology:
-
Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies should aim for high completeness and redundancy.
-
Part 3: Structure Solution and Refinement
-
Objective: To determine the atomic positions and refine the structural model against the experimental data.
-
Methodology:
-
Process the raw diffraction images to integrate the intensities of the reflections.
-
Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model using least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Part 4: Structure Validation
-
Objective: To rigorously check the quality and correctness of the final crystal structure.
-
Methodology:
-
Utilize validation software such as checkCIF from the International Union of Crystallography (IUCr) to assess the geometric and crystallographic integrity of the structure.[17][18][19]
-
Key validation metrics to scrutinize include:
-
R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This should be close to 1.0, indicating that the model accurately fits the data.
-
Residual Electron Density: The final difference electron density map should be largely featureless, with no significant positive or negative peaks that could indicate missing or misplaced atoms.
-
-
The Crystallographic Information File (CIF): A Standard for Data Integrity
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[20][21][22] This standardized text file format, promulgated by the IUCr, contains all the necessary information to reproduce and verify the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[22][23] The deposition of the CIF to a public repository like the Cambridge Structural Database (CSD) ensures the long-term accessibility and integrity of the data.[24][25]
Logical Flow of Structure Validation
Caption: Logical process for definitive structural validation.
Conclusion: The Unparalleled Certainty of X-ray Crystallography
For researchers, scientists, and drug development professionals, the structural validation of key molecules like this compound is a critical step that demands the highest level of confidence. While spectroscopic methods provide essential and complementary information, single-crystal X-ray crystallography remains the undisputed gold standard for providing an unambiguous, high-resolution, three-dimensional view of a molecule's structure.[2][5][26] The rigorous, self-validating nature of the crystallographic experiment, culminating in a standardized and publicly archived CIF, provides the authoritative grounding necessary for advancing pharmaceutical research and development with confidence.
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The Unambiguous Arbiter: A Comparative Guide to Purity Analysis of Ethyl 1-ethylpiperidine-4-carboxylate by Quantitative NMR
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of Ethyl 1-ethylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents.
This compound (C₁₀H₁₉NO₂) is a piperidine derivative frequently employed in the synthesis of analgesics and other central nervous system drugs.[1][2][3] Its molecular integrity directly impacts the quality and performance of the final drug product, making rigorous purity analysis a critical control point in the manufacturing process. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, qNMR has emerged as a powerful and often superior alternative.[4][5]
Quantitative NMR stands as a robust method for gauging pharmaceutical purity due to the direct proportionality between the integral of an NMR peak and the number of nuclei responsible for the signal.[6][7] This intrinsic characteristic allows for direct, absolute quantification without the need for substance-specific reference standards, a significant advantage over chromatographic techniques.[8][9]
The qNMR Advantage: A Primary Method of Measurement
Unlike chromatographic methods that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary ratio method. This means it can determine the purity of a substance by comparing the integrated signal of the analyte to that of a certified internal standard of a different, structurally unrelated compound.[10] This capability is particularly valuable when a certified reference standard of the analyte is unavailable or expensive.[9]
The fundamental principle of qNMR lies in the direct relationship between the signal intensity in an NMR spectrum and the molar concentration of the nuclei generating that signal.[7] By accurately weighing both the analyte (this compound) and a high-purity internal standard into a solution, the molar ratio of the two can be precisely determined from the integrals of their respective, non-overlapping signals in the ¹H NMR spectrum.[6][11]
Comparative Analysis: qNMR vs. Chromatographic Techniques
To objectively evaluate the performance of qNMR, a comparative analysis with HPLC and GC is essential. Each technique possesses distinct advantages and limitations in the context of purity determination for a compound like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[7] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantification | Absolute quantification using a certified internal standard of a different compound.[8] | Relative quantification requiring a certified reference standard of the analyte. | Relative quantification requiring a certified reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons in the molecule. | Dependent on column chemistry and mobile phase composition. | Dependent on column chemistry and temperature programming. |
| Sample Prep | Simple dissolution of accurately weighed sample and internal standard.[12] | More complex, may involve filtration and mobile phase preparation. | May require derivatization for non-volatile compounds. |
| Analysis Time | Relatively short, typically 10-15 minutes per sample.[9] | Can be longer, depending on the chromatographic run time. | Run times can vary significantly. |
| Universality | Applicable to nearly any organic compound that can be dissolved.[9] | Limited by analyte solubility and chromophore presence for UV detection. | Limited to volatile and thermally stable compounds. |
| Data Integrity | Provides both qualitative (structural) and quantitative information simultaneously.[13] | Primarily quantitative data; structural information requires a hyphenated technique like LC-MS. | Coupled with MS, provides structural information on separated components. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
The following protocol outlines the key steps for the accurate purity determination of this compound using the internal standard method in qNMR.
Selection of Internal Standard
The choice of an internal standard is critical for the accuracy of the qNMR experiment.[14][15] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[14]
-
Be chemically stable and non-reactive with the analyte or solvent.[10]
-
Possess signals in the ¹H NMR spectrum that are well-resolved from the analyte signals.[14]
-
Have good solubility in the chosen deuterated solvent.[14]
-
Preferably exhibit a simple spectrum with sharp singlet peaks.[15]
For this compound, a suitable internal standard is Maleic Anhydride . Its sharp singlet in a relatively clear region of the spectrum makes it an excellent choice.
Sample Preparation
Accurate weighing is paramount in qNMR.[16]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be optimized.[17]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse should be used to ensure maximum signal intensity for all nuclei.[6]
-
Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard) must be used to ensure all protons have fully relaxed between scans. A typical starting point is 30-60 seconds.[4]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[11]
Data Processing and Purity Calculation
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform manual phase and baseline correction to ensure accurate integration.[6]
-
Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard. For this compound, the quartet corresponding to the ethyl ester's CH₂ group is a good candidate.
-
Calculate the purity using the following formula[6]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the qNMR workflow and the comparative framework for purity analysis.
Caption: Workflow for purity analysis by qNMR.
Caption: Framework for comparing analytical methods.
Conclusion: The Power of Orthogonal Analysis
For the definitive purity assessment of this compound, qNMR offers a powerful, direct, and efficient methodology.[12][18] Its ability to provide absolute quantification without a substance-specific reference standard, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool in pharmaceutical development.[13][19] While HPLC and GC remain important techniques, particularly for identifying and quantifying trace impurities, qNMR provides a highly accurate and orthogonal approach for determining the purity of the main component.[4][20] The adoption of qNMR, as recognized by pharmacopeias like the USP, underscores its growing importance in ensuring the quality and safety of pharmaceutical products.[21] By understanding the principles and practical considerations of qNMR, researchers and scientists can confidently employ this technique as a cornerstone of their analytical workflow.
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
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dos Santos, F. A., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97-105. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Li, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
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MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
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In-vitro testing of novel compounds derived from Ethyl 1-ethylpiperidine-4-carboxylate
An In-Depth Guide to the In-Vitro Evaluation of Novel Compounds Derived from Ethyl 1-ethylpiperidine-4-carboxylate
Introduction: The Piperidine Scaffold as a Foundation for Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its versatile stereochemistry and ability to engage in key hydrogen bonding interactions make it an ideal starting point for designing novel therapeutic agents targeting a wide spectrum of diseases, from neurodegenerative disorders to cancer.[2][3]
This compound is a readily accessible and modifiable starting material, providing a robust framework for generating diverse chemical libraries.[4][5] The strategic derivatization of this core structure allows for the fine-tuning of physicochemical properties and biological activities, leading to the identification of potent and selective drug candidates.
This guide, intended for researchers and drug development professionals, provides a comparative framework for the essential in-vitro testing of novel compounds derived from this piperidine core. We will move beyond simple protocol recitation to explain the causality behind experimental choices, focusing on two critical and distinct therapeutic screening pathways: anticholinesterase activity for neurodegenerative diseases and cytotoxicity for oncology. By comparing the performance of hypothetical novel compounds (NCDs) in these assays, we illustrate a logical, data-driven approach to early-stage drug discovery.
Part 1: Evaluation of Anticholinesterase Activity
The Rationale: Targeting Acetylcholinesterase in Neurodegeneration
One of the most established therapeutic strategies for managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE).[6] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the synaptic cleft, thereby improving cholinergic neurotransmission and cognitive function.[7] Given the prevalence of the piperidine core in approved AChE inhibitors, screening novel derivatives for this activity is a logical and promising starting point.[2]
Experimental Protocol: The Ellman's Method for AChE Inhibition
The most widely adopted method for screening AChE inhibitors is the spectrophotometric assay developed by Ellman.[6][7][8] This assay's trustworthiness stems from its direct and quantifiable colorimetric output, which is proportional to enzyme activity.
Principle of the Assay: The assay measures the activity of AChE by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[7][9] The presence of an inhibitor reduces the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
Dissolve AChE (from Electrophorus electricus) in the Tris-HCl buffer to a concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 15 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.[9]
-
Dissolve novel compounds (NCD-1, NCD-2, NCD-3) and a reference inhibitor (e.g., Donepezil) in DMSO to create stock solutions, then prepare serial dilutions in the Tris-HCl buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add:
-
25 µL of the test compound dilution (or buffer for control, or reference inhibitor).
-
50 µL of Tris-HCl buffer.
-
25 µL of the DTNB solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[7] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[7]
-
Visualization: AChE Inhibition Assay Workflow
Caption: Workflow for the in-vitro Acetylcholinesterase (AChE) inhibition assay.
Comparative Data: AChE Inhibitory Potency
The primary metric for comparing performance in this assay is the IC50 value. A lower IC50 indicates greater potency.
| Compound | AChE IC50 (nM) | Notes |
| NCD-1 | 85.3 | Moderate activity. |
| NCD-2 | 9.7 | High potency, comparable to reference. |
| NCD-3 | > 10,000 | Inactive. |
| Donepezil (Reference) | 6.8 | Potent, clinically used AChE inhibitor.[9] |
Part 2: Evaluation of Cytotoxic Activity
The Rationale: Screening for Anticancer Potential and General Toxicity
In-vitro cytotoxicity assays are fundamental to drug discovery, serving as the first-pass filter to identify compounds that can kill or inhibit the growth of cancer cells.[10][11] Furthermore, by testing against non-cancerous cell lines, these assays provide an early indication of a compound's therapeutic window—its ability to kill cancer cells while sparing normal cells.[12] We will compare two common, yet mechanistically distinct, assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for cell viability.[13] Its self-validating nature comes from the fact that only living cells with active mitochondrial enzymes can convert the MTT salt into a colored product.
Principle of the Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan precipitate.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., MCF-7 breast cancer cells and HEK293 normal kidney cells) into 96-well plates at a density of 1 x 10⁴ cells/well.[13]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compounds (NCD-1, NCD-2, NCD-3) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate for a defined period (e.g., 48 hours).[11]
-
-
MTT Reaction:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.[10] During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (necrosis).[10][14] This provides a complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic function.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well. Transfer it to a new 96-well plate.[10]
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (typically containing diaphorase and a tetrazolium salt, provided in commercial kits) to each well with supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[10]
-
-
Measurement:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with a detergent).
-
Calculate the IC50 value based on the dose-response curve.
-
Visualization: Comparison of Cytotoxicity Assay Workflows
Caption: Side-by-side workflow comparison of the MTT and LDH cytotoxicity assays.
Comparative Data: Cytotoxic Potency and Selectivity
For anticancer drug screening, both potency (low IC50 against cancer cells) and selectivity (high IC50 against normal cells) are crucial. The Selectivity Index (SI) is a key parameter calculated as SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI is desirable.
| Compound | Cytotoxicity IC50 (µM) on MCF-7 (Cancer) | Cytotoxicity IC50 (µM) on HEK293 (Normal) | Selectivity Index (SI) |
| NCD-1 | 45.2 | > 100 | > 2.2 |
| NCD-2 | 68.5 | > 100 | > 1.5 |
| NCD-3 | 1.8 | 25.6 | 14.2 |
| Doxorubicin (Reference) | 0.9 | 5.4 | 6.0 |
Part 3: Integrated Analysis and Decision Making
A successful drug discovery campaign relies on integrating data from multiple assays to build a comprehensive profile of each compound. Simply looking at one activity in isolation can be misleading.
Synthesizing the Results:
-
NCD-1: Shows moderate AChE activity but weak and non-selective cytotoxicity. It is not a strong candidate for either pathway.
-
NCD-2: A potent AChE inhibitor with very low cytotoxicity. This profile is highly desirable for a CNS-acting drug, where minimizing off-target toxicity is paramount. This compound is a strong lead candidate for the neurodegeneration program.
-
NCD-3: Inactive as an AChE inhibitor but demonstrates potent and highly selective cytotoxicity against the cancer cell line, even surpassing the selectivity of the reference drug Doxorubicin. This makes it a promising lead candidate for the oncology program.
Overall Performance Summary
| Compound | Primary Target | Potency Metric | Selectivity Metric | Recommendation |
| NCD-1 | AChE / Cancer | AChE IC50: 85.3 nM / Cyto IC50: 45.2 µM | SI: > 2.2 | Discard; low potency & selectivity. |
| NCD-2 | AChE | AChE IC50: 9.7 nM | Low Cytotoxicity (IC50 > 100 µM) | Lead Candidate (Neurodegeneration) |
| NCD-3 | Cancer | Cyto IC50: 1.8 µM | High Selectivity (SI = 14.2) | Lead Candidate (Oncology) |
Visualization: Decision-Making Workflow
Caption: A logical workflow for categorizing novel compounds based on primary screening data.
Conclusion
The in-vitro evaluation of novel compounds derived from this compound requires a multi-faceted and logical approach. By employing a battery of well-validated assays targeting distinct therapeutic areas, researchers can efficiently triage candidates and identify those with the most promising activity profiles. Comparing performance not only against reference compounds but also across different biological endpoints—such as enzymatic inhibition versus cytotoxicity—is essential for making informed decisions. The data-driven workflow presented here, which prioritizes both potency and selectivity, provides a robust foundation for advancing the most promising piperidine derivatives from initial hits to validated leads.
References
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- ResearchGate. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods.
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The Piperidine Pipeline: A Comparative Guide to the Efficacy of Analgesics from Diverse Synthetic Precursors
Introduction: The Enduring Scaffold of Pain Relief
In the vast landscape of medicinal chemistry, few molecular frameworks have demonstrated the profound and sustained impact of the piperidine ring. This simple six-membered heterocycle is the cornerstone of many of the most potent and clinically significant analgesics developed over the past century. Its conformational flexibility and ability to present key pharmacophoric elements in a precise three-dimensional arrangement allow for potent and selective interactions with opioid receptors, the primary mediators of analgesia in the central nervous system.[1]
This guide provides an in-depth comparative analysis of the efficacy of analgesics synthesized from different piperidine precursors. We will dissect the synthetic pathways, explore the structure-activity relationships (SAR), and present the quantitative data that underpins our understanding of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical guide to the causality behind experimental choices and the validation of analgesic efficacy.
The Mu-Opioid Receptor: The Primary Target
The analgesic effects of the compounds discussed herein are primarily mediated by their agonist activity at the mu (µ) opioid receptor (MOR).[2] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3] This ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[4]
The binding of a piperidine-based agonist to the MOR induces a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).[5] The dissociated Gα and Gβγ subunits then interact with various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[4] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release are key to the analgesic effect.
The intricate nature of this signaling pathway provides multiple avenues for drug modulation and is fundamental to understanding the efficacy of different piperidine-based analgesics.
Comparative Synthesis and Efficacy from Key Precursors
The synthetic route to a piperidine-based analgesic is a critical determinant of its final structure and, consequently, its pharmacological profile. Here, we compare analgesics derived from two common and versatile precursors: 4-piperidone and N-substituted-4-anilinopiperidines.
Class 1: Pethidine Analogues from 4-Piperidone Precursors
4-Piperidone and its N-substituted derivatives, such as 1-benzyl-4-piperidone, are foundational building blocks in medicinal chemistry.[6] They serve as the starting point for the synthesis of the pethidine (meperidine) class of analgesics.[7]
Synthesis of Meperidine from 1-Methyl-4-piperidone (A conceptual pathway):
The classical synthesis of meperidine highlights the utility of the 4-piperidone scaffold. A key step involves the formation of a nitrile intermediate, which is subsequently hydrolyzed and esterified. The choice of the N-substituent on the piperidine ring is crucial for activity.
Class 2: Fentanyl and its Analogues from 4-Anilinopiperidine Precursors
The development of fentanyl marked a significant leap in analgesic potency.[8] Its synthesis typically starts from precursors like N-phenyl-N-(piperidin-4-yl)amine (4-ANPP), which already incorporate the key anilino moiety.[9] This precursor-driven approach allows for the efficient construction of the highly potent 4-anilidopiperidine scaffold.
Optimized Synthesis of Fentanyl from 4-Piperidone:
A modern and efficient synthesis of fentanyl starts with 4-piperidone, which is first N-alkylated with a phenethyl group.[10] This is followed by a reductive amination with aniline to form the crucial 4-ANPP intermediate. The final step is acylation with propionyl chloride to yield fentanyl.[10]
Detailed Protocol: Synthesis of Fentanyl Precursor (N-[1-(2-phenylethyl)-4-piperidinyl]aniline) [10]
-
Alkylation: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish N-phenylethylpiperidin-4-one.
-
Reductive Amination: To a solution of N-phenylethylpiperidin-4-one and aniline in dichloromethane, acetic acid is added. The mixture is then treated with sodium triacetoxyborohydride in small portions and stirred at ambient temperature for 14 hours.
-
Workup: Methanol is added to the reaction mixture, which is then partitioned. The organic layers are combined, dried, and concentrated to yield the N-[1-(2-phenylethyl)-4-piperidinyl]aniline precursor.
Class 3: Advanced Analogues - The Case of Remifentanil
Remifentanil represents a significant advancement in analgesic design, characterized by its ultra-short duration of action due to esterase metabolism.[11] Its synthesis is more complex and starts from a substituted piperidine precursor, highlighting how precursor choice can be tailored to achieve specific pharmacokinetic properties.[12] The synthesis often involves the introduction of a methyl propanoate group onto the piperidine nitrogen, a key structural feature for its rapid metabolism.[13]
Quantitative Efficacy Comparison
The analgesic efficacy of these compounds is typically quantified by their ED50 (Effective Dose, 50%), which is the dose required to produce a therapeutic effect in 50% of the population. The lower the ED50, the more potent the analgesic.
| Analgesic | Precursor Class | Relative Potency (Morphine = 1) | Typical ED50 (mg/kg, rodent models) | Onset of Action | Duration of Action |
| Meperidine | 4-Piperidone | 0.1 | ~10-30 | Rapid | Short (2-4 hours) |
| Fentanyl | 4-Anilinopiperidine | 50-100 | ~0.02-0.04 | Very Rapid | Short (30-60 mins) |
| Remifentanil | Substituted Piperidine | 100-200 | ~0.0044[11] | Ultra-Rapid | Ultra-Short (~5-10 mins) |
Note: ED50 values can vary significantly based on the animal model, route of administration, and specific experimental conditions. The values presented are illustrative.
Studies directly comparing these analgesics often highlight their distinct clinical utilities. For instance, remifentanil's rapid onset and offset make it ideal for procedural sedation, while fentanyl's high potency is valuable in anesthesia and managing severe pain.[14][15][16][17] Meperidine, while less potent, remains a useful analgesic in certain clinical contexts.
Experimental Protocols for Efficacy Assessment
The robust and reproducible assessment of analgesic efficacy is paramount in drug development. The following are standardized, validated protocols used to generate the type of data presented above.
Hot-Plate Test
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[18][19]
Protocol:
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (typically 55 ± 0.5°C).[20]
-
Acclimatization: Acclimatize animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time until the animal exhibits a pain response (e.g., licking a hind paw or jumping).[20] A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At predetermined time intervals (e.g., 15, 30, 60, 90 minutes) after drug administration, repeat the latency measurement.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.
Tail-Flick Test
This test also measures the response to a thermal stimulus but is focused on a spinal reflex.[21][22]
Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[23]
-
Restraint: Gently restrain the animal (mouse or rat) with its tail exposed and positioned in the apparatus's groove.
-
Baseline Latency: Activate the light source and start the timer. The timer automatically stops when the animal flicks its tail out of the beam's path.[24][25] A cut-off time (e.g., 10-12 seconds) is set to prevent burns.
-
Drug Administration: Administer the test compound or vehicle control.
-
Post-Treatment Latency: Measure the tail-flick latency at set time points after administration.
-
Data Analysis: As with the hot-plate test, an increase in latency signifies analgesia.
Conclusion and Future Perspectives
The piperidine scaffold remains a remarkably fertile ground for the discovery and development of novel analgesics. The choice of the initial piperidine precursor profoundly influences the synthetic strategy and the pharmacological properties of the final compound. The evolution from the 4-piperidone-based synthesis of meperidine to the more complex, tailored precursors for fentanyl and remifentanil illustrates a clear trajectory towards increasing potency and refining pharmacokinetic profiles.
Future research will likely focus on the development of biased agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway, potentially separating the desired analgesic effects from adverse effects like respiratory depression and tolerance.[26] The synthesis of novel, highly functionalized piperidine precursors will be essential to this endeavor, continuing the legacy of this simple heterocycle as a cornerstone of modern pain management.
References
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A Senior Scientist's Guide to the Spectroscopic Differentiation of Ethyl Ethylpiperidine Carboxylate Regioisomers
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of molecules is paramount. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents—present a significant analytical challenge. They often possess nearly identical physical properties, yet their pharmacological and toxicological profiles can diverge dramatically. This guide provides a robust, multi-technique spectroscopic workflow for the definitive differentiation of ethyl ethylpiperidine carboxylate regioisomers, specifically focusing on the 2-, 3-, and 4-carboxylate positional isomers. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a self-validating system for structural confirmation, ensuring the highest level of scientific integrity for researchers and drug development professionals.
The Analytical Imperative: Distinguishing Positional Isomers
Ethyl ethylpiperidine carboxylate regioisomers are structurally similar heterocyclic compounds. The core challenge lies in precisely locating the ethyl carboxylate group on the piperidine ring. A mistake in identification can have profound consequences in a drug development pipeline, making a rigorous and orthogonal analytical approach not just best practice, but a necessity. While a single technique can provide clues, only a consolidated workflow can deliver the certainty required.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For distinguishing the target regioisomers, ¹H, ¹³C, and a suite of 2D NMR experiments are indispensable.[1][2][3] The chemical environment of each proton and carbon atom is exquisitely sensitive to its position relative to the nitrogen atom and the electron-withdrawing ester group, resulting in a unique spectral fingerprint for each isomer.
Expert Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (relative number of protons).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, providing unambiguous ¹H-C one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific problem. It identifies longer-range (typically 2-3 bond) correlations between protons and carbons. The key to distinguishing the isomers lies in observing the correlation from the methylene protons of the ethyl ester (-OCH₂CH₃) to the carbonyl carbon (C=O) and, crucially, to the carbon of the piperidine ring to which the ester is attached.[4]
-
Comparative Data Analysis: Deciphering the Spectra
The primary diagnostic features will be the chemical shifts of the piperidine ring protons and carbons, which are heavily influenced by the position of the ester group.
-
Ethyl Piperidine-2-carboxylate: The proton at the C2 position (the methine, -CH(C=O)-) will be significantly deshielded due to the adjacent electron-withdrawing ester and nitrogen atom. Its chemical shift is expected to be the furthest downfield among the ring methines of the three isomers.[5]
-
Ethyl Piperidine-3-carboxylate: The protons at C2 and C6 (adjacent to the nitrogen) will appear as distinct multiplets. The methine proton at C3 will be deshielded by the ester, but typically less so than the C2 proton in the 2-isomer.
-
Ethyl Piperidine-4-carboxylate: Due to symmetry, the ¹H and ¹³C NMR spectra will be simpler. The protons at C2 and C6 will be chemically equivalent, as will the protons at C3 and C5. The methine proton at C4 will show a distinct chemical shift and coupling pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons and Protons in CDCl₃
| Position of -COOEt | Key ¹H Signal | Predicted δ (ppm) | Key ¹³C Signal | Predicted δ (ppm) |
| 2-carboxylate | H at C2 | ~3.3 - 3.4 | C2 | ~58 |
| -OCH₂CH₃ | ~4.1 - 4.2 | C=O | ~173 | |
| 3-carboxylate | H at C3 | ~2.4 - 2.5 | C3 | ~41 |
| -OCH₂CH₃ | ~4.0 - 4.1 | C=O | ~174 | |
| 4-carboxylate | H at C4 | ~2.4 - 2.5 | C4 | ~41 |
| -OCH₂CH₃ | ~4.1 - 4.2 | C=O | ~175 |
Note: These are estimated values based on typical shifts for similar structures. Actual values may vary.[5][6]
Visualizing the NMR Workflow
The logical flow of NMR experiments is crucial for efficient and accurate structure determination.
Caption: A streamlined workflow for NMR-based structure elucidation.
The HMBC experiment is the final arbiter. For the 2-carboxylate isomer, a 3-bond correlation will be observed between the C2 proton and the ester carbonyl carbon. For the 3- and 4-isomers, key correlations will exist between the protons on adjacent ring carbons (e.g., H2/H4 for the 3-isomer) and the ester carbonyl carbon, definitively pinpointing its location.
Part 2: Mass Spectrometry (MS) — Orthogonal Confirmation and Fragmentation Analysis
While NMR provides the structural blueprint, mass spectrometry offers orthogonal confirmation of the molecular weight and can reveal structural differences through fragmentation analysis, especially with tandem MS (MS/MS).[7][8][9] All three regioisomers will have the same molecular ion peak ([M+H]⁺), but their fragmentation patterns upon collision-induced dissociation (CID) will differ.[10]
Expert Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen of the piperidine ring readily accepts a proton, forming the [M+H]⁺ ion.
-
Full Scan MS: Acquire a full scan spectrum to confirm the mass of the protonated molecular ion (e.g., m/z 158.11 for C₈H₁₅NO₂).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to CID. The resulting product ion spectrum will contain fragment ions characteristic of the isomer's structure. Optimizing the collision energy is key to generating a rich and informative spectrum.
Predictive Fragmentation Analysis
The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments. The position of the ester group directs the fragmentation.
-
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen is a common pathway for piperidine derivatives.[10][11] The specific fragments will depend on the substitution pattern.
-
Ester-related fragmentation: Common losses include the ethoxy group (-•OCH₂CH₃, 45 Da) or ethanol (-HOCH₂CH₃, 46 Da), and the entire ethyl carboxylate group.
Table 2: Predicted Key Fragment Ions (m/z) in ESI-MS/MS
| Regioisomer | Predicted Fragment 1 (m/z) & Origin | Predicted Fragment 2 (m/z) & Origin |
| 2-carboxylate | 112 ([M+H - EtOH]⁺) | 84 (Piperidine iminium ion) |
| 3-carboxylate | 112 ([M+H - EtOH]⁺) | Varies, ring opening fragments |
| 4-carboxylate | 112 ([M+H - EtOH]⁺) | Varies, likely different ring fragments |
The key to differentiation via MS/MS lies in the unique "fingerprint" region of the spectrum (typically m/z < 100) where ring-opening and subsequent fragmentation pathways will produce ions specific to each isomer's structure.[12][13]
Caption: Comparative fragmentation pathways for different regioisomers.
Part 3: Infrared (IR) Spectroscopy — A Rapid Functional Group Check
Infrared (IR) spectroscopy is a fast, non-destructive technique perfect for confirming the presence of key functional groups. While it is less powerful than NMR or MS for definitively distinguishing these specific regioisomers, it serves as an excellent quality control check.
Expert Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Comparative Spectral Features
All three isomers will exhibit similar key absorbances:
-
C=O Stretch (Ester): A very strong, sharp peak around 1730-1740 cm⁻¹ .[14] Subtle shifts in this peak's exact position may be observed due to the different electronic environments of the regioisomers, but this is often not sufficient for unambiguous identification.
-
C-O Stretch (Ester): Strong peaks in the 1150-1250 cm⁻¹ region.
-
N-H Stretch: A moderate, often broad peak around 3300-3400 cm⁻¹ (if the nitrogen is not ethylated, i.e., a secondary amine).
-
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ .
The primary value of IR is to quickly confirm that an ester is present (C=O stretch) and that the general hydrocarbon structure is as expected.
Synthesis and Final Confirmation
The definitive identification of ethyl ethylpiperidine carboxylate regioisomers is achieved not by a single "magic bullet" technique, but by the logical synthesis of data from orthogonal methods.
-
NMR provides the definitive structural map. The combination of 1D and 2D NMR experiments, particularly HMBC, allows for the unambiguous assignment of the ester's position on the piperidine ring.
-
MS confirms the elemental composition and provides supporting structural evidence. The accurate mass measurement verifies the molecular formula, while the unique MS/MS fragmentation pattern serves as a powerful secondary check that corroborates the NMR data.
-
IR offers a rapid and simple confirmation of functional groups , acting as a first-pass quality check.
By following this integrated spectroscopic workflow, researchers and drug developers can confidently and accurately characterize their molecules, ensuring the integrity of their research and the safety and efficacy of potential therapeutics.
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A Comparative Guide to the Pharmacokinetic Profiles of Nicotine-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles of various drugs and delivery systems derived from nicotine. Designed for professionals in drug development and clinical research, this document synthesizes technical data with practical insights to inform the design and interpretation of pharmacokinetic studies in the context of smoking cessation therapies.
Introduction: The Central Role of Pharmacokinetics in Nicotine Dependence and Treatment
Nicotine, the primary psychoactive alkaloid in tobacco, is renowned for its addictive potential, which is intrinsically linked to its pharmacokinetic profile.[1] The rapid absorption and delivery of nicotine to the brain via cigarette smoking produce the reinforcing neurochemical effects that drive addiction.[1] Nicotine replacement therapies (NRTs) and other nicotinic receptor modulators aim to mitigate withdrawal symptoms and reduce cravings by providing nicotine or a nicotine-like effect through alternative delivery routes with distinct PK profiles.[1][2]
Understanding the nuances of absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for optimizing therapeutic efficacy while minimizing abuse liability. This guide will compare the PK profiles of various NRT formulations and varenicline, a partial agonist at nicotinic acetylcholine receptors, providing the foundational knowledge required for preclinical and clinical assessment.
The Pharmacokinetic Profile of Nicotine
Absorption
Nicotine's absorption is highly dependent on the pH of its environment.[3][4][5] As a weak base, it is readily absorbed in alkaline conditions where it is non-ionized, allowing it to cross biological membranes easily.[3][4]
-
Pulmonary: Inhalation from cigarette smoke delivers nicotine to the lungs, where the vast surface area facilitates near-instantaneous absorption into the pulmonary venous circulation, reaching the brain within 10-20 seconds.[1]
-
Oral/Buccal Mucosa: Absorption through the mouth is slower and dependent on the pH of the delivery system.[3] NRT gums and lozenges are often buffered to an alkaline pH to enhance buccal absorption.[3] A significant portion of the dose from these formulations is often swallowed.[3]
-
Gastrointestinal: Swallowed nicotine is absorbed in the small intestine but undergoes extensive first-pass metabolism in the liver, resulting in low bioavailability (around 30-40%).[3]
-
Transdermal: Nicotine is efficiently absorbed through the skin, leading to a gradual and sustained release into the systemic circulation.[3] Transdermal patches provide a continuous delivery of nicotine over 16 or 24 hours.[2]
Distribution
Once absorbed, nicotine is rapidly and extensively distributed throughout the body.[4] It has a large volume of distribution, averaging 2.6 L/kg, indicating significant uptake into tissues.[5] Nicotine readily crosses the blood-brain barrier, a key factor in its addictive properties.[3] Plasma protein binding is low, at less than 5%.[4][5][6]
Metabolism
Nicotine is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP2A6 being the principal catalyst.[7][8][9] Approximately 70-80% of nicotine is converted to its major metabolite, cotinine.[5][10][11] Cotinine is then further metabolized, primarily to trans-3'-hydroxycotinine (3HC).[7][10] The rate of nicotine metabolism can vary significantly among individuals due to genetic polymorphisms in the CYP2A6 gene, influencing smoking behavior and dependence.[7][8]
Excretion
Nicotine and its metabolites are primarily excreted by the kidneys.[4] The elimination half-life of nicotine is approximately 2 hours, though this can vary. Cotinine has a much longer half-life of about 16-20 hours, making it a reliable biomarker for tobacco exposure.[12]
Comparative Pharmacokinetics of Nicotine-Derived Drugs
The therapeutic goal of NRT is to deliver nicotine in a way that alleviates withdrawal symptoms without replicating the rapid, high-concentration spikes associated with smoking.[1][2] Varenicline, while not a nicotine derivative, is included here as a key comparator due to its direct interaction with nicotinic receptors.
Nicotine Replacement Therapies (NRTs)
Different NRT formulations provide distinct PK profiles, allowing for tailored treatment approaches.[2]
-
Transdermal Patch: Delivers nicotine slowly and continuously, achieving stable plasma concentrations over 16 or 24 hours.[1][2] This profile is effective for relieving baseline withdrawal symptoms but does not address acute cravings as effectively as faster-acting formulations.[2]
-
Gum/Lozenge: These provide intermittent, user-controlled dosing.[2] Nicotine is absorbed through the buccal mucosa, leading to a more rapid increase in plasma concentrations than the patch, but slower than smoking.[2] This allows for management of acute cravings.[2]
-
Nasal Spray/Inhaler: These formulations offer the most rapid nicotine delivery among NRTs, though still slower than cigarettes.[1] The nasal spray provides rapid absorption through the nasal mucosa, offering quick relief from cravings.[1]
Varenicline (Chantix®/Champix®)
Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[6][13][14] Its mechanism involves a dual action: it partially stimulates the receptor to reduce withdrawal symptoms (agonist activity) and simultaneously blocks nicotine from binding, diminishing the rewarding effects of smoking (antagonist activity).[6][13][15]
-
Absorption: Varenicline is well-absorbed orally, with high systemic bioavailability that is unaffected by food.[6][16][17] Peak plasma concentrations are typically reached within 3-4 hours.[6][13][17]
-
Distribution: Plasma protein binding is low (≤20%).[6]
-
Metabolism: It undergoes minimal metabolism, with over 90% of the drug excreted unchanged in the urine.[13][18][19]
-
Excretion: The elimination half-life is long, approximately 24 hours, allowing for once or twice-daily dosing.[6][13][16][17]
Data Summary
The following table summarizes the key pharmacokinetic parameters for various nicotine delivery systems and varenicline.
| Product | Route | Tmax (Time to Peak) | Half-life (t½) | Bioavailability | Key Characteristics |
| Cigarette | Inhalation | < 1 minute | ~2 hours | High (~100% pulmonary) | Rapid, high peak concentration; high abuse liability.[2] |
| Nicotine Patch | Transdermal | 6-12 hours[20] | ~4.5 hours (after removal)[3] | High (76-82%)[3] | Slow onset, sustained delivery, stable plasma levels.[1][2] |
| Nicotine Gum | Buccal | 20-30 minutes | ~2 hours | Moderate (pH-dependent) | Faster onset than patch, user-titrated for cravings.[2] |
| Nicotine Lozenge | Buccal | ~30-60 minutes | ~2 hours | Moderate (pH-dependent) | Similar to gum, provides flexibility in dosing.[2] |
| Nicotine Spray | Nasal | 5-10 minutes[1] | ~2 hours | High | Rapid onset for acute craving relief.[1] |
| Varenicline | Oral | 3-4 hours[6][13][17] | ~24 hours[6][13][17] | High (>90%)[17] | Slow onset, long duration, dual agonist/antagonist action.[6][13] |
Experimental Protocols for Pharmacokinetic Assessment
Accurate characterization of a drug's PK profile is essential and relies on robust, validated experimental designs and bioanalytical methods.
Preclinical Pharmacokinetic Study Design (Rodent Model)
This protocol outlines a typical oral bioavailability study in rats, a common first step in preclinical PK assessment.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) of a test compound following intravenous and oral administration to rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), equipped with jugular vein catheters for serial blood sampling.[21]
-
Housing and Acclimation: Animals are housed under standard conditions and acclimated for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine systemic clearance and volume of distribution.[21][22] The compound is typically dissolved in a suitable vehicle like a DMSO/PEG300 mixture.[21]
-
Oral (PO) Gavage Group: Animals are fasted overnight.[21][22][23] A single dose (e.g., 10 mg/kg) is administered directly into the stomach using an oral gavage needle.[21][23] The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose or a PEG400/Labrasol mixture.[21][23]
-
-
Blood Sampling: Serial blood samples (~0.2 mL) are collected from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and major metabolites (e.g., nicotine and cotinine) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][24]
-
Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Clinical Pharmacokinetic Study Design
Clinical PK studies are crucial for understanding drug behavior in humans and are guided by regulatory agencies like the FDA.[25][26][27]
Objective: To compare the single-dose pharmacokinetic profiles of two oral NRT products (e.g., a new lozenge vs. a marketed gum).
Design: A randomized, open-label, two-way crossover study.[28][29][30]
Participants: Healthy adult smokers (e.g., n=24) who have been smoking a minimum number of cigarettes daily for a specified duration.[29]
Methodology:
-
Screening and Enrollment: Participants provide informed consent and undergo screening to ensure they meet inclusion/exclusion criteria.[29]
-
Treatment Periods: The study consists of two treatment periods separated by a washout period of at least 36 hours to ensure complete elimination of the drug from the previous period.[30]
-
Randomization: Participants are randomly assigned to a treatment sequence (e.g., Product A then Product B, or vice versa).
-
Dosing Day: After an overnight fast and nicotine abstinence (e.g., 12 hours), participants receive a single dose of the assigned product.[29]
-
Blood Sampling: Venous blood samples are collected at specified time points (e.g., pre-dose, and at multiple intervals up to 8-12 hours post-dose) for PK analysis.[29][30]
-
Bioanalysis: Plasma concentrations of nicotine and cotinine are determined using a validated LC-MS/MS method.[31][32]
-
Pharmacokinetic and Statistical Analysis: Key PK parameters (Cmax, Tmax, AUCt, AUC∞) are calculated for each participant for each product.[30] Statistical analysis is performed to compare the parameters between the two products.
Bioanalytical Method: LC-MS/MS for Nicotine and Cotinine
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of nicotine and its metabolites in biological matrices due to its high sensitivity and specificity.[12][24]
Principle: The method involves three main steps:
-
Sample Preparation: Extraction of the analytes (nicotine, cotinine) from the biological matrix (plasma, urine, saliva). This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.[24][31][33]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated from other matrix components on an analytical column (e.g., C18 or HILIC).[24][31][32]
-
Mass Spectrometric Detection: The separated analytes are ionized (typically using electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[24][31] This provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[24]
Conclusion: Translating Pharmacokinetics to Clinical Efficacy
The pharmacokinetic profile of a nicotine-derived drug is a critical determinant of its clinical utility. A rapid onset of action is desirable for managing acute cravings, while a sustained duration of effect helps to control baseline withdrawal symptoms.[2] Varenicline's unique profile, with its long half-life and partial agonist activity, offers a different therapeutic approach by providing continuous modulation of the nicotinic receptor system.[6][13]
By carefully assessing and comparing the PK profiles of different formulations and novel compounds, researchers and drug developers can better predict clinical performance, optimize dosing regimens, and ultimately provide more effective tools to aid in smoking cessation. The experimental protocols outlined in this guide provide a framework for generating the high-quality, reliable data necessary to make these critical development decisions.
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A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Piperidine-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
The Piperidine Scaffold: A Double-Edged Sword in Immunoassay Development
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and illicit substances.[1][2] Its presence poses a significant challenge in the development of specific immunoassays, as antibodies raised against one piperidine-containing compound may exhibit undesirable cross-reactivity with structurally similar molecules. This guide will use the fentanyl family of synthetic opioids, which all share a common piperidine core, as a primary case study to explore the principles of antibody cross-reactivity. Understanding these principles is paramount for developing accurate diagnostic tools and effective therapeutic interventions.[3]
The Genesis of Specificity: Hapten Design and Antibody Generation
Small molecules like piperidine-containing drugs are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[4] This process, known as haptenation, is a critical determinant of the resulting antibody's specificity. The site of attachment on the hapten and the nature of the linker arm can profoundly influence which structural features of the molecule are presented to the immune system, thereby shaping the antibody's binding pocket (paratope).
Monoclonal vs. Polyclonal Antibodies: A Tale of Two Specificities
The choice between monoclonal and polyclonal antibodies is a pivotal decision in immunoassay development, each offering distinct advantages and disadvantages.
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.
-
Advantages: Higher overall avidity, more tolerant to minor changes in the antigen's structure, and generally less expensive and faster to produce.
-
Disadvantages: Prone to batch-to-batch variability and a higher likelihood of cross-reactivity with related molecules.
-
-
Monoclonal Antibodies (mAbs): A homogeneous population of antibodies that recognize a single, specific epitope.
-
Advantages: High specificity, lot-to-lot consistency, and the potential for large-scale, reproducible production.[3]
-
Disadvantages: May be too specific, potentially failing to detect analogs with minor modifications at the epitope binding site. Production is more time-consuming and expensive.
-
For applications requiring the discrimination between closely related piperidine-containing compounds, monoclonal antibodies are generally the preferred choice due to their defined specificity.[3]
Quantifying Cross-Reactivity: A Comparative Look at Immunoassay Platforms
Several robust immunoassay platforms are available to characterize the cross-reactivity of antibodies. This section will compare two of the most widely used methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is a common format for assessing the cross-reactivity of anti-hapten antibodies.
-
Coating: Microtiter plates are coated with a fentanyl-protein conjugate (e.g., fentanyl-BSA).
-
Blocking: Unbound sites on the plate are blocked with an irrelevant protein (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-fentanyl antibody is pre-incubated with varying concentrations of the test compound (fentanyl or its analogs).
-
Incubation: The antibody-analyte mixture is added to the coated plate. The free antibody will bind to the immobilized fentanyl conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The concentration of the analog that causes 50% inhibition of the antibody binding (IC50) is determined. Cross-reactivity is calculated as: (IC50 of Fentanyl / IC50 of Analog) x 100%
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)
SPR and BLI are label-free technologies that measure molecular interactions in real-time. These techniques provide valuable kinetic data, including association (kon) and dissociation (koff) rates, which determine the binding affinity (KD).
-
Immobilization: The anti-fentanyl antibody is captured on the sensor chip surface.
-
Association: A solution containing a specific concentration of the fentanyl analog is flowed over the sensor surface, and the binding of the analog to the antibody is monitored in real-time.
-
Dissociation: A buffer solution is flowed over the surface to monitor the dissociation of the analog from the antibody.
-
Regeneration: The sensor surface is regenerated by removing the bound analyte, preparing it for the next cycle.
-
Data Analysis: The binding kinetics (kon and koff) and affinity (KD) are calculated from the sensorgram data. Cross-reactivity can be assessed by comparing the binding affinities of different analogs to the same antibody.
Caption: Workflow for assessing antibody cross-reactivity using SPR or BLI.
Comparative Analysis of Antibody Cross-Reactivity with Fentanyl Analogs
The following tables summarize published cross-reactivity data for various anti-fentanyl antibodies against a panel of fentanyl analogs. This data highlights how subtle structural modifications to the piperidine-containing scaffold can dramatically impact antibody recognition.
Table 1: Cross-Reactivity of a Commercial Fentanyl ELISA Kit [5]
| Fentanyl Analog | % Cross-Reactivity | Key Structural Modification |
| Fentanyl | 100% | Parent Compound |
| Acetylfentanyl | 99% ± 11 | Acetyl group instead of propionyl |
| Acrylfentanyl | 94% ± 10 | Acryl group instead of propionyl |
| Furanylfentanyl | 20% ± 1 | Furanyl group instead of propionyl |
| 4-Fluoroisobutyrfentanyl | 25% ± 1 | 4-fluoro substitution and isobutyryl group |
| Carfentanil | Not Detected | Methyl ester on the piperidine ring |
Table 2: Binding Affinities (KD) of a Monoclonal Antibody (HY6-F9_Mu) to Fentanyl Haptens [6]
| Hapten | KD (nM) |
| Fentanyl Hapten | <0.1 |
| Acetylfentanyl Hapten | 0.63 |
| Carfentanil Hapten | No significant binding |
Analysis of Cross-Reactivity Data:
The data clearly demonstrates that modifications to the N-acyl group and substitutions on the piperidine ring significantly influence antibody binding. For instance, the commercial ELISA kit shows high cross-reactivity with analogs that have small changes to the propionyl group (acetylfentanyl, acrylfentanyl), but this cross-reactivity drops significantly with bulkier substitutions (furanylfentanyl).[5] The complete lack of detection for carfentanil by both the ELISA kit and the monoclonal antibody highlights the critical role of the piperidine ring's substitution in antibody recognition.[5][6] The monoclonal antibody HY6-F9_Mu exhibits high affinity for both fentanyl and acetylfentanyl haptens, suggesting its binding site can accommodate these small variations.[6]
Structural Basis of Cross-Reactivity and the Role of Computational Modeling
The specificity of an antibody for its hapten is determined by the precise three-dimensional complementarity between the antibody's binding site and the hapten's structure. Even minor alterations to the hapten can disrupt key interactions, such as hydrogen bonds or van der Waals forces, leading to a significant loss of affinity.
Computational modeling and structural analysis are increasingly valuable tools for understanding and predicting antibody-hapten interactions.[7][8] By modeling the docking of different piperidine-containing analogs into the antibody's binding site, researchers can gain insights into the structural basis of cross-reactivity. This information can then be used to guide the design of haptens that will elicit antibodies with the desired specificity profile.
Conclusion and Future Directions
The development of highly specific antibodies against piperidine-containing haptens is a complex but achievable goal. A thorough understanding of hapten design, the choice between monoclonal and polyclonal antibodies, and the rigorous quantification of cross-reactivity are essential for success. As the landscape of synthetic drugs continues to evolve, the need for well-characterized and highly specific immunoassays will only grow. The strategic use of a combination of monoclonal antibodies with different cross-reactivity profiles can enable the development of multiplexed assays capable of both broad screening and specific identification of piperidine-containing compounds.
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A Researcher's Guide to Piperidine Synthesis: Benchmarking New Methods Against Established Protocols
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence drives the continuous pursuit of more efficient, selective, and sustainable synthetic methodologies. This guide provides an in-depth comparison of established protocols for piperidine synthesis with cutting-edge techniques, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a head-to-head comparison of performance data.
I. Established Protocols: The Bedrock of Piperidine Synthesis
For decades, a handful of robust methods have been the workhorses for constructing the piperidine ring. These techniques are well-understood, reliable, and often amenable to scale-up, making them the go-to strategies in many synthetic laboratories.
Catalytic Hydrogenation of Pyridines
The most direct route to the piperidine core is the reduction of the corresponding pyridine. This atom-economical process is widely used in industrial settings.[3]
Causality of Experimental Choices: The primary challenge in pyridine hydrogenation is overcoming the aromatic stabilization of the pyridine ring, which often necessitates the use of potent catalysts and elevated temperatures and pressures. The choice of catalyst (e.g., Platinum, Palladium, Rhodium, Ruthenium) and solvent can significantly influence the reaction's efficiency and selectivity, especially when other reducible functional groups are present.[1][4] Acidic additives are often employed to protonate the pyridine nitrogen, which facilitates the reduction by lowering the electron density of the ring.
Detailed Experimental Protocol: Hydrogenation of 2-Phenylpyridine to 2-Phenylpiperidine
-
Materials: 2-Phenylpyridine, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate, Celite®.
-
Procedure:
-
To a high-pressure reactor vessel, add 2-phenylpyridine (1.0 g, 6.44 mmol).
-
Add glacial acetic acid (10 mL) as the solvent.
-
Carefully add PtO₂ (0.146 g, 0.64 mmol, 10 mol%) to the solution.
-
Seal the reactor vessel and purge with nitrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpiperidine.
-
Purify by column chromatography on silica gel to afford the final product.
-
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidines, typically through the reaction of a 1,5-dicarbonyl compound with a primary amine followed by in-situ reduction.[5]
Causality of Experimental Choices: This one-pot procedure relies on the initial formation of an imine or enamine intermediate, which is then reduced. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine intermediate. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and tolerance to a slightly acidic pH, which favors imine formation.
Detailed Experimental Protocol: Synthesis of N-Phenylpiperidine from Glutaraldehyde and Aniline
-
Materials: Glutaraldehyde (50% in water), Aniline, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a round-bottom flask, add glutaraldehyde (1.0 g, 5.0 mmol, assuming 50% solution) and aniline (0.47 g, 5.0 mmol) in DCM (20 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB (2.12 g, 10.0 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, offering a convergent approach to complex piperidine structures.[6][7]
Causality of Experimental Choices: This cycloaddition can proceed through either a concerted or stepwise mechanism, often influenced by the nature of the reactants and the use of Lewis or Brønsted acid catalysts.[8] The stereochemical outcome can be controlled by the geometry of the dienophile and the diene, as well as the choice of chiral catalysts or auxiliaries.
Detailed Experimental Protocol: Synthesis of a Tetrahydropyridine Derivative
-
Materials: N-Benzylideneaniline (imine), Danishefsky's diene, Zinc Chloride (ZnCl₂), Dichloromethane (DCM).
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-benzylideneaniline (0.91 g, 5.0 mmol) in DCM (20 mL).
-
Add ZnCl₂ (0.68 g, 5.0 mmol) and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C and add Danishefsky's diene (1.0 g, 5.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
II. New Frontiers in Piperidine Synthesis
Recent years have witnessed a surge in the development of innovative methods for piperidine synthesis, driven by the demand for greater efficiency, enantioselectivity, and access to novel chemical space.
Biocatalysis: The Green Chemistry Approach
Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for piperidine synthesis.[9][10]
Causality of Experimental Choices: Biocatalytic methods often exploit the inherent chirality of enzymes to achieve high enantioselectivity. For instance, ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with excellent optical purity.[9] The choice of enzyme, cofactor regeneration system, and reaction conditions (pH, temperature, co-solvents) are critical for optimal performance.
Detailed Experimental Protocol: Biocatalytic Reduction of N-Boc-3-piperidone
-
Materials: N-Boc-3-piperidone, a suitable Ketoreductase (KRED), NADP⁺, Glucose Dehydrogenase (GDH), Glucose, Phosphate Buffer (pH 7.0), Ethyl Acetate.
-
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer (pH 7.0).
-
Add N-Boc-3-piperidone (1.0 g, 5.02 mmol), NADP⁺ (0.038 g, 0.05 mmol), and glucose (1.8 g, 10.0 mmol).
-
Add the KRED and GDH enzymes (lyophilized powder or solution).
-
Stir the mixture at 30 °C for 24 hours, maintaining the pH at 7.0.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[11]
-
A groundbreaking two-step approach combines biocatalytic C-H oxidation with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines.[12][13][14][15][16] This strategy allows for the late-stage functionalization of the piperidine ring with high chemo- and regioselectivity.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling the direct modification of the piperidine scaffold under mild conditions.[17][18]
Causality of Experimental Choices: This methodology relies on a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes. This generates reactive radical intermediates that can undergo a variety of transformations, including C-H arylation. The choice of photocatalyst, oxidant, and solvent is crucial for achieving high efficiency and selectivity.
Detailed Experimental Protocol: Photoredox-Catalyzed C-H Arylation of N-Phenylpiperidine
-
Materials: N-Phenylpiperidine, 4-Cyanobenzonitrile, Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), Ammonium Persulfate, Acetonitrile, Water.
-
Procedure:
-
To a reaction tube, add N-phenylpiperidine (0.16 g, 1.0 mmol), 4-cyanobenzonitrile (0.26 g, 2.0 mmol), [Ru(bpy)₃]Cl₂ (0.0075 g, 0.01 mmol), and ammonium persulfate (0.46 g, 2.0 mmol).
-
Add a 1:1 mixture of acetonitrile and water (4 mL).
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 24 hours.
-
After the reaction is complete, quench with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Flow Chemistry: Accelerating Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability.[19][20]
Causality of Experimental Choices: In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This fine control can lead to improved yields, selectivities, and reduced reaction times.
Detailed Experimental Protocol: Continuous Flow Synthesis of an α-Chiral Piperidine
-
Materials: N-(tert-butylsulfinyl)-δ-bromoimine, Phenylmagnesium bromide (in THF), THF (anhydrous).
-
Procedure:
-
Set up a continuous flow system consisting of two syringe pumps, a T-mixer, and a heated reactor coil.
-
Prepare a solution of N-(tert-butylsulfinyl)-δ-bromoimine in anhydrous THF (0.1 M).
-
Prepare a solution of phenylmagnesium bromide in THF (0.2 M).
-
Pump the two solutions at equal flow rates into the T-mixer.
-
Pass the combined stream through the reactor coil heated to 25 °C with a residence time of 2 minutes.
-
Collect the output from the reactor in a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
III. Head-to-Head Comparison: Performance Metrics
To provide an objective comparison, the following table summarizes key performance metrics for the synthesis of a representative 2-substituted piperidine derivative using the methods discussed.
| Method | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Selectivity (dr or ee) | Reference |
| Established Methods | ||||||
| Catalytic Hydrogenation | PtO₂ | RT | 24 | ~90 | N/A | [3] |
| Reductive Amination | NaBH(OAc)₃ | RT | 12 | ~70-80 | N/A | [5] |
| Aza-Diels-Alder | ZnCl₂ | RT | 12 | ~85 | Diastereoselective | [21] |
| New Methods | ||||||
| Biocatalysis (Reduction) | Ketoreductase | 30 | 24 | >95 | >99% ee | [9][10] |
| Photoredox C-H Arylation | [Ru(bpy)₃]Cl₂ | RT | 24 | ~75 | N/A | [17][18] |
| Flow Chemistry | Grignard Reagent | 25 | <0.1 | >80 | >90:10 dr | [2] |
IV. Mechanistic Insights: Visualizing the Transformations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the key steps in each synthetic pathway.
Caption: Catalytic Hydrogenation Workflow
Caption: Reductive Amination Pathway
Caption: Photoredox Catalysis Cycle
V. Conclusion and Future Outlook
The synthesis of piperidines continues to be a vibrant area of research, with new methods constantly emerging to address the challenges of efficiency, selectivity, and sustainability. While established protocols like catalytic hydrogenation and reductive amination remain indispensable tools, particularly for large-scale synthesis, modern techniques such as biocatalysis, photoredox catalysis, and flow chemistry are opening up new avenues for the construction of complex and stereochemically rich piperidine derivatives.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. For the synthesis of simple, achiral piperidines, traditional methods often provide the most practical solution. However, for the synthesis of complex, chiral piperidines, particularly in the context of drug discovery and development, the adoption of newer, more selective, and efficient methods is becoming increasingly crucial. The continued development of novel catalytic systems and the integration of enabling technologies like flow chemistry will undoubtedly shape the future of piperidine synthesis, providing chemists with an ever-expanding toolbox to construct these vital heterocyclic scaffolds.
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A Senior Application Scientist's Guide to Catalyst Performance in Piperidine N-Alkylation
The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic introduction of alkyl groups onto the piperidine nitrogen is a critical step in tuning a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and selective catalytic methods for piperidine N-alkylation is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the performance of various catalytic systems for piperidine N-alkylation. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles that govern catalyst efficacy. This analysis is grounded in experimental data from authoritative sources, offering a practical and trustworthy resource for selecting the optimal catalytic strategy for your synthetic challenges.
The Mechanistic Landscape: Borrowing Hydrogen and Beyond
Modern catalytic N-alkylation of piperidines, particularly with alcohols as alkylating agents, predominantly proceeds via the elegant "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2][3] This atom-economical pathway avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides.[2] The process can be conceptualized as a three-step catalytic cycle:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.
-
Condensation: The in situ-generated carbonyl compound condenses with piperidine to form an enamine or iminium ion intermediate, releasing a molecule of water.
-
Reduction: The catalyst returns the "borrowed" hydrogen to the intermediate, reducing it to the final N-alkylated piperidine product and regenerating the catalyst for the next cycle.
This mechanism is central to the function of many of the catalysts we will discuss. Variations in the catalyst's metal center, ligand sphere, and support material significantly impact the efficiency of each step in this cycle.
Homogeneous vs. Heterogeneous Catalysis: A Tale of Two Phases
The choice between a homogeneous and a heterogeneous catalyst is a fundamental decision in process development, with significant implications for reactivity, selectivity, and practicality.
Homogeneous catalysts , typically metal complexes soluble in the reaction medium, offer several advantages:
-
High Activity and Selectivity: Their well-defined active sites can be precisely tuned through ligand modification, often leading to superior performance under milder conditions.[4][5][6]
-
Mechanistic Clarity: The discrete molecular nature of homogeneous catalysts makes them more amenable to mechanistic studies using techniques like NMR spectroscopy.[4]
However, they are not without their drawbacks:
-
Difficult Separation: Recovering the catalyst from the product stream can be challenging and costly, which is a significant hurdle for large-scale synthesis.[4][5]
-
Limited Stability: Homogeneous catalysts can be sensitive to heat and may decompose under harsh reaction conditions.[4]
Heterogeneous catalysts , in contrast, exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid or gas phase). Their key advantages lie in their practicality:
-
Easy Separation and Reusability: They can be easily removed from the reaction mixture by simple filtration, facilitating catalyst recycling and reducing process costs.[4][5][7]
-
Enhanced Stability: Heterogeneous catalysts are often more robust and can withstand higher temperatures and pressures.[4]
The trade-offs for these benefits include:
-
Lower Selectivity: The active sites on a heterogeneous catalyst can be less defined, potentially leading to lower selectivity compared to their homogeneous counterparts.[4]
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface.[4]
The following diagram illustrates the fundamental differences in the workflow for homogeneous and heterogeneous catalytic reactions.
Caption: Workflow comparison of homogeneous and heterogeneous catalysis.
Performance Evaluation of Key Catalyst Classes
The following sections provide a comparative analysis of prominent catalyst classes for piperidine N-alkylation, supported by experimental data.
Precious Metal Catalysts (Iridium, Ruthenium, Palladium)
Precious metal catalysts, particularly those based on iridium, ruthenium, and palladium, are among the most efficient for N-alkylation via the borrowing hydrogen mechanism.[7][8][9][10]
-
Iridium Complexes: Iridium catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are highly active for the N-alkylation of amines with alcohols.[8][9] Mechanistic studies have shown that the iridium center is involved in both the alcohol dehydrogenation and imine hydrogenation steps.[8] Some iridium complexes with functionalized ligands act as bifunctional catalysts, where the ligand actively participates in proton transfer steps, accelerating the reaction.[9]
-
Ruthenium Complexes: Ruthenium-based catalysts are also widely used for the N-alkylation of amines with alcohols and diols to form N-substituted piperidines.[11]
-
Palladium Catalysts: Palladium, often in the form of nanoparticles supported on materials like silica (SiO2) or titania (TiO2), has proven to be a versatile and reusable heterogeneous catalyst for N-alkylation.[7][10] Photocatalytic systems using Pd/TiO2 have been developed, allowing for reactions to occur at room temperature under light irradiation.[10][12]
| Catalyst System | Alkylating Agent | Product Yield (%) | Reaction Conditions | Key Advantages | Reference |
| [Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}]⁺ | Benzyl alcohol | >99 | Toluene, 110°C, 3h | High activity, functionalized ligand enhances performance. | [8] |
| Pd@SiO₂ | Various alcohols | Good to excellent | 120°C, N₂ atmosphere | Reusable (up to 6 times), no metal leaching. | [7] |
| Pd/TiO₂ (Photocatalytic) | Methanol | High conversion & selectivity | Room temp., light irradiation | Mild conditions, environmentally friendly. | [7][10] |
| [Cp*IrCl₂]₂ | 1,5-Pentanediol | 85-99 | 110°C, 20h | Efficient for cyclization reactions to form piperidines. | [11][13] |
Base Metal Catalysts (Nickel, Cobalt, Zinc)
Driven by the need for more sustainable and cost-effective processes, research into base metal catalysts for N-alkylation has intensified.
-
Nickel Catalysts: Nickel-based systems, such as NNN-Ni(II) pincer complexes and nickel nanoparticles on supports like θ-Al2O3, have emerged as powerful catalysts.[14][15] Heterogeneous Ni/θ-Al2O3 has shown high activity for the alkylation of various amines with alcohols under additive-free conditions and is reusable.[15] Mechanistic studies suggest that the interface between the nickel nanoparticles and the acidic-basic support is crucial for catalytic activity.[15]
-
Cobalt Catalysts: Cobalt catalysts, for instance, supported on titania-melamine (Co@TiO₂-mel) or incorporated into metal-organic frameworks (MOFs), are effective for piperidine synthesis and N-alkylation.[13][16] These heterogeneous catalysts offer good to excellent yields and the benefit of easy separation.[13][16]
-
Zinc Catalysts: A well-defined Zn(II) catalyst with a redox-active azo-aromatic ligand has been reported for the selective N-alkylation of a wide range of amines with alcohols.[2] This system demonstrates broad functional group tolerance and operates via a borrowing hydrogen mechanism where the ligand acts as a hydrogen reservoir.[2]
| Catalyst System | Alkylating Agent | Product Yield (%) | Reaction Conditions | Key Advantages | Reference |
| NNN-Ni(II) pincer complex | Secondary alcohols | Good to excellent | Mild conditions | Effective for challenging secondary alcohol substrates. | [14] |
| Ni/θ-Al₂O₃ | Benzyl & aliphatic alcohols | High | Additive-free | Reusable, high turnover number. | [15] |
| Co@TiO₂-mel | Substituted Pyridines (Hydrogenation) | 86-99 | 100°C, 50 bar H₂ | Heterogeneous, good to excellent yields for piperidine synthesis. | [13] |
| Zn(Lᵃ)Cl₂ | Various alcohols | Good to excellent | Varies with substrate | Broad substrate scope, inexpensive metal. | [2] |
Photocatalytic Systems
Photoredox catalysis represents a modern and mild approach for C-N bond formation. These systems utilize light energy to drive the reaction, often at room temperature.
-
Metallaphotoredox Catalysis: Dual copper/photoredox systems have been developed for the N-alkylation of a wide range of N-nucleophiles with alkyl halides.[17][18] This approach overcomes some limitations of traditional substitution reactions.[18]
-
Heterogeneous Photocatalysis: As mentioned earlier, Pd/TiO2 is an effective photocatalyst for the N-alkylation of amines with alcohols under UV irradiation.[7][10] The mechanism involves the photogenerated holes on TiO2 oxidizing the alcohol, while the Pd nanoparticles facilitate the hydrogenation of the imine intermediate.[7]
The following diagram illustrates a generalized photocatalytic cycle for N-alkylation.
Caption: Generalized photocatalytic cycle for N-alkylation of piperidine.
Experimental Protocols
For the practical application of this guide, we provide detailed, representative protocols for two common N-alkylation methods.
Protocol 1: Direct N-Alkylation with an Alkyl Halide (Baseline Method)
This traditional method is straightforward but can be prone to over-alkylation, forming quaternary ammonium salts.[19]
Materials:
-
Piperidine
-
Alkyl halide (e.g., ethyl bromide)
-
Base (e.g., K₂CO₃, N,N-diisopropylethylamine)[20]
-
Anhydrous solvent (e.g., acetonitrile, DMF)[20]
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and dry.[20]
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution.[21] The slow addition is crucial to minimize the formation of the dialkylated quaternary ammonium salt.[19][20]
-
Stir the reaction at room temperature or gentle heating (e.g., 70°C) until completion, monitoring by TLC or GC.[20]
-
Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Catalytic N-Alkylation with an Alcohol via Borrowing Hydrogen (Heterogeneous Catalyst)
This protocol represents a more modern and environmentally benign approach using a reusable heterogeneous catalyst.
Materials:
-
Piperidine
-
Alcohol (e.g., benzyl alcohol)
-
Heterogeneous catalyst (e.g., 1 mol% Ni/θ-Al₂O₃)[15]
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or autoclave)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the Ni/θ-Al₂O₃ catalyst.[15]
-
Add the anhydrous solvent, followed by piperidine (1.0 eq.) and the alcohol (1.2 eq.).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120-150°C) with vigorous stirring for the designated time (e.g., 12-24 hours).[3]
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the heterogeneous catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as needed.
The general workflow for this catalytic process is depicted below.
Caption: Experimental workflow for heterogeneous catalytic N-alkylation.
Conclusion and Future Outlook
The field of catalytic piperidine N-alkylation has seen remarkable progress, moving from traditional methods that generate significant waste to highly efficient, atom-economical catalytic processes. Precious metal catalysts, particularly those based on iridium and palladium, remain the benchmark for high activity and selectivity. However, the development of catalysts based on more abundant and less expensive metals like nickel, cobalt, and zinc is a significant step towards more sustainable chemical manufacturing.[2][15][16]
For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors including the scale of the reaction, the cost of reagents, and the desired level of purity. Homogeneous catalysts may be ideal for small-scale synthesis where high selectivity is paramount, while heterogeneous catalysts are often the preferred choice for larger-scale production due to their ease of handling and recyclability. The continued development of novel catalytic systems, including advanced photocatalysts and catalysts derived from earth-abundant metals, promises to further enhance our ability to synthesize N-alkylated piperidines with greater efficiency and environmental responsibility.
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Comparative cost-analysis of different synthetic pathways to Ethyl 1-ethylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-ethylpiperidine-4-carboxylate is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of analgesics and antipsychotics.[1] Its molecular structure, featuring a piperidine ring, makes it a valuable scaffold in medicinal chemistry. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for pharmaceutical development and manufacturing. This guide provides an in-depth comparative analysis of the most common synthetic pathways to this compound, offering a technical guide for researchers and process chemists to select the optimal route based on factors such as yield, cost, safety, and scalability.
Synthetic Pathways Overview
Two principal synthetic strategies for the preparation of this compound will be discussed in detail:
-
Pathway 1: Two-Step Synthesis via N-Alkylation of Ethyl piperidine-4-carboxylate. This is a classical and widely documented approach.
-
Pathway 2: One-Step Reductive Amination. This modern approach offers potential advantages in terms of atom economy and process simplification.
A third, less common, one-step cyclization method is also briefly mentioned.
Pathway 1: Two-Step Synthesis via N-Alkylation
This pathway involves the initial synthesis of the piperidine core, Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate), followed by the introduction of the N-ethyl group.
Step 1a: Synthesis of Ethyl piperidine-4-carboxylate from Isonipecotic Acid
The synthesis of the core piperidine structure is foundational. A common and high-yielding method is the Fischer esterification of isonipecotic acid.
Reaction:
Isonipecotic acid + Ethanol --(SOCl₂)--> Ethyl piperidine-4-carboxylate
Experimental Protocol:
-
Dissolve isonipecotic acid (1.29 g, 10.0 mmol) in absolute ethanol (50 ml).[2]
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (2.91 ml, 40.0 mmol) dropwise to the cooled solution.
-
Remove the solvent under reduced pressure to obtain a yellow oil.
-
Dissolve the oil in ethyl acetate and wash with a 10% sodium hydroxide solution.[2][3]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a clear oil.[2][3]
Causality of Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a superior reagent for this esterification compared to just an acid catalyst as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards the alcohol. It also produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion according to Le Chatelier's principle.
-
Reflux: The 48-hour reflux is necessary to ensure the complete conversion of the starting material, which can be slow due to the relatively low reactivity of the carboxylic acid.
Step 1b: N-Alkylation of Ethyl piperidine-4-carboxylate
The second step involves the addition of the ethyl group to the secondary amine of the piperidine ring.
Reaction:
Ethyl piperidine-4-carboxylate + Bromoethane --(K₂CO₃)--> this compound
Experimental Protocol:
-
To a solution of Ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol) in acetonitrile (50 ml), add potassium carbonate (2.76 g, 20.0 mmol) and bromoethane (1.09 g, 10.0 mmol).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.
Expected Yield: ~85-95% (based on similar alkylation reactions)
Causality of Experimental Choices:
-
Potassium Carbonate: A mild inorganic base is used to deprotonate the secondary amine, making it nucleophilic enough to attack the bromoethane. It is easily removed by filtration.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the reaction itself.
Visualization of Pathway 1:
Caption: Workflow for the two-step synthesis of this compound via N-alkylation.
Pathway 2: One-Step Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds and is widely used in the pharmaceutical industry.[4] This pathway, in principle, can directly synthesize the target molecule in a single step from Ethyl piperidine-4-carboxylate and acetaldehyde.
Reaction:
Ethyl piperidine-4-carboxylate + Acetaldehyde --(Reducing Agent)--> this compound
Experimental Protocol:
-
To a solution of Ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol) in a suitable solvent such as methanol or acetonitrile (50 ml), add acetaldehyde (0.44 g, 10.0 mmol).[5]
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (2.33 g, 11.0 mmol), in portions.[6]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Yield: ~80-90%
Causality of Experimental Choices:
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive than sodium borohydride and does not reduce the aldehyde starting material, leading to fewer side products. It is also stable in acidic conditions that can be used to catalyze iminium ion formation.
-
One-Pot Reaction: This procedure avoids the isolation of the intermediate iminium ion, which can be unstable. This simplifies the workflow and can increase the overall efficiency.
Visualization of Pathway 2:
Caption: Workflow for the one-step synthesis of this compound via reductive amination.
Pathway 3: One-Step Cyclization
Comparative Cost-Analysis
To provide a practical comparison, the following table summarizes the estimated costs of raw materials for the synthesis of 10 mmol of this compound via Pathway 1 and Pathway 2. Prices are based on bulk catalog listings from major chemical suppliers and may vary.
| Reagent | Pathway 1: N-Alkylation | Pathway 2: Reductive Amination | Estimated Cost (USD/10 mmol) |
| Isonipecotic Acid | 1.29 g | - | ~$5 |
| Ethanol | 50 ml | - | ~$2 |
| Thionyl Chloride | 2.91 ml | - | ~$3 |
| Ethyl piperidine-4-carboxylate | - | 1.57 g | ~$15 |
| Bromoethane | 1.09 g | - | ~$4 |
| Potassium Carbonate | 2.76 g | - | ~$1 |
| Acetaldehyde | - | 0.44 g | ~$2 |
| Sodium Triacetoxyborohydride | - | 2.33 g | ~$10 |
| Acetonitrile | 50 ml | 50 ml | ~$5 |
| Total Estimated Raw Material Cost | ~$20 | ~$32 |
Analysis of Costs and Other Factors:
| Factor | Pathway 1: N-Alkylation | Pathway 2: Reductive Amination |
| Raw Material Cost | Lower | Higher (primarily due to the cost of Ethyl piperidine-4-carboxylate as a starting material) |
| Number of Steps | Two | One |
| Overall Yield | Potentially higher (94% for step 1a, ~90% for 1b, giving ~85% overall) | Good (~80-90%) |
| Process Simplicity | More complex, requires isolation of an intermediate | Simpler, one-pot procedure |
| Scalability | Both steps are readily scalable. | Highly scalable and amenable to flow chemistry. |
| Safety & Environmental | Use of thionyl chloride requires careful handling due to its corrosive and toxic nature. Bromoethane is also a hazardous substance. | Sodium triacetoxyborohydride is relatively safe to handle. Acetaldehyde is volatile and flammable. |
| Atom Economy | Lower due to the two-step nature and use of a stoichiometric base. | Higher, as more of the atoms from the reactants are incorporated into the final product. |
Conclusion and Recommendations
Both the two-step N-alkylation and the one-step reductive amination pathways are viable for the synthesis of this compound.
-
For laboratory-scale synthesis and situations where the starting material, Isonipecotic acid, is readily available and cost-effective, the two-step N-alkylation pathway (Pathway 1) offers a high-yielding and economical option. The protocols are well-established and robust.
-
For industrial-scale production and applications where process simplification, time savings, and atom economy are paramount, the one-step reductive amination (Pathway 2) is a highly attractive alternative. Although the initial raw material cost may be higher if Ethyl piperidine-4-carboxylate is purchased, the reduction in processing steps, labor, and waste can lead to significant overall cost savings at scale. The milder reaction conditions and improved safety profile are also significant advantages.
The choice between these pathways will ultimately depend on the specific needs and resources of the research or manufacturing team. It is recommended to perform a small-scale trial of both methods to determine the most efficient and cost-effective solution for your specific application.
References
-
Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (n.d.). ResearchGate. Retrieved from [Link]
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- WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (n.d.). Google Patents.
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 249-266.
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Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
-
Ethyl Isonipecotate: Technical Data and Application Overview. (n.d.). Retrieved from [Link] (A representative technical data sheet URL)
-
Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Understanding Ethyl Piperidine-4-carboxylate Pricing and Sourcing from China. (n.d.). Retrieved from [Link] (A representative sourcing guide URL)
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Ethyl piperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 1-ethylpiperidine-4-carboxylate
Part 1: Hazard Identification and Regulatory Imperatives
Before any disposal protocol is initiated, a thorough understanding of the substance's hazards and the governing regulations is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final hand-off to waste management professionals.
Hazard Profile of Piperidine Derivatives
Based on data from analogous compounds such as Ethyl piperidine-4-carboxylate, we can infer a comparable hazard profile for Ethyl 1-ethylpiperidine-4-carboxylate. These substances are generally categorized with the following risks:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation[1][3].
-
Combustibility: While not highly flammable, these compounds are combustible and may ignite when exposed to heat or flame[4][5]. Heating can cause containers to rupture violently[4].
-
Toxicity: While acute oral toxicity may be low, related compounds are considered harmful if swallowed, inhaled, or in contact with skin, and piperidine itself is classified as toxic[6][7].
-
Environmental Hazards: Improper disposal can be harmful to aquatic life[4][6]. Therefore, entry into drains or waterways must be strictly prevented[4][8].
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation[1][2][3]. | Wear chemically resistant gloves and a lab coat[6]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2][3]. | Use chemical safety goggles and a face shield[6]. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors[1][3]. | Handle in a well-ventilated area or a chemical fume hood[4]. |
| Combustibility | Combustible liquid with a flash point around 80°C[5]. | Keep away from heat, sparks, and open flames[2][5]. |
| Aquatic Toxicity | Harmful to aquatic life[4][6]. | Prevent release to the environment; do not dispose down the drain[8][9]. |
The Regulatory Landscape: OSHA and EPA
In the United States, two primary federal agencies govern the handling of hazardous chemicals in laboratories:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP)[10][11]. This plan must outline procedures for safe use, storage, and disposal of hazardous chemicals to minimize employee exposure[10][12].
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes a comprehensive framework for hazardous waste management from "cradle to grave". Laboratories are classified as waste generators and must adhere to strict regulations regarding waste identification, segregation, storage, and disposal[13]. Academic laboratories may have specific alternative regulations under Subpart K[14].
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the routine collection and disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the safety principles at play.
Required Personal Protective Equipment (PPE)
The first line of defense is always appropriate PPE. This is non-negotiable. The selection of PPE is directly dictated by the hazard profile of the chemical.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[6].
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles[6].
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact[6].
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of vapors[4].
Waste Collection and Segregation
The principle of waste segregation is fundamental to laboratory safety. Incompatible chemicals, when mixed, can result in violent reactions, fires, or the generation of toxic gases.
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be in good condition, free from leaks or damage[15].
-
Causality: Using an incompatible container can lead to its degradation, causing a dangerous leak of hazardous waste.
Step 2: Label the Container
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components of the waste stream if it is a mixture.
-
Include the appropriate hazard warnings (e.g., "Irritant," "Combustible")[13].
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures that waste handlers are aware of the container's contents and associated hazards.
Step 3: Collect the Waste
-
Collect the waste directly in the labeled container at the point of generation, i.e., in the fume hood where the work is being performed. This is known as a Satellite Accumulation Area (SAA)[13].
-
Keep the container closed at all times, except when adding waste.
-
Causality: Collecting waste at the source minimizes the risk of spills and exposure during transport within the lab. Keeping containers closed prevents the release of vapors into the work environment.
Step 4: Avoid Mixing Wastes
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[2][5].
-
It is best practice to maintain separate waste streams for halogenated solvents, non-halogenated solvents, and corrosive materials.
-
Causality: Piperidine derivatives can react exothermically with strong acids and oxidizing agents, creating a significant safety hazard.
On-Site Storage and Disposal
Step 1: Storage in the Laboratory
-
Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory. This area should be under the control of laboratory personnel[15].
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA[9][13].
-
Causality: Secondary containment is a critical safeguard against the spread of contamination in the event of a primary container failure.
Step 2: Requesting Waste Pickup
-
Once the waste container is full, or if work with the chemical is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[9][16].
-
Do not pour this compound down the drain[9].
-
Causality: EHS professionals are trained and equipped to handle, transport, and dispose of hazardous waste in compliance with all federal and state regulations, ensuring environmental protection.
Caption: Decision-making flowchart for chemical spill response.
By adhering to these rigorous, well-grounded procedures, you contribute to a culture of safety and responsibility. The proper disposal of chemical reagents like this compound is not a peripheral task but an integral part of the scientific process.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]
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OSHA Standards for Biological Laboratories . (n.d.). ASPR. Retrieved from [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations . (n.d.). MedicalLab Management. Retrieved from [Link]
-
Ethyl 4-piperidinecarboxylate . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Safety Data Sheet: Piperidine . (2024, May 7). Penta chemicals. Retrieved from [Link]
-
Hazard Summary: Piperidine . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Piperidine . (2019, June 24). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Safety Data Sheet: Piperidine . (2025, March 31). Carl ROTH. Retrieved from [Link]
-
Ethyl piperidine-4-carboxylate . (n.d.). Cheméo. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-ethylpiperidine-4-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 1-ethylpiperidine-4-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system, empowering you to work with confidence and precision.
Understanding the Compound-Specific Hazards
This compound is a substituted piperidine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the hazards can be inferred from its structural components: the piperidine ring and the ethyl carboxylate group. Safety data for closely related compounds, such as Ethyl 4-piperidinecarboxylate, indicate that the primary risks are skin irritation, serious eye irritation, and potential respiratory tract irritation[1]. The piperidine moiety itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage[2][3][4].
Therefore, a cautious and systematic approach to personal protective equipment (PPE) is mandatory. The core principle is to establish a complete barrier between you and the chemical, preventing any route of exposure.
Core Personal Protective Equipment (PPE) Requirements
Adherence to a baseline level of PPE is non-negotiable when handling this compound in any quantity.
Eye and Face Protection
Direct contact of chemical splashes with the eyes can cause serious, irreversible damage.
-
Minimum Requirement: Safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required for all operations[5].
-
Recommended for Splash Risk: For tasks involving larger volumes (>50 mL), heating, or potential for splashing, a full face shield worn over safety goggles is essential. This provides a secondary barrier protecting the entire face[6].
Skin and Body Protection
Your skin is a primary route of potential exposure. The goal is to eliminate any possibility of direct contact.
-
Laboratory Coat: A flame-resistant lab coat is mandatory. For handling esters and piperidine derivatives, a coat with a polyethylene coating is recommended over standard cotton coats, as they provide better resistance to chemical seepage[5].
-
Gloves: The choice of glove material is critical. Esters can degrade certain types of gloves.
-
Recommended: Nitrile or butyl rubber gloves are the preferred choice due to their resistance to a broad range of chemicals, including esters[6][7].
-
Procedure: Always double-check glove integrity before use. When work is complete, remove gloves using the proper technique (without touching the outer surface with your bare hands) and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after glove removal[8].
-
-
Apparel: Full-length pants and closed-toe shoes are required to protect the lower body from spills[5]. Leather shoes are not recommended as they can absorb and retain chemical spills[7].
Respiratory Protection
Inhalation of vapors or aerosols can cause respiratory tract irritation[9].
-
Standard Operations: All work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation[10].
-
High-Risk Scenarios: If there is a potential for significant aerosolization (e.g., during sonication or if the compound is a fine powder) or if work must be done outside a fume hood (not recommended), a risk assessment is required to determine the need for a NIOSH/OSHA-approved respirator with an organic vapor cartridge[7][11].
Risk-Based PPE Selection Workflow
The level of required PPE is directly proportional to the risk associated with the experimental procedure. This workflow provides a logical framework for determining the appropriate level of protection.
Caption: Risk-based workflow for selecting appropriate PPE.
Summary of PPE Recommendations
This table provides a quick reference for the minimum required PPE based on the task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-operation Setup | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat, Full Pants, Closed-toe Shoes | Chemical Fume Hood |
| Solution Preparation (<50mL) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat, Full Pants, Closed-toe Shoes | Chemical Fume Hood |
| Reaction/Heating/Distillation | Safety Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat, Full Pants, Closed-toe Shoes | Chemical Fume Hood |
| Large Scale Operations (>50mL) | Safety Goggles & Face Shield | Double-gloving (Nitrile) or Butyl Gloves | Chemical-resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron or Coveralls | NIOSH-approved respirator may be required |
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol outlines the step-by-step procedure for safely preparing a stock solution, integrating the necessary PPE at each stage.
-
Area Preparation & Pre-Operation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound, anhydrous DMSO, volumetric flask, magnetic stirrer, and stir bar.
-
Prepare a designated waste container for contaminated tips and wipes.
-
Ensure an emergency eyewash station and safety shower are accessible[7].
-
-
Donning Personal Protective Equipment:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields.
-
Wash and dry hands, then don a pair of nitrile gloves.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood.
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully transfer the required amount of this compound to the weigh boat. Avoid generating dust or aerosols.
-
Securely close the primary container of the chemical.
-
-
Dissolution:
-
Place the magnetic stir bar into the volumetric flask.
-
Carefully transfer the weighed compound into the flask.
-
Using a pipette, add approximately 80% of the final required volume of DMSO.
-
Place the flask on a magnetic stir plate within the fume hood and stir until the solid is fully dissolved.
-
Once dissolved, add DMSO to the final volume mark. Cap and invert the flask several times to ensure homogeneity.
-
-
Labeling, Storage, and Waste Disposal:
-
Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
-
Store the solution according to manufacturer recommendations, typically in a cool, dry, and well-ventilated area[12].
-
Dispose of the weigh boat, pipette tips, and any contaminated wipes in the designated hazardous waste container.
-
Remove gloves and dispose of them in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Procedures
Spill Management
In the event of a spill, your immediate safety is the priority.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don enhanced PPE, including safety goggles, a face shield, a lab coat or apron, and chemical-resistant gloves[13].
-
Contain and Absorb: For minor spills, contain the liquid with an inert absorbent material like vermiculite, sand, or earth[13]. Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal[7][13].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
-
Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations. Do not pour down the drain.
-
Contaminated PPE: All disposable PPE, such as gloves, wipes, and disposable lab coats, that comes into contact with the chemical must be disposed of as hazardous solid waste[8].
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental process, ensuring both personal safety and the integrity of your research.
References
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- BenchChem. (2025, December). Personal protective equipment for handling Acid-PEG14-t-butyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
